(+/-)-J 113397
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
217461-40-0 |
|---|---|
Molecular Formula |
C24H37N3O2 |
Molecular Weight |
399.57 |
Synonyms |
1-[(3R,4R)-1-(Cyclooctylmethyl)-3-(hydroxymethyl)-4-piperidinyl]-3-ethyl-1,3-dihydro-, rel-2H-benzimidazol-2-one; |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of (+/-)-J 113397: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-J 113397 is a pioneering non-peptidyl small molecule that has been instrumental in elucidating the physiological and pathological roles of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL1) or NOP receptor.[1] As the first potent and selective antagonist for this receptor, J 113397 has become an invaluable pharmacological tool.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, functional effects, and the downstream signaling pathways it modulates.
Core Mechanism: Competitive Antagonism at the NOP Receptor
The primary mechanism of action of this compound is its function as a potent and selective competitive antagonist of the NOP receptor.[4][5] This means that J 113397 binds to the same site on the NOP receptor as the endogenous ligand, N/OFQ, but does not activate the receptor.[6] By occupying the binding site, it prevents N/OFQ from binding and initiating a biological response.[1] Schild plot analysis from functional assays has confirmed this competitive nature of antagonism.[4]
Quantitative Data Presentation
The binding affinity and functional potency of this compound have been quantified in numerous studies. The following tables summarize these key quantitative parameters.
Table 1: Binding Affinity of this compound for NOP (ORL1) Receptors
| Species/Receptor Source | Assay Type | Radioligand | Parameter | Value (nM) | Reference |
| Cloned human ORL1 | Radioligand Binding | [¹²⁵I]Tyr¹⁴nociceptin | Kᵢ | 1.8 | [4] |
| Cloned human ORL1 | Radioligand Binding | [¹²⁵I][Tyr¹⁴]nociceptin | IC₅₀ | 2.3 | [7] |
| Mouse ORL1 (brain) | Radioligand Binding | Not Specified | Kᵢ | 1.1 | [4] |
Table 2: Selectivity Profile of this compound for Opioid Receptors
| Receptor Type | Parameter | Value (nM) | Selectivity Fold (vs. human ORL1 Kᵢ) | Reference |
| Human μ-opioid | Kᵢ | 1000 | ~556 | [4] |
| Human δ-opioid | Kᵢ | >10,000 | >5556 | [4] |
| Human κ-opioid | Kᵢ | 640 | ~356 | [4] |
Table 3: Functional Potency of this compound
| Assay Type | Cell Line/Tissue | Agonist | Parameter | Value (nM) | Reference |
| [³⁵S]GTPγS Binding | CHO cells expressing ORL1 | Nociceptin/Orphanin FQ | IC₅₀ | 5.3 | [4][8] |
| cAMP Accumulation | CHO cells expressing human ORL1 | Nociceptin | pA₂ | 7.52 | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows of the experiments used to characterize its mechanism of action.
References
- 1. pdg.cnb.uam.es [pdg.cnb.uam.es]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING TAIL FLICK TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology and Pharmacokinetics of (+/-)-J 113397
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+/-)-J 113397 is a potent and highly selective non-peptidyl antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) or NOP receptor.[1] Its discovery marked a significant milestone in the study of the N/OFQ system, providing a valuable pharmacological tool to elucidate the physiological and pathophysiological roles of this unique branch of the opioid family. This technical guide provides a comprehensive overview of the pharmacology and, where available, the pharmacokinetics of this compound. It includes a detailed summary of its binding affinity and functional activity, experimental methodologies for its characterization, and a visualization of the NOP receptor signaling pathway.
Pharmacology
Mechanism of Action
This compound acts as a competitive antagonist at the NOP receptor.[2][3] This means that it binds to the same site on the receptor as the endogenous ligand N/OFQ, but it does not activate the receptor. Instead, it blocks N/OFQ from binding and initiating intracellular signaling cascades.[2][3] This competitive antagonism has been demonstrated through Schild plot analysis in functional assays, which is a key method for characterizing the nature of receptor blockade by an antagonist.[2][4][5]
Receptor Binding Affinity and Selectivity
This compound exhibits high affinity for the human and mouse NOP receptors, with Ki values in the low nanomolar range.[2] A critical feature of this compound is its remarkable selectivity for the NOP receptor over the classical opioid receptors (μ, δ, and κ).[2] This high selectivity makes it an excellent tool for specifically probing the function of the N/OFQ-NOP system without confounding effects from other opioid receptors.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Cell Line/Tissue | Ligand | Parameter | Value (nM) |
| NOP (ORL-1) | Human | CHO cells | [¹²⁵I]Nociceptin | Ki | 1.8[2] |
| NOP (ORL-1) | Mouse | Brain membranes | [³H]Nociceptin | Ki | 1.1[2] |
| μ-opioid | Human | CHO cells | [³H]DAMGO | Ki | 1000[2] |
| δ-opioid | Human | CHO cells | [³H]DPDPE | Ki | >10000[2] |
| κ-opioid | Human | CHO cells | [³H]U-69593 | Ki | 640[2] |
Functional Activity
The antagonist activity of this compound has been confirmed in various in vitro functional assays that measure the consequences of receptor activation. These assays have consistently demonstrated its ability to inhibit the effects of N/OFQ.
Table 2: In Vitro Functional Activity of this compound
| Assay | Cell Line/Tissue | Agonist | Parameter | Value (nM) |
| [³⁵S]GTPγS Binding | CHO-ORL1 cells | Nociceptin/Orphanin FQ | IC₅₀ | 5.3[2] |
| [³⁵S]GTPγS Binding | Mouse Brain | Nociceptin/Orphanin FQ | IC₅₀ | 7.6[4] |
| cAMP Accumulation | CHO-ORL1 cells | Forskolin + Nociceptin | IC₅₀ | 26[6] |
| Inwardly Rectifying K⁺ Channel Activation | Rat Periaqueductal Gray Slices | Nociceptin/Orphanin FQ | pA₂ | 8.37[5] |
In Vivo Pharmacology
In vivo studies have been crucial in demonstrating the physiological effects of blocking the NOP receptor with this compound. A key finding is its ability to inhibit N/OFQ-induced hyperalgesia in rodent models of pain.[2] Furthermore, research has explored its potential therapeutic applications in other central nervous system disorders. For instance, studies in rat models of Parkinson's disease have shown that this compound can attenuate parkinsonian-like symptoms, and this effect is additive when co-administered with L-DOPA.[7] These findings suggest a complex role for the N/OFQ-NOP system in motor control.
Pharmacokinetics
Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family. Upon activation by its endogenous ligand, N/OFQ, a signaling cascade is initiated which includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also modulate downstream effectors, such as activating inwardly rectifying potassium (K+) channels and inhibiting voltage-gated calcium (Ca2+) channels. This compound, as a competitive antagonist, blocks the initial binding of N/OFQ, thereby preventing these downstream signaling events.
References
- 1. Identification of an achiral analogue of J-113397 as potent nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
(+/-)-J 113397: A Comprehensive Technical Guide to its Selective NOP Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-J 113397, chemically known as 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, stands as a pioneering non-peptidyl antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor, also referred to as the opioid receptor-like 1 (ORL1) or NOP receptor.[1][2] Its development marked a significant milestone in the study of the N/OFQ system, providing a potent and selective pharmacological tool to investigate the receptor's diverse physiological and pathological roles.[3][4] Unlike classical opioid receptors, the NOP receptor has a distinct pharmacology, and J 113397 has been instrumental in deconvoluting its functions in pain modulation, mood, and reward pathways.[5] This technical guide provides an in-depth overview of this compound, presenting its binding and functional characteristics, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and workflows.
Data Presentation
The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound.
Table 1: Binding Affinity of this compound
| Receptor | Species/Cell Line | Ligand | Parameter | Value (nM) | Reference(s) |
| NOP (ORL1) | Human (CHO cells) | [125I][Tyr14]nociceptin | Ki | 1.8 | [2] |
| NOP (ORL1) | Human (CHO cells) | [125I][Tyr14]nociceptin | IC50 | 2.3 | [4] |
| NOP (ORL1) | Mouse (Brain) | [125I][Tyr14]nociceptin | Ki | 1.1 | [2] |
| μ-opioid | Human | N/A | Ki | 1000 | [2] |
| δ-opioid | Human | N/A | Ki | >10,000 | [2] |
| κ-opioid | Human | N/A | Ki | 640 | [2] |
Table 2: Functional Antagonist Potency of this compound
| Assay | Species/Cell Line | Agonist | Parameter | Value | Reference(s) |
| [35S]GTPγS Binding | Human (CHO-ORL1) | Nociceptin/Orphanin FQ | IC50 | 5.3 nM | [2] |
| [35S]GTPγS Binding | Mouse (Brain) | Nociceptin/Orphanin FQ | IC50 | 7.6 nM | [6] |
| cAMP Accumulation | Human (CHO-hOP4) | Nociceptin/Orphanin FQ | pA2 | 7.52 | [7] |
| Inwardly Rectifying K+ Channel Activation | Rat (PAG neurons) | Nociceptin/Orphanin FQ | pA2 | 8.37 | [8] |
| Mouse Vas Deferens | Mouse | Nociceptin/Orphanin FQ | pA2 | 7.85 | [7] |
| Guinea Pig Ileum | Guinea Pig | Nociceptin/Orphanin FQ | pA2 | 7.75 | [7] |
| Rat Vas Deferens | Rat | Nociceptin/Orphanin FQ | pA2 | 7.77 | [7] |
Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).[5] Upon activation by its endogenous ligand N/OFQ, a signaling cascade is initiated which includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[5] this compound acts as a competitive antagonist, blocking N/OFQ from binding to the NOP receptor and thereby preventing these downstream effects.[2]
Experimental Workflow for NOP Receptor Antagonist Characterization
The characterization of a novel NOP receptor antagonist like this compound typically follows a structured workflow, progressing from in vitro binding and functional assays to in vivo models to assess its physiological effects.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) to confluency.
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer, determine the protein concentration, and store at -80°C.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membranes (typically 5-20 µg of protein per well).
-
Add a radiolabeled NOP receptor ligand (e.g., [³H]Nociceptin or [¹²⁵I][Tyr¹⁴]nociceptin) at a concentration near its Kd.
-
Add varying concentrations of unlabeled this compound (competitor).
-
For determining non-specific binding, add a high concentration of unlabeled N/OFQ.
-
Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
-
Filtration and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) using non-linear regression.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated G protein activation.[5]
-
Membrane and Reagent Preparation:
-
Prepare cell membranes from CHO-hNOP cells as described for the radioligand binding assay.
-
The assay buffer should contain GDP (e.g., 10-100 µM) to maintain G proteins in an inactive state.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the assay buffer, GDP, and varying concentrations of this compound.
-
Add a fixed concentration of the NOP receptor agonist, N/OFQ (typically at its EC₈₀ for stimulating [³⁵S]GTPγS binding).
-
Add the cell membranes (5-20 µg protein/well).
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration of 0.05-0.1 nM).
-
For determining basal binding, omit both N/OFQ and J 113397. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Quantification:
-
Terminate the assay by rapid filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from the total binding.
-
Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration to determine the IC50 value.
-
cAMP Accumulation Assay
Objective: To determine the functional antagonist activity of this compound by measuring its ability to block the agonist-induced inhibition of adenylyl cyclase.[10]
-
Cell Preparation:
-
Culture CHO-hNOP cells until they reach 80-90% confluency.
-
Detach the cells and resuspend them in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
-
Assay Procedure:
-
Add varying concentrations of this compound to the wells of a microplate.
-
Add the cell suspension to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Add a fixed concentration of forskolin (B1673556) to stimulate adenylyl cyclase, followed by the addition of N/OFQ (at its EC₈₀ for cAMP inhibition).
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Detection and Analysis:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
Plot the normalized response as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mouse Tail-Flick Test
Objective: To evaluate the in vivo efficacy of this compound in blocking the hyperalgesic effects of N/OFQ.[2]
-
Animal Acclimation:
-
House male mice in a controlled environment with ad libitum access to food and water.
-
Habituate the animals to the testing apparatus and handling for several days prior to the experiment to minimize stress.
-
-
Baseline Latency Measurement:
-
Gently restrain the mouse and immerse the distal third of its tail in a constant temperature water bath (e.g., 48-52°C) or expose it to a radiant heat source.
-
Measure the time it takes for the mouse to flick its tail (tail-flick latency).
-
Establish a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.
-
-
Drug Administration:
-
Administer this compound, typically via subcutaneous (s.c.) injection.
-
After a predetermined time, administer N/OFQ intracerebroventricularly (i.c.v.) to induce hyperalgesia (a decrease in tail-flick latency).
-
-
Post-Treatment Latency Measurement:
-
Measure the tail-flick latency at various time points after N/OFQ administration.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound with the vehicle control group.
-
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Selective Non-Peptidyl ORL1 Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, represents a compelling target for the development of novel therapeutics for a range of central nervous system disorders, including pain, depression, and anxiety.[1] Unlike classical opioid receptors, the ORL1 receptor and its endogenous ligand, N/OFQ, form a distinct signaling system.[1] Antagonism of the ORL1 receptor has shown significant promise in preclinical models, spurring extensive research into the discovery and synthesis of selective antagonists.[1] This technical guide provides an in-depth overview of a selective non-peptidyl ORL1 receptor antagonist, focusing on its pharmacological characterization, the experimental protocols for its evaluation, and the associated signaling pathways.
Featured Antagonist: J-113397
J-113397, chemically known as 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, was one of the first potent and selective non-peptidyl antagonists developed for the ORL1 receptor.[2][3] Its discovery has been instrumental in elucidating the physiological roles of the N/OFQ-ORL1 system.[3]
Quantitative Pharmacological Data
The pharmacological profile of a selective non-peptidyl ORL1 receptor antagonist is defined by its binding affinity and functional potency. The following tables summarize key quantitative data for J-113397 and another notable antagonist, JTC-801.
Table 1: Receptor Binding Affinity (Ki) of J-113397
| Receptor | Species | Preparation | Radioligand | Ki (nM) |
| ORL1 | Human | Cloned (CHO cells) | [¹²⁵I]Tyr¹⁴-nociceptin | 1.8[2] |
| ORL1 | Mouse | Brain | [³H]Nociceptin | 1.1[2] |
| µ-opioid | Human | Cloned | --- | 1000[2] |
| δ-opioid | Human | Cloned | --- | >10,000[2] |
| κ-opioid | Human | Cloned | --- | 640[2] |
Table 2: Functional Potency (IC50/pA2) of J-113397
| Assay | Preparation | Parameter | Value (nM) |
| [³⁵S]GTPγS Binding | CHO-ORL1 cells | IC₅₀ | 5.3[2] |
| cAMP Accumulation | CHO-ORL1 cells | IC₅₀ | 26[3][4] |
| cAMP Inhibition | CHO-hOP4 cells | pA₂ | 7.52 |
Table 3: In Vitro Affinity and Potency of JTC-801
| Assay | Preparation | Radioligand | Parameter | Value (nM) |
| Radioligand Binding | Human ORL1 (HeLa cells) | [³H]-nociceptin | Ki | 44.5[5] |
| cAMP Accumulation | Human ORL1 (HeLa cells) | - | IC₅₀ | 2580[5][6] |
Signaling Pathways
The ORL1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[7] Upon activation by an agonist like N/OFQ, a signaling cascade is initiated, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[7] Additionally, the dissociated Gβγ subunits can modulate the activity of ion channels, such as activating inwardly rectifying potassium channels (GIRKs) and inhibiting voltage-gated calcium channels.[8] This leads to neuronal hyperpolarization and a reduction in neurotransmitter release.[8] Activation of the ORL1 receptor has also been demonstrated to influence the mitogen-activated protein kinase (MAPK) signaling pathway.[8][9] A selective non-peptidyl antagonist, such as J-113397, competitively blocks the binding of agonists to the ORL1 receptor, thereby preventing the initiation of these downstream signaling events.[8]
Figure 1: ORL1 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a test compound for the ORL1 receptor.[1] It measures the ability of an unlabeled compound to displace a radiolabeled ligand from the receptor.[1]
Materials:
-
Cell membranes expressing the ORL1 receptor (e.g., from CHO or HeLa cells).[1]
-
Radioligand (e.g., [³H]-nociceptin or [¹²⁵I][Tyr¹⁴]nociceptin).[1][8]
-
Test antagonist.
-
Unlabeled N/OFQ for determining non-specific binding.[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[10]
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells expressing the ORL1 receptor, harvest, and lyse them in an ice-cold buffer.[1] Centrifuge the lysate to pellet the membranes, which are then washed and resuspended.[1]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and various concentrations of the test antagonist.[1]
-
Reagent Addition:
-
Total Binding: Add assay buffer.
-
Non-specific Binding: Add a high concentration of unlabeled N/OFQ (e.g., 1 µM).[1]
-
Test Compound: Add serial dilutions of the antagonist.
-
-
Radioligand Addition: Add the radioligand to all wells at a concentration near its dissociation constant (Kd), typically 0.5-2 nM.[1]
-
Incubation: Add the membrane preparation to initiate the reaction and incubate at 30°C for 60 minutes with gentle agitation.[1]
-
Termination: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.[1]
-
Washing: Wash the filters multiple times with ice-cold wash buffer.[1]
-
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure radioactivity.[1]
Figure 2: Radioligand Binding Assay Workflow.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the ORL1 receptor. An antagonist will inhibit the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cell membranes expressing the ORL1 receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
N/OFQ (agonist).
-
Test antagonist.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[11]
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test antagonist, N/OFQ, and unlabeled GTPγS (for non-specific binding).[11]
-
Assay Setup: In a 96-well plate, add assay buffer, GDP (final concentration 10-100 µM), and varying concentrations of the test antagonist.[11]
-
Agonist Addition: Add N/OFQ at its EC₈₀ concentration (the concentration that produces 80% of its maximal effect).[11]
-
Initiation and Incubation: Add the cell membranes, followed by [³⁵S]GTPγS to initiate the reaction.[11] Incubate at 30°C for 60 minutes.[11]
-
Termination and Quantification: Terminate the reaction by filtration, wash the filters, and measure radioactivity as described for the radioligand binding assay.[11]
Figure 3: [³⁵S]GTPγS Binding Assay Workflow.
cAMP Accumulation Assay
This assay functionally characterizes the antagonist's ability to block the agonist-induced inhibition of adenylyl cyclase.
Materials:
-
Whole cells expressing the ORL1 receptor (e.g., CHO-hNOP cells).[7]
-
Forskolin (to stimulate adenylyl cyclase).[7]
-
N/OFQ (agonist).
-
Test antagonist.
-
Stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[7]
-
cAMP detection kit.
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency, detach, and resuspend them in stimulation buffer.[7]
-
Antagonist Addition: Add serial dilutions of the antagonist to the wells of a microplate.[7]
-
Pre-incubation: Add the cell suspension and pre-incubate for 15-30 minutes to allow antagonist binding.[7]
-
Agonist and Forskolin Addition: Add a solution of N/OFQ (at its EC₈₀) and forskolin.[7]
-
Final Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: Normalize the data and fit to a sigmoidal dose-response curve to determine the IC₅₀ value of the antagonist.[7]
Figure 4: cAMP Accumulation Assay Workflow.
Conclusion
Selective non-peptidyl ORL1 receptor antagonists are invaluable tools for dissecting the complex roles of the N/OFQ-ORL1 system in health and disease. This guide provides a foundational understanding of their pharmacological characterization, the detailed methodologies for their in vitro evaluation, and the signaling pathways they modulate. The continued development and investigation of these compounds hold significant promise for novel therapeutic interventions for a variety of neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological profiles of a novel opioid receptor-like1 (ORL(1)) receptor antagonist, JTC-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Nociceptin (ORL-1) and mu-opioid receptors mediate mitogen-activated protein kinase activation in CHO cells through a Gi-coupled signaling pathway: evidence for distinct mechanisms of agonist-mediated desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Structure and Properties of (+/-)-J 113397
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+/-)-J 113397, identified as 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, is a potent and selective non-peptidyl antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) or NOP receptor.[1][2] Its high affinity for the NOP receptor, coupled with significant selectivity over the classical opioid receptors (μ, δ, and κ), has established it as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the N/OFQ system. This guide provides a comprehensive overview of its chemical structure, properties, and the experimental methodologies used for its characterization.
Chemical Structure and Properties
This compound is a synthetic small molecule featuring a trisubstituted piperidine (B6355638) and a benzimidazolidinone core. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (±)-1-[(3R,4R)-1-(Cyclooctylmethyl)-3-(hydroxymethyl)-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one | |
| Synonyms | J-113397, J113397 | [1][3] |
| CAS Number | 217461-40-0 (racemic) | |
| Molecular Formula | C₂₄H₃₇N₃O₂ | |
| Molecular Weight | 399.57 g/mol | |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO (up to 50 mM) and ethanol (B145695) (up to 50 mM) |
Chemical Structure:
Figure 1: 2D Chemical Structure of this compound
Pharmacological Properties
This compound functions as a competitive antagonist at the NOP receptor, effectively blocking the binding and subsequent signal transduction of the endogenous ligand, N/OFQ.[2][4] It exhibits no intrinsic agonist activity.[5]
In Vitro Binding Affinity
The binding affinity of this compound has been characterized in various systems, consistently demonstrating high affinity for the NOP receptor.
| Parameter | Receptor | Species/Tissue | Value (nM) | Reference |
| Kᵢ | NOP (ORL1) | Human (recombinant) | 1.8 | [2] |
| Kᵢ | NOP (ORL1) | Mouse Brain | 1.1 | [2] |
| IC₅₀ | NOP (ORL1) | Human (recombinant) | 2.3 | |
| pKi | NOP (ORL1) | Human (recombinant) | 8.56 | [5] |
Receptor Selectivity
A key feature of this compound is its high selectivity for the NOP receptor over the classical opioid receptors.
| Receptor | Species | Binding Affinity (Kᵢ, nM) | Selectivity Fold (vs. hNOP) | Reference |
| μ (mu) | Human | 1000 | ~556 | [2][6] |
| δ (delta) | Human | >10,000 | >5556 | [2][6] |
| κ (kappa) | Human | 640 | ~356 | [2][6] |
In Vitro Functional Activity
Functional assays confirm the antagonist properties of this compound.
| Assay | Species/System | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | CHO-hNOP cells | IC₅₀ (nM) | 5.3 | [2] |
| [³⁵S]GTPγS Binding | Mouse Brain | IC₅₀ (nM) | 7.6 | [7] |
| cAMP Accumulation | CHO-hNOP cells | IC₅₀ (nM) | 26 | |
| cAMP Accumulation | CHO-hNOP cells | pA₂ | 7.52 | [5] |
| GIRK Channel Activation | Rat PAG Neurons | pA₂ | 8.37 | [4] |
In Vivo Activity
In animal models, this compound has been shown to antagonize the effects of centrally administered N/OFQ. For instance, subcutaneous administration dose-dependently inhibits N/OFQ-induced hyperalgesia in the mouse tail-flick test.[2]
Pharmacokinetics (ADME)
Detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound are not extensively reported in the publicly available literature. However, its efficacy following systemic administration in animal models suggests adequate bioavailability and ability to cross the blood-brain barrier to engage central NOP receptors.[8][9]
Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o). Agonist binding initiates a cascade of intracellular events. This compound, as a competitive antagonist, blocks these downstream effects by preventing the initial receptor activation by N/OFQ.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
This functional assay measures G protein activation. As an antagonist, this compound is quantified by its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-N/OFQ) for binding to the NOP receptor.
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) to ~90% confluency.
-
Harvest cells and pellet by centrifugation.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at low speed (1,000 x g) to remove nuclei.
-
Centrifuge the supernatant at high speed (40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet, determine protein concentration (e.g., via BCA assay), and store at -80°C.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Add serial dilutions of this compound. For total binding, add buffer. For non-specific binding, add a high concentration of unlabeled N/OFQ (e.g., 1 µM).
-
Add the radioligand (e.g., [³H]-N/OFQ) at a concentration close to its Kₔ.
-
Initiate the reaction by adding the prepared cell membranes (5-20 µg protein per well).
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.
-
Terminate the binding by rapid vacuum filtration through glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific counts from total and competitor-well counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.
-
Reagents and Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Prepare a stock solution (e.g., 1 mM) in assay buffer.
-
Agonist: N/OFQ at a concentration that elicits ~80% of its maximal response (EC₈₀).
-
Antagonist: Serial dilutions of this compound.
-
Radioligand: [³⁵S]GTPγS.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add assay buffer, GDP (final concentration 10-100 µM), and varying concentrations of this compound.
-
Add the N/OFQ solution (at EC₈₀). For basal binding, add buffer instead. For non-specific binding, add unlabeled GTPγS (10 µM) in the presence of N/OFQ.
-
Add the prepared cell membranes (5-20 µg protein/well).
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters.
-
Wash filters with ice-cold assay buffer.
-
Measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific N/OFQ-stimulated binding by subtracting basal binding.
-
Plot the percentage of inhibition of N/OFQ-stimulated binding against the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the ability of this compound to block the N/OFQ-mediated inhibition of adenylyl cyclase.
-
Cell Preparation:
-
Plate CHO-hNOP cells in a suitable multi-well plate and grow to near confluency.
-
Prior to the assay, wash the cells and replace the growth medium with a stimulation buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
-
Assay Procedure:
-
Pre-treat the cells with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Add a solution containing forskolin (B1673556) (to stimulate adenylyl cyclase) and N/OFQ (at its EC₈₀ for cAMP inhibition).
-
Incubate for a further 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Normalize the data, with 100% inhibition being the effect of N/OFQ alone and 0% inhibition being the effect of forskolin alone.
-
Plot the normalized response against the log concentration of this compound.
-
Determine the IC₅₀ value from the dose-response curve. The pA₂ value can be calculated using Schild regression analysis if multiple agonist concentrations are tested against the antagonist.
-
In Vivo Tail-Flick Test for Hyperalgesia
This test assesses the ability of this compound to block the hyperalgesic (increased pain sensitivity) effects of N/OFQ.
-
Animals: Male ICR mice (20-25 g) are commonly used.
-
Procedure:
-
Acclimation: Acclimate the mice to the testing environment and restraining devices to minimize stress.
-
Baseline Latency: Measure the baseline tail-flick latency by applying a radiant heat source to the ventral surface of the tail (approximately 3-4 cm from the tip). The latency is the time taken for the mouse to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.
-
Drug Administration: Administer this compound or its vehicle via the desired route (e.g., subcutaneously, s.c.) at various doses (e.g., 3, 10, 30 mg/kg).
-
N/OFQ Administration: After a set pre-treatment time (e.g., 30 minutes), administer N/OFQ (e.g., 1 nmol) or saline via intracerebroventricular (i.c.v.) injection to induce hyperalgesia (which manifests as a decreased tail-flick latency).
-
Post-treatment Latency: Measure the tail-flick latency again at the time of peak N/OFQ effect (e.g., 15-30 minutes post-i.c.v. injection).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the N/OFQ-induced hyperalgesia for each dose of this compound.
-
Compare the post-treatment latencies between the vehicle- and drug-treated groups using appropriate statistical tests (e.g., ANOVA).
-
Conclusion
This compound is a cornerstone pharmacological tool for the study of the N/OFQ-NOP receptor system. Its high potency and selectivity, demonstrated through a variety of robust in vitro and in vivo assays, allow for the precise dissection of the roles of this system in health and disease. The detailed methodologies provided in this guide serve as a comprehensive resource for researchers aiming to utilize this compound in their investigations into pain, addiction, neurodegenerative disorders, and other areas where the NOP receptor is implicated. While further studies are needed to fully elucidate its pharmacokinetic profile, this compound remains an indispensable antagonist for both basic research and early-stage drug discovery.
References
- 1. J-113,397 - Wikipedia [en.wikipedia.org]
- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nociceptin/Orphanin FQ Receptor Antagonist J-113397 and l-DOPA Additively Attenuate Experimental Parkinsonism through Overinhibition of the Nigrothalamic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
(+/-)-J 113397: A Technical Guide for Studying the Nociceptin/Orphanin FQ System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (+/-)-J 113397, a pivotal pharmacological tool for investigating the nociceptin (B549756)/orphanin FQ (N/OFQ) system. J 113397 was the first potent, non-peptidyl antagonist developed for the NOP receptor (also known as the opioid receptor-like 1 or ORL-1), exhibiting high selectivity over classical opioid receptors (μ, δ, and κ).[1][2][3] Its development has been instrumental in elucidating the diverse physiological and pathophysiological roles of the N/OFQ-NOP system, which is implicated in pain modulation, mood, reward, and motor control.[1][4]
Core Concepts: Mechanism of Action
This compound functions as a selective and competitive antagonist at the NOP receptor.[1][5] This means it binds reversibly to the same site on the receptor as the endogenous ligand, N/OFQ, but does not activate the receptor. By occupying the binding site, it prevents N/OFQ from initiating downstream intracellular signaling cascades.[6] This competitive mechanism has been confirmed through Schild plot analysis in various functional assays, which consistently yield a slope not significantly different from unity.[1][7][8] At nanomolar concentrations, it is considered a pure antagonist, devoid of agonist activity at the NOP receptor.[5][9]
Quantitative Data Presentation
The following tables summarize the binding affinity, selectivity, and functional antagonist potency of this compound.
Table 1: Binding Affinity of this compound for the NOP Receptor
| Parameter | Receptor Species | Preparation | Value (nM) | Reference |
| Kᵢ | Cloned Human NOP | CHO Cells | 1.8 | [1][3] |
| Kᵢ | Mouse NOP | Mouse Brain | 1.1 | [1] |
| IC₅₀ | Human NOP | CHO Cells | 2.3 | |
| IC₅₀ | Mouse NOP | Mouse Brain | 7.6 | [8] |
Table 2: Receptor Selectivity Profile of this compound
| Receptor Type | Receptor Species | Kᵢ (nM) | Selectivity Ratio (Kᵢ / Kᵢ for human NOP) | Reference |
| NOP (ORL-1) | Human | 1.8 | 1 | [1] |
| μ (mu) | Human | 1000 | ~556-fold | [1] |
| κ (kappa) | Human | 640 | ~356-fold | [1] |
| δ (delta) | Human | >10,000 | >5556-fold | [1] |
Table 3: Functional Antagonist Potency (pA₂) of this compound
| Assay | Tissue / Cell Preparation | Agonist | pA₂ Value | Reference |
| cAMP Formation | CHO cells expressing human NOP | Nociceptin/Orphanin FQ | 7.52 | [9] |
| [³⁵S]GTPγS Binding | CHO cells expressing human NOP | Nociceptin/Orphanin FQ | Schild analysis confirmed competitive antagonism | [1] |
| Inwardly Rectifying K⁺ Channel Activation | Rat Periaqueductal Gray Slices | Nociceptin/Orphanin FQ | 8.37 | [5] |
| Electrically Stimulated Contraction | Mouse Vas Deferens | Nociceptin/Orphanin FQ | 7.85 | [9] |
| Electrically Stimulated Contraction | Guinea Pig Ileum | Nociceptin/Orphanin FQ | 7.75 | [9] |
The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, providing a measure of antagonist potency.[10]
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of this compound.
Caption: NOP Receptor Signaling Pathway.
Caption: Mechanism of this compound Competitive Antagonism.
Caption: Typical Workflow for NOP Antagonist Evaluation.
Detailed Experimental Protocols
The characterization of this compound relies on standardized in vitro and in vivo assays.
1. Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of an unlabeled compound like J 113397 by measuring its ability to compete with a radiolabeled ligand for binding to the NOP receptor.[7]
-
Objective: To determine the Kᵢ value of this compound at the NOP receptor.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (or from brain tissue homogenates).[1][7]
-
Assay Components: The assay mixture includes the cell membranes, a fixed concentration of a suitable radiolabeled NOP receptor ligand (e.g., [³H]Nociceptin or [¹²⁵I]Tyr¹⁴nociceptin), and varying concentrations of unlabeled this compound.[7][9]
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand. Filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-linear regression analysis is used to fit a sigmoidal dose-response curve to the data, from which the IC₅₀ value (the concentration of J 113397 that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[7]
-
2. [³⁵S]GTPγS Binding Assay
This is a functional assay that measures the activation of G proteins coupled to the NOP receptor, providing a measure of a compound's agonist or antagonist activity.[1]
-
Objective: To determine the functional antagonist potency of this compound and confirm its mechanism of action.
-
Methodology:
-
Principle: NOP receptor activation by an agonist (N/OFQ) promotes the exchange of GDP for GTP on the α-subunit of the coupled Gᵢ/ₒ protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of bound [³⁵S]GTPγS is proportional to the level of receptor activation.
-
Membrane Preparation: As with the binding assay, membranes from NOP-expressing cells or brain tissue are used.[1][8]
-
Assay Setup: Membranes are incubated with GDP, the agonist N/OFQ, [³⁵S]GTPγS, and varying concentrations of this compound.[1]
-
Incubation & Separation: The reaction is incubated, then terminated by rapid filtration, and the filter-bound radioactivity is quantified.
-
Data Analysis: To determine its antagonist effect, the ability of J 113397 to inhibit N/OFQ-stimulated [³⁵S]GTPγS binding is measured, yielding an IC₅₀ value.[1] For Schild analysis, full concentration-response curves for N/OFQ are generated in the presence of several fixed concentrations of J 113397. The dose ratios are used to construct a Schild plot (log(dose ratio - 1) vs. log[antagonist]). A slope of 1 indicates competitive antagonism, and the x-intercept provides the pA₂ value.[1][7][10]
-
3. In Vivo Mouse Tail-Flick Test
This behavioral assay is used to assess the in vivo efficacy of J 113397 in blocking the physiological effects of N/OFQ, such as hyperalgesia (increased sensitivity to pain).[1]
-
Objective: To evaluate the in vivo antagonist activity of this compound against N/OFQ-induced hyperalgesia.
-
Methodology:
-
Animals: Male ICR mice are typically used.[1]
-
Baseline Measurement: A baseline tail-flick latency is determined by applying a radiant heat source to the mouse's tail and measuring the time it takes for the mouse to flick its tail away.
-
Drug Administration: this compound is administered, typically via subcutaneous (s.c.) injection, at various doses (e.g., 0-30 mg/kg).[1][3]
-
N/OFQ Challenge: After a pre-treatment period, N/OFQ is administered directly into the brain via intracerebroventricular (i.c.v.) injection to induce hyperalgesia, which manifests as a decreased tail-flick latency.[1]
-
Post-treatment Measurement: The tail-flick latency is measured again at various time points after the N/OFQ injection.
-
Data Analysis: The ability of J 113397 to dose-dependently inhibit the N/OFQ-induced decrease in tail-flick latency is quantified.[1] A successful antagonism would show that mice pre-treated with J 113397 maintain a tail-flick latency closer to their baseline, despite the N/OFQ challenge.
-
Conclusion
This compound remains a foundational pharmacological tool for the study of the N/OFQ-NOP system. Its high potency and selectivity, combined with its well-characterized competitive antagonist mechanism, allow researchers to precisely probe the function of this system in vitro and in vivo. The data and protocols outlined in this guide provide a framework for its effective use in dissecting the roles of N/OFQ in pain, neurological disorders, and behavior.
References
- 1. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. J-113,397 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
The Role of (+/-)-J 113397 in Preventing Morphine Tolerance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 2025
Introduction
The chronic administration of morphine for pain management is frequently complicated by the development of tolerance, which necessitates dose escalation and increases the risk of adverse effects.[1] A key modulator of opioid sensitivity that has been identified is the Nociceptin/Orphanin FQ (N/OFQ) system, which acts through the Nociceptin Opioid Peptide (NOP) receptor, also known as the ORL-1 receptor.[1] (+/-)-J 113397 is a potent and highly selective non-peptidyl antagonist of the ORL-1 receptor.[1][2] Preclinical models have demonstrated its significant potential in preventing the development of tolerance to the analgesic effects of morphine.[1][2] This document provides a detailed technical guide on the core aspects of utilizing this compound as a pharmacological tool to investigate and prevent morphine tolerance.
Mechanism of Action
This compound functions as a competitive antagonist at the ORL-1 receptor, effectively blocking the binding of its endogenous ligand, N/OFQ.[1] The N/OFQ system is known to exert anti-opioid effects, and by inhibiting this system, this compound is believed to counteract the cellular and molecular adaptations that lead to morphine tolerance.[1] This includes the prevention of hyperalgesia that can be induced by N/OFQ.[1][2]
Data Presentation
In Vitro Pharmacological Profile of this compound
| Parameter | Species | Receptor | Value |
| Ki | Human (cloned) | ORL-1 | 1.8 nM |
| Ki | Mouse (brain) | ORL-1 | 1.1 nM |
| Ki | Human | μ-opioid | 1000 nM |
| Ki | Human | δ-opioid | >10,000 nM |
| Ki | Human | κ-opioid | 640 nM |
| IC50 | Mouse (brain) | N/OFQ-stimulated [35S]GTPγS binding | 7.6 nM |
Data sourced from BenchChem application notes.[1]
Experimental Protocols
Assessment of Morphine Tolerance Using the Tail-Flick Test
This protocol is designed to induce morphine tolerance in rodents and assess the ability of this compound to prevent it.
Materials:
-
Morphine sulfate
-
This compound
-
Vehicle (e.g., saline)
-
Tail-flick analgesia meter
-
Rodent subjects (e.g., mice or rats)
Procedure:
-
Baseline Assessment (Day 0):
-
Determine the baseline tail-flick latency for each animal.
-
Administer an acute dose of morphine (e.g., 5 mg/kg, s.c.).
-
Measure the tail-flick latency at 30 minutes post-injection to determine the initial analgesic effect.
-
-
Induction of Tolerance (Days 1-6):
-
Assessment of Tolerance (Day 7):
Data Analysis:
-
A significant decrease in the tail-flick latency on Day 7 compared to Day 0 in the morphine/vehicle group indicates the development of tolerance.[1]
-
A significantly smaller decrease or no decrease in the tail-flick latency in the morphine/(+/-)-J 113397 group indicates that this compound has prevented or attenuated the development of tolerance.[1]
-
Compare the percent maximum possible effect (%MPE) between groups on Day 0 and Day 7 using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).[1]
Determination of Morphine Dose-Response Curve Shift
This protocol quantifies the degree of morphine tolerance by examining the shift in the morphine dose-response curve.
Procedure:
-
Follow the tolerance induction protocol as described above.
-
On Day 7, instead of a single acute morphine dose, administer a range of morphine doses to different subgroups of animals in each treatment condition (e.g., morphine/vehicle and morphine/(+/-)-J 113397).
-
Measure the analgesic response (e.g., tail-flick latency) for each dose.
-
Construct a dose-response curve for morphine in each treatment group by plotting the %MPE against the log of the morphine dose.[1]
Data Analysis:
-
Calculate the ED₅₀ (the dose of morphine that produces 50% of the maximum possible effect) for each group.[1]
-
The degree of tolerance is quantified by the rightward shift in the ED₅₀ of the morphine/vehicle group compared to a non-tolerant control group.[1]
-
The efficacy of this compound is determined by its ability to prevent or reduce this rightward shift.[1]
Signaling Pathways and Visualizations
Signaling Pathway of Morphine and N/OFQ, and the Inhibitory Action of this compound
Caption: Signaling pathway of morphine and N/OFQ, and the inhibitory action of J-113397.
Experimental Workflow for Assessing the Effect of this compound on Morphine Tolerance
Caption: Workflow for assessing the effect of J-113397 on morphine tolerance.
Broader Signaling Pathways Implicated in Morphine Tolerance
Chronic morphine exposure leads to complex intracellular adaptations. While the N/OFQ-ORL-1 system represents a key modulator, other signaling cascades are also critically involved in the development of tolerance. These include pathways mediated by protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs).[3][4] The interplay between these pathways ultimately contributes to the desensitization of opioid receptors and the reduction in analgesic efficacy.
Caption: Interplay of signaling pathways in morphine tolerance.
Conclusion
This compound represents a valuable pharmacological tool for dissecting the role of the N/OFQ-ORL-1 system in opioid tolerance. The protocols and data presented here provide a framework for researchers to investigate the potential of ORL-1 receptor antagonists in mitigating the development of tolerance to morphine's analgesic effects. Further investigation into the downstream molecular mechanisms is crucial for fully elucidating the therapeutic potential of this compound and for the development of novel analgesic strategies with improved long-term efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. J-113,397 - Wikipedia [en.wikipedia.org]
- 3. Involvement of phospholipid signal transduction pathways in morphine tolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of TRPV1 Contributes to Morphine Tolerance: Involvement of the Mitogen-Activated Protein Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Pain Modulation with (+/-)-J 113397: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-J 113397 is a potent and selective non-peptidyl antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor.[1][2] As the first of its kind, J-113397 has been a pivotal pharmacological tool for elucidating the diverse physiological and pathological roles of the N/OFQ system, particularly in the modulation of pain.[2][3] This technical guide provides an in-depth overview of the core methodologies and quantitative data associated with the investigation of pain modulation using this compound.
Core Concepts: Mechanism of Action
This compound acts as a competitive antagonist at the NOP receptor.[3][4] This means it binds to the same site as the endogenous ligand N/OFQ, effectively blocking the receptor and preventing its activation, without initiating a biological response itself.[5] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[6] Upon activation by an agonist like N/OFQ, a signaling cascade is initiated which includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels.[7] By blocking the NOP receptor, J-113397 inhibits these downstream signaling events.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinities and functional potencies.
Table 1: Binding Affinity of this compound for the NOP Receptor
| Parameter | Receptor | Cell Line/Tissue | Value (nM) |
| Ki | Cloned Human NOP | CHO Cells | 1.8[3] |
| Ki | Mouse NOP | Mouse Brain | 1.1[3] |
| IC50 | Human NOP | CHO Cells | 2.3[1] |
Table 2: Selectivity Profile of this compound for Human Opioid Receptors
| Receptor | Binding Affinity (Ki, nM) | Selectivity (Fold vs. NOP) |
| NOP | 1.8[3] | - |
| μ (mu) | 1000[3] | ~556 |
| δ (delta) | >10,000[3] | >5556 |
| κ (kappa) | 640[3] | ~356 |
Table 3: Functional Antagonist Potency of this compound
| Assay | Cell Line/Tissue | Parameter | Value |
| [³⁵S]GTPγS Binding | CHO-NOP cells | IC50 (nM) | 5.3[3] |
| cAMP Accumulation | CHO-NOP cells | pA2 | 7.52[8] |
| Mouse Colon Contractility | Mouse Colon | pA2 | 8.07[8] |
| Electrically Stimulated Mouse Vas Deferens | Mouse Vas Deferens | pA2 | 7.85[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound.
In Vitro Assays
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).[3] Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer.[3]
-
Assay Components: The assay mixture includes the cell membranes, a radiolabeled NOP receptor ligand (e.g., [¹²⁵I][Tyr¹⁴]nociceptin or [³H]Nociceptin), and varying concentrations of unlabeled this compound as the competitor.[2][9]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.[9]
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.[9]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[9]
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[9]
-
2. [³⁵S]GTPγS Binding Assay
-
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated G protein activation.[9]
-
Methodology:
-
Membrane and Reagent Preparation: Similar to the binding assay, membranes from cells expressing the NOP receptor are used. The assay buffer contains GDP to keep the G proteins in an inactive state.[6]
-
Assay Components: The assay mixture includes the cell membranes, a NOP receptor agonist (e.g., N/OFQ), [³⁵S]GTPγS, GDP, and varying concentrations of this compound.[6]
-
Incubation: The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit of the activated G proteins.[6]
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters.[6]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[6]
-
Data Analysis: The antagonist's potency is often expressed as a pKB or pA2 value, determined through Schild analysis. A pA2 value is derived from the Schild plot, which graphs the log of (concentration ratio - 1) against the log of the antagonist concentration.[10][11]
-
3. cAMP Accumulation Assay
-
Objective: To determine the functional antagonist activity of this compound by measuring its ability to block the agonist-induced inhibition of adenylyl cyclase.[6]
-
Methodology:
-
Cell Culture: Whole cells expressing the NOP receptor are used.[6]
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.[6]
-
Stimulation: The cells are then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of a NOP receptor agonist (e.g., N/OFQ).[6]
-
Incubation: The mixture is incubated to allow for changes in intracellular cAMP levels.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a detection kit (e.g., HTRF, ELISA).[6]
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified to determine its IC50 or pA2 value.
-
In Vivo Assays
1. Mouse Tail-Flick Test
-
Objective: To evaluate the in vivo efficacy of this compound in blocking the hyperalgesic effects of N/OFQ.[9]
-
Methodology:
-
Animal Model: Mice are used for this thermal nociception assay.[9]
-
Drug Administration: this compound is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection, prior to the administration of N/OFQ.[4] N/OFQ is often administered intracerebroventricularly (i.c.v.) to induce hyperalgesia.[4]
-
Nociceptive Testing: The tail-flick test measures the latency of the mouse to withdraw its tail from a source of radiant heat. A shortened latency indicates hyperalgesia.
-
Data Analysis: The ability of this compound to reverse the N/OFQ-induced decrease in tail-flick latency is measured.
-
Mandatory Visualizations
Caption: NOP Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Radioligand Binding Assay.
Caption: Experimental Workflow for [³⁵S]GTPγS Binding Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
The NOP Receptor Antagonist, (+/-)-J 113397, and its Impact on Striatal Dopamine Release: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of the selective nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, (+/-)-J 113397, on dopamine (B1211576) release in the striatum. J 113397 is a potent, non-peptidyl antagonist for the ORL1 receptor, exhibiting high selectivity over other opioid receptors.[1][2] Its actions within the central nervous system, particularly its influence on the dopaminergic system, have significant implications for potential therapeutic applications, including the treatment of Parkinson's disease.[1]
Core Findings on Dopamine Release
Experimental evidence robustly demonstrates that blockade of the NOP receptor by this compound leads to a significant increase in dopamine release within the striatum.[1][3] This effect has been observed following both systemic and direct intranigral administration of the compound.[3] The mechanism underlying this increase is attributed to the antagonist's ability to block the endogenous tonic inhibitory action of N/OFQ on dopaminergic neurons in the substantia nigra.[3]
Quantitative Analysis of J 113397-Induced Dopamine Release
The following table summarizes the key quantitative data from in vivo microdialysis studies investigating the effects of this compound on striatal dopamine release.
| Administration Route | Dosage | Maximum Increase in Striatal Dopamine Release | Species | Reference |
| Systemic (i.p.) | 3 mg/kg | ~61% | Rat | [3] |
| Intranigral | 1 nmol | ~39% | Rat | [3] |
Experimental Methodologies
The primary technique utilized to quantify the effects of this compound on striatal dopamine release is in vivo microdialysis .[3][4][5][6][7][8][9] This neurochemical method allows for the continuous sampling of extracellular fluid from specific brain regions in freely moving animals, providing a dynamic measure of neurotransmitter levels.
In Vivo Microdialysis Protocol for Striatal Dopamine Measurement
-
Animal Subjects: Male Sprague-Dawley rats are typically used for these experiments.
-
Surgical Implantation:
-
Animals are anesthetized (e.g., with chloral (B1216628) hydrate).
-
A guide cannula is stereotaxically implanted, targeting the striatum. Coordinates are determined based on a stereotaxic atlas (e.g., Paxinos and Watson).
-
The cannula is secured to the skull using dental cement.
-
Animals are allowed a post-operative recovery period.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, a microdialysis probe (with a specified membrane length and molecular weight cut-off) is inserted through the guide cannula into the striatum.
-
-
Perfusion:
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate (e.g., 1-2 µL/min).
-
-
Sample Collection:
-
After a stabilization period to achieve a baseline, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration:
-
This compound is administered either systemically (e.g., intraperitoneally) or locally via the microdialysis probe (retrodialysis) or through a separate cannula into a target region like the substantia nigra.
-
-
Neurochemical Analysis:
-
The concentration of dopamine in the collected dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD).
-
-
Data Analysis:
-
Dopamine levels are typically expressed as a percentage of the mean baseline concentration. Statistical analysis (e.g., ANOVA) is used to determine the significance of the drug's effect.
-
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflow.
References
- 1. J-113,397 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jneurosci.org [jneurosci.org]
- 4. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Characterization of in vivo dopamine release as determined by brain microdialysis after acute and subchronic implantations: methodological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modification of dopamine release by nociceptin in conscious rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
(+/-)-J 113397: A Technical Guide to its Binding Affinity at the ORL1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and pharmacological profile of (+/-)-J 113397, a potent and selective antagonist for the Opioid Receptor-Like 1 (ORL1), also known as the nociceptin/orphanin FQ (N/OFQ) receptor. J-113397 was the first non-peptidyl antagonist discovered for the ORL1 receptor and has become an invaluable tool in neuroscience research.[1][2] This document outlines quantitative binding data, detailed experimental methodologies, and visual representations of the relevant signaling pathways.
Quantitative Binding and Functional Data
This compound exhibits high affinity for the human ORL1 receptor and significant selectivity over other opioid receptor subtypes. The following tables summarize key binding affinity (Ki) and functional activity (IC50) values derived from various in vitro assays.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Kᵢ (nM) | Reference |
| ORL1 (NOP) | Human | 1.8 | [3] |
| ORL1 (NOP) | Mouse | 1.1 | [3] |
| μ-opioid | Human | 1000 | [3] |
| κ-opioid | Human | 640 | [3] |
| δ-opioid | Human | >10,000 | [3] |
Table 2: Functional Antagonist Activity of this compound
| Assay | Cell Line | Receptor | IC₅₀ (nM) | Reference |
| N/OFQ-stimulated [³⁵S]GTPγS Binding | CHO-ORL1 | ORL1 | 5.3 | [3] |
| [¹²⁵I][Tyr¹⁴]nociceptin Binding | CHO-ORL1 | ORL1 | 2.3 | [4][5] |
| Nociceptin-induced inhibition of cAMP | CHO-hOP4 | ORL1 | pA₂ = 7.52 | [6] |
Experimental Protocols
The characterization of this compound as a potent and selective ORL1 antagonist has been established through several key in vitro assays. The methodologies for these experiments are detailed below.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the ORL1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human ORL1 receptor (CHO-ORL1).[7][8]
-
Radioligand: [¹²⁵I][Tyr¹⁴]nociceptin or [³H]-nociceptin.[6][7]
-
Test Compound: this compound.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[7]
-
Non-specific Binding Control: A high concentration of unlabeled nociceptin.[7]
-
Filtration Apparatus: Glass fiber filters and a cell harvester.[7]
-
Scintillation Counter. [7]
Procedure:
-
CHO-ORL1 cell membranes are incubated with a fixed concentration of the radioligand (e.g., [¹²⁵I][Tyr¹⁴]nociceptin) and varying concentrations of this compound.[5]
-
The incubation is carried out in the assay buffer at room temperature to allow the binding to reach equilibrium.[7]
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.[7]
-
The filters are washed with ice-cold assay buffer to minimize non-specific binding.[7]
-
The radioactivity retained on the filters is quantified using a scintillation counter.[7]
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[8]
Caption: Workflow for a Radioligand Binding Assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation upon receptor stimulation. As an antagonist, this compound inhibits the N/OFQ-stimulated binding of [³⁵S]GTPγS to G-proteins.[3]
Materials:
-
Cell Membranes: CHO-ORL1 cell membranes.[3]
-
Radioligand: [³⁵S]Guanosine 5'-O-(γ-thio)triphosphate ([³⁵S]GTPγS).[3]
-
Agonist: Nociceptin/orphanin FQ (N/OFQ).[3]
-
Test Compound: this compound.
-
Assay Buffer: Containing GDP to facilitate the exchange of [³⁵S]GTPγS for GDP upon G-protein activation.
Procedure:
-
CHO-ORL1 cell membranes are pre-incubated with varying concentrations of this compound.
-
N/OFQ is added to stimulate the ORL1 receptors, followed by the addition of [³⁵S]GTPγS.
-
The incubation allows for the N/OFQ-induced exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The amount of bound [³⁵S]GTPγS on the filters is quantified by scintillation counting.
-
The IC50 value is determined as the concentration of this compound that inhibits 50% of the N/OFQ-stimulated [³⁵S]GTPγS binding.[3]
Forskolin-Stimulated cAMP Accumulation Assay
This assay assesses the functional consequence of ORL1 receptor activation, which is the inhibition of adenylyl cyclase. This compound, as an antagonist, blocks the N/OFQ-induced inhibition of cAMP production.[6]
Materials:
-
Cells: Whole CHO cells expressing the ORL1 receptor (CHO-ORL1).[6][7]
-
Adenylyl Cyclase Activator: Forskolin (B1673556).[7]
-
Agonist: Nociceptin/orphanin FQ (N/OFQ).[6]
-
Test Compound: this compound.
-
cAMP Assay Kit: Commercially available kits for measuring intracellular cAMP levels.[7]
Procedure:
-
CHO-ORL1 cells are treated with forskolin to stimulate the production of cyclic AMP (cAMP).[7]
-
The forskolin-stimulated cells are then treated with N/OFQ in the presence of varying concentrations of this compound.[8]
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit.[7]
-
The antagonist activity is quantified by determining the concentration of this compound that reverses the N/OFQ-induced inhibition of forskolin-stimulated cAMP accumulation. The results can be expressed as a pA2 value, as determined by a Schild plot analysis.[3][6]
ORL1 Receptor Signaling Pathway
The ORL1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[9][10] Activation of the ORL1 receptor by its endogenous ligand, N/OFQ, initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, the activation of inwardly rectifying potassium (Kir) channels, the inhibition of voltage-gated calcium channels (VGCC), and the activation of the mitogen-activated protein kinase (MAPK) pathway.[2][11][12] this compound acts as a competitive antagonist, blocking the binding of N/OFQ to the ORL1 receptor and thereby preventing these downstream signaling events.[2][3]
Caption: ORL1 Signaling and J 113397 Inhibition.
References
- 1. J-113,397 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. karger.com [karger.com]
- 10. The ORL1 receptor: molecular pharmacology and signalling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nociceptin (ORL-1) and mu-opioid receptors mediate mitogen-activated protein kinase activation in CHO cells through a Gi-coupled signaling pathway: evidence for distinct mechanisms of agonist-mediated desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nociceptin/orphanin FQ and the opioid receptor-like ORL1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selectivity Profile of (+/-)-J 113397
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of (+/-)-J 113397, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL-1) or NOP receptor. This document details the compound's binding affinities, functional activities, and the experimental methodologies used for its characterization.
Core Compound Characteristics
This compound is the first non-peptidyl small molecule identified as a highly selective antagonist for the NOP receptor.[1][2] Its discovery was a significant milestone in the study of the N/OFQ system, providing a crucial pharmacological tool to investigate the physiological and pathological roles of this receptor.[3] Chemically, it is known as 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one.[3]
Quantitative Selectivity Profile
The selectivity of this compound is defined by its significantly higher affinity for the NOP receptor compared to the classical opioid receptors (mu, delta, and kappa). This high selectivity has been consistently demonstrated across various in vitro assays.
Table 1: Binding Affinity and Functional Activity of this compound at Opioid Receptors
| Receptor | Species/System | Assay Type | Parameter | Value (nM) | Reference |
| NOP (ORL-1) | Cloned Human | Radioligand Binding | Ki | 1.8 | [2][3] |
| Human | Radioligand Binding | IC50 | 2.3 | ||
| Mouse Brain | Radioligand Binding | Ki | 1.1 | [3] | |
| Mouse Brain | [35S]GTPγS Binding | IC50 | 7.6 | [4] | |
| CHO-ORL1 cells | [35S]GTPγS Binding | IC50 | 5.3 | [2][3] | |
| Mu (μ) | Human | Radioligand Binding | Ki | >1000 | [3] |
| Human | Radioligand Binding | IC50 | 2200 | ||
| Kappa (κ) | Human | Radioligand Binding | Ki | 640 | [3] |
| Human | Radioligand Binding | IC50 | 1400 | ||
| Delta (δ) | Human | Radioligand Binding | Ki | >10,000 | [3] |
| Human | Radioligand Binding | IC50 | >10,000 |
Note: Ki (inhibition constant) and IC50 (half maximal inhibitory concentration) are measures of binding affinity. Lower values indicate higher affinity.
Experimental Protocols
The characterization of this compound's selectivity profile relies on well-established in vitro pharmacological assays. The primary methods cited are radioligand competition binding assays and [35S]GTPγS functional assays.
1. Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of an unlabeled compound, such as this compound, by measuring its ability to displace a radiolabeled ligand from its receptor.
-
Membrane Preparation: Cell membranes are prepared from cultured cells (e.g., Chinese Hamster Ovary - CHO) stably expressing the receptor of interest (e.g., human NOP, mu, delta, or kappa receptors) or from brain tissue.[3][5] The cells or tissue are homogenized in an ice-cold buffer and centrifuged to isolate the cell membranes. The resulting pellet is washed and resuspended in an appropriate assay buffer.[5]
-
Assay Procedure: A constant concentration of a specific radioligand (e.g., [125I]Tyr14-nociceptin for the NOP receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor compound (this compound).
-
Data Analysis: After incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified. The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
2. [35S]GTPγS Binding Assay
This functional assay measures the activation of G protein-coupled receptors (GPCRs). Agonist binding to a Gi/o-coupled receptor, like the NOP receptor, stimulates the binding of [35S]GTPγS, a non-hydrolyzable GTP analog, to the Gα subunit. Antagonists block this agonist-stimulated binding.
-
Assay Components: The assay mixture contains cell membranes expressing the receptor of interest, the agonist (e.g., N/OFQ), varying concentrations of the antagonist (this compound), GDP, and [35S]GTPγS in an assay buffer.[3][4]
-
Procedure: The reaction is initiated by the addition of the membranes. Following incubation, the reaction is terminated, and the bound [35S]GTPγS is separated from the free form by rapid filtration.
-
Data Interpretation: The amount of bound [35S]GTPγS is measured by liquid scintillation counting. The ability of this compound to inhibit agonist-stimulated [35S]GTPγS binding is used to determine its functional antagonist potency (IC50). Schild plot analysis can be used to confirm competitive antagonism.[3][4]
Mechanism of Action and Signaling Pathway
This compound acts as a competitive antagonist at the NOP receptor.[3][4] This means it binds to the same site as the endogenous ligand, N/OFQ, but does not activate the receptor. By occupying the binding site, it blocks the actions of N/OFQ. The NOP receptor is a Gi/o-coupled receptor.[6] Upon activation by an agonist, it initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[6][7]
Caption: NOP receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Selectivity Profiling
The determination of a compound's selectivity profile follows a logical and systematic workflow, as depicted below.
Caption: Workflow for determining the selectivity profile of this compound.
Conclusion
The extensive in vitro characterization of this compound unequivocally demonstrates its status as a potent and highly selective competitive antagonist of the NOP receptor. Its several hundred-fold selectivity over classical opioid receptors makes it an invaluable tool for elucidating the complex roles of the N/OFQ system in various physiological processes, including pain, reward, and motor control.[1][8][9] For drug development professionals, the well-defined selectivity profile of this compound serves as a benchmark for the design of new therapeutic agents targeting the NOP receptor.
References
- 1. J-113,397 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nociceptin/Orphanin FQ Receptor Antagonist J-113397 and l-DOPA Additively Attenuate Experimental Parkinsonism through Overinhibition of the Nigrothalamic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
A Technical Guide to (+/-)-J 113397: A Selective NOP Receptor Antagonist and its Role in Hyperalgesia
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+/-)-J 113397 is a potent, selective, and non-peptidyl antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL1) or NOP receptor.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its effects on hyperalgesia. The document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols for assessing its activity, and visualizes the relevant biological pathways and experimental workflows. This information is intended to serve as a valuable resource for researchers and professionals involved in pain research and the development of novel analgesics.
Introduction
The N/OFQ system, comprising the N/OFQ peptide and its cognate NOP receptor, is a significant modulator of pain and analgesia.[3][4] While activation of the NOP receptor can lead to both analgesic and hyperalgesic effects depending on the context, its role in promoting hyperalgesia under certain pathological conditions is well-documented.[1][5] this compound, as the first potent and selective non-peptidyl NOP receptor antagonist, has been an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the N/OFQ system.[2][6] Its high selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ) makes it a precise instrument for studying N/OFQ-mediated processes.[2]
Mechanism of Action
This compound functions as a competitive antagonist at the NOP receptor, which is a G protein-coupled receptor (GPCR).[2] The endogenous ligand, N/OFQ, upon binding to the NOP receptor, initiates a signaling cascade that includes the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of mitogen-activated protein kinase (MAPK) signaling pathways.[4] By competitively blocking the binding of N/OFQ, this compound prevents these downstream signaling events, thereby antagonizing the effects of N/OFQ.[7] This antagonistic action is the basis for its ability to prevent or reverse N/OFQ-induced hyperalgesia in experimental models.[2]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | |||
| NOP (ORL1) Receptor | Human (cloned) | 1.8 nM | [2] |
| NOP (ORL1) Receptor | Mouse Brain | 1.1 nM | [2] |
| μ-Opioid Receptor | Human | 1000 nM | [2] |
| δ-Opioid Receptor | Human | >10,000 nM | [2] |
| κ-Opioid Receptor | Human | 640 nM | [2] |
| Functional Antagonist Potency | |||
| IC50 (N/OFQ-stimulated [³⁵S]GTPγS binding) | CHO cells expressing ORL1 | 5.3 nM | [2] |
| IC50 (N/OFQ-stimulated [³⁵S]GTPγS binding) | Mouse Brain | 7.6 nM | [8] |
| pA2 (Nociceptin-induced inhibition of cAMP) | CHO cells expressing human OP4 receptor | 7.52 | [9] |
| pA2 (Schild plot analysis) | Ventrolateral PAG neurons | 8.37 | [7] |
Table 2: In Vivo Efficacy of this compound in Models of Hyperalgesia
| Animal Model | Effect | Dosing | Reference |
| N/OFQ-induced hyperalgesia (mouse tail-flick test) | Dose-dependently inhibited hyperalgesia | 3-30 mg/kg, s.c. | [2][4] |
| Carrageenan-induced inflammatory pain (rat) | Significantly reduced thermal hyperalgesia and mechanical allodynia | Not specified | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are outlines of key experimental protocols used to characterize the effects of this compound on hyperalgesia.
In Vitro: Radioligand Binding and Functional Assays
-
Objective: To determine the binding affinity (Ki) and functional antagonist potency (IC50) of this compound at the NOP receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor.[10]
-
Radioligand Binding Assay: Membranes are incubated with a radiolabeled NOP receptor ligand (e.g., [¹²⁵I]Tyr¹⁴nociceptin) and varying concentrations of this compound.[9] Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
[³⁵S]GTPγS Functional Assay: Cell membranes are incubated with GDP, the agonist N/OFQ, varying concentrations of this compound, and [³⁵S]GTPγS.[2][8] The amount of [³⁵S]GTPγS binding to G-proteins is measured as an indicator of receptor activation.
-
Data Analysis: Ki and IC50 values are calculated using appropriate pharmacological models (e.g., Cheng-Prusoff equation for Ki).[2][9]
-
In Vivo: N/OFQ-Induced Hyperalgesia
-
Objective: To assess the ability of this compound to reverse hyperalgesia induced by central administration of N/OFQ.[1]
-
Materials: this compound, N/OFQ, vehicle (e.g., 1% DMSO, 1% Tween 80 in saline), male ICR mice (20-25 g), tail-flick apparatus, intracerebroventricular (i.c.v.) injection supplies.[1]
-
Procedure:
-
Baseline Measurement: The baseline tail-flick latency to a radiant heat source is measured for each mouse.
-
Drug Administration: this compound or vehicle is administered subcutaneously (s.c.) at desired doses (e.g., 3, 10, 30 mg/kg).[1]
-
N/OFQ Challenge: After a predetermined time (e.g., 30 minutes), N/OFQ (e.g., 1 nmol) or saline is administered via i.c.v. injection.[1]
-
Post-treatment Measurement: The tail-flick latency is measured again at the time of peak N/OFQ effect (e.g., 15-30 minutes post-i.c.v. injection).[1]
-
Data Analysis: The percentage of Maximal Possible Effect (%MPE) or post-treatment latencies are compared between treatment groups.[1]
-
In Vivo: Carrageenan-Induced Inflammatory Pain
-
Objective: To evaluate the efficacy of this compound in a model of inflammatory pain.[1]
-
Materials: this compound, vehicle, Lambda Carrageenan (1-2% w/v in sterile saline), male Sprague-Dawley rats (180-220 g), plantar test apparatus (Hargreaves method), electronic von Frey apparatus.[1]
-
Procedure:
-
Baseline Measurements: Baseline paw withdrawal latency to a thermal stimulus (plantar test) and paw withdrawal threshold to a mechanical stimulus (von Frey test) are measured for both hind paws.[1]
-
Drug Administration: this compound or vehicle is administered via the desired route (e.g., intraplantar or systemic).[3]
-
Induction of Inflammation: Carrageenan is injected into the plantar surface of one hind paw.
-
Post-treatment Measurements: Paw withdrawal latency and threshold are measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4 hours).
-
Data Analysis: The changes in withdrawal latency and threshold from baseline are calculated and compared between the different treatment groups.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the action of this compound.
Caption: NOP Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: General Experimental Workflow for Assessing the Effect of this compound on Hyperalgesia.
Conclusion
This compound has proven to be a pivotal pharmacological agent for investigating the complex role of the N/OFQ-NOP receptor system in pain modulation. Its high selectivity and potent antagonist activity have enabled researchers to dissect the contribution of this system to hyperalgesia in various preclinical models. The data and protocols presented in this guide underscore the utility of this compound as a research tool and highlight the therapeutic potential of NOP receptor antagonism for the treatment of pain. Further research utilizing this and similar compounds will continue to advance our understanding of pain pathophysiology and aid in the development of novel analgesic therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of intraplantar nocistatin and (±)-J 113397 injections on nociceptive behavior in a rat model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. J-113,397 - Wikipedia [en.wikipedia.org]
- 7. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of (+/-)-J 113397
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental use of (+/-)-J 113397 , a potent and selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1). This document outlines detailed protocols for key in vivo studies, summarizes quantitative data, and visualizes relevant biological pathways and experimental workflows.
Mechanism of Action
This compound acts as a competitive antagonist at the ORL1 receptor.[1] The ORL1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[2] Upon activation by its endogenous ligand N/OFQ, a signaling cascade is initiated that modulates neuronal excitability. J 113397 blocks the binding of N/OFQ, thereby inhibiting these downstream effects.[2] It is a highly selective antagonist for the ORL1 receptor with significantly lower affinity for other opioid receptors.[3]
Signaling Pathway of the ORL1 Receptor and the Antagonistic Action of J 113397
Caption: Signaling pathway of the ORL1 receptor and the antagonistic action of J 113397.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Receptor/Assay | Species | Value | Unit | Reference |
| Binding Affinity (Ki) | ||||
| ORL1 | Human (cloned) | 1.8 | nM | [3] |
| ORL1 | Mouse | 1.1 | nM | [3] |
| µ-opioid | Human | 1000 | nM | [3] |
| δ-opioid | Human | >10,000 | nM | [3] |
| κ-opioid | Human | 640 | nM | [3] |
| Functional Antagonism | ||||
| [³⁵S]GTPγS Binding (IC₅₀) | CHO-ORL1 cells | 5.3 | nM | [3][4] |
| cAMP Formation (pA₂) | CHO-hOP4 cells | 7.52 | [5] | |
| Mouse Colon (pA₂) | Mouse | 8.07 | [5] | |
| Mouse Vas Deferens (pA₂) | Mouse | 7.85 | [5] |
Table 2: In Vivo Efficacy in Rodent Models
| Model | Species | Route of Administration | Dose Range | Effect | Reference |
| N/OFQ-induced Hyperalgesia (Tail-flick test) | Mouse | Subcutaneous (s.c.) | 3 - 30 | mg/kg | Dose-dependently inhibited hyperalgesia.[3][6] |
| Inflammatory Pain (Carrageenan-induced) | Rat | Intraplantar (i.pl.) | - | Significantly reduced allodynia and thermal hyperalgesia. | [7] |
| Experimental Parkinsonism (6-OHDA model) | Rat | Intraperitoneal (i.p.) | 0.1 - 1 | mg/kg | Attenuated akinesia; additive effect with L-DOPA.[8][9] |
Experimental Protocols
General Preparation of this compound for In Vivo Administration
For in vivo studies, this compound is typically dissolved in a vehicle suitable for the chosen route of administration.[1]
Vehicle Formulation Example: A common vehicle involves a co-solvent system to ensure solubility.[1]
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline
Preparation Steps:
-
Calculate the required amount of this compound based on the desired dose, the average weight of the animals, and the number of animals.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to dissolve the powder completely. Vortex if necessary.
-
To the dissolved solution, add the PEG300 and mix thoroughly.
-
Add the Tween 80 and mix until the solution is clear.
-
Finally, add the sterile saline to reach the final volume and concentration. Mix well.
-
Administer the solution via the desired route (e.g., subcutaneous or intraperitoneal injection) at the appropriate volume (e.g., 1 ml/kg).[1]
Protocol: N/OFQ-Induced Hyperalgesia in the Mouse Tail-Flick Test
This protocol is designed to evaluate the ability of J 113397 to antagonize N/OFQ-induced hyperalgesia.[2][3]
Materials:
-
Tail-flick apparatus
-
Mice
-
This compound solution or vehicle
-
Nociceptin/Orphanin FQ (N/OFQ) solution
-
Syringes and needles for subcutaneous (s.c.) and intracerebroventricular (i.c.v.) injections
Procedure:
-
Habituation: Acclimate the mice to the testing room and handling for at least 30 minutes before the experiment.
-
Baseline Latency: Gently hold the mouse and focus a beam of light on the tail, approximately 3-4 cm from the tip. Measure the time it takes for the mouse to flick its tail out of the beam. This is the baseline tail-flick latency. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound (e.g., 3-30 mg/kg) or vehicle subcutaneously.[4][6]
-
N/OFQ Challenge: After a predetermined time (e.g., 30 minutes post-J 113397 administration), administer N/OFQ via intracerebroventricular (i.c.v.) injection to induce hyperalgesia (which manifests as a decreased tail-flick latency).[2][3]
-
Post-Treatment Measurement: Measure the tail-flick latency again at various time points after the N/OFQ challenge.
-
Data Analysis: Compare the post-treatment latencies between the J 113397-treated and vehicle-treated groups. An inhibition of the N/OFQ-induced decrease in latency indicates an antagonistic effect.
Protocol: Attenuation of Experimental Parkinsonism in Rats
This protocol assesses the efficacy of J 113397 in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease.[8][9]
Materials:
-
6-OHDA lesioned rats (unilateral lesion of dopamine (B1211576) neurons)
-
This compound solution or vehicle
-
L-DOPA/benserazide solution (optional, for combination studies)
-
Behavioral testing apparatus: Bar test, Drag test, Rotarod
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Model: Utilize male Sprague Dawley rats with unilateral 6-OHDA lesions of the nigrostriatal pathway.
-
Drug Administration: Administer this compound (e.g., 0.1-1 mg/kg, i.p.), L-DOPA, or their combination. A control group should receive the vehicle.[8]
-
Behavioral Assessment: Conduct a battery of motor tests at specific time points post-injection.
-
Bar Test (Akinesia): Measure the time the rat spends with both forepaws on a raised wooden block. A reduction in time indicates an anti-akinetic effect.[8]
-
Drag Test (Bradykinesia): Gently drag the rat sideways and count the number of adjusting steps made with the contralateral (parkinsonian) paw. An increase in steps suggests improved motor function.[8]
-
Rotarod Test (Motor Coordination): Place the rat on an accelerating rotating rod and measure the latency to fall. An increased latency indicates improved motor performance.[8]
-
-
Data Analysis: Compare the performance in each behavioral test between the different treatment groups. Additive or synergistic effects can be determined when J 113397 is co-administered with L-DOPA.[8][9]
General Experimental Workflow
Caption: A generalized experimental workflow for in vivo studies with J 113397.
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the N/OFQ-ORL1 receptor system.[3] Its high selectivity and potent antagonist activity make it suitable for a range of in vivo studies, from pain modulation to neurodegenerative diseases. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo experiments with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unife.it [iris.unife.it]
- 7. Effects of intraplantar nocistatin and (±)-J 113397 injections on nociceptive behavior in a rat model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nociceptin/Orphanin FQ Receptor Antagonist J-113397 and l-DOPA Additively Attenuate Experimental Parkinsonism through Overinhibition of the Nigrothalamic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+/-)-J 113397 in Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-J 113397 is a potent, selective, and non-peptidyl antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] Its high selectivity over other opioid receptors makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the N/OFQ-NOP receptor system in the central nervous system.[1] These application notes provide detailed protocols for the use of this compound in various rodent behavioral models, a summary of its effects in tabular format, and diagrams of the relevant signaling pathway and experimental workflows.
Mechanism of Action
This compound acts as a competitive antagonist at the NOP receptor.[1] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o). Activation of the NOP receptor by its endogenous ligand, N/OFQ, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] Furthermore, NOP receptor activation modulates ion channel activity by inhibiting N-type voltage-gated calcium channels and activating G protein-coupled inwardly-rectifying potassium (GIRK) channels.[4][5] By blocking the binding of N/OFQ, this compound prevents these downstream signaling events, thereby allowing for the investigation of the N/OFQ system's role in various behaviors.
Figure 1: N/OFQ-NOP receptor signaling pathway and the antagonistic action of this compound.
Data Presentation: Summary of this compound Effects in Rodent Behavioral Models
| Behavioral Model | Species/Strain | Dose Range | Route of Admin. | Key Findings | Reference(s) |
| Pain (Nociception) | |||||
| N/OFQ-induced Hyperalgesia (Tail-flick) | Mouse | 0-30 mg/kg | s.c. | Dose-dependently inhibited hyperalgesia. | [1] |
| Inflammatory Pain (Carrageenan) | Rat | Not specified | i.pl. | Reduced allodynia and thermal hyperalgesia. | |
| Anxiety | |||||
| Predator Exposure | Rat | 7.5, 20.0 mg/kg | i.p. | Reversed anxiety-like behavior. | |
| Depression | |||||
| Forced Swim Test | Mouse | 20 mg/kg | i.p. | Reduced immobility time. | |
| Parkinson's Disease | |||||
| 6-OHDA Hemilesioned Model | Rat | 1 mg/kg | i.p. | Attenuated akinesia (reduced time on bars). Additive effect with L-DOPA. | [6] |
| Opioid Tolerance | |||||
| Morphine Tolerance (Tail-flick) | Mouse | 1, 3, 10 mg/kg | s.c. | Prevented the development of tolerance to morphine's analgesic effect. | [7] |
| Addiction | |||||
| Cocaine Self-Administration | Rat | Not specified | Not specified | Increased the rewarding effects of cocaine. | [2] |
Experimental Protocols
General Preparation of this compound for In Vivo Administration
For in vivo studies, this compound is typically prepared fresh on the day of the experiment. A common vehicle for subcutaneous (s.c.) or intraperitoneal (i.p.) injection involves dissolving the compound in a small amount of an organic solvent and then diluting it with a physiological solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired dose, the average weight of the animals, and the injection volume.
-
Dissolve the weighed this compound in 100% DMSO to create a stock solution.[8]
-
For the final injection solution, add Tween 80 and then saline to the DMSO stock. A common final vehicle composition is 10% DMSO, 5% Tween 80, and 85% saline.[8]
-
Vortex the solution thoroughly to ensure it is clear and well-mixed.[8]
Protocol 1: Hot Plate Test for Thermal Nociception
This protocol assesses the analgesic properties of this compound by measuring the latency to a thermal stimulus.
Apparatus:
-
Hot plate apparatus with adjustable temperature control.
-
Plexiglas cylinder to confine the animal on the hot plate.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Set the hot plate temperature to a constant, non-damaging temperature (e.g., 52-55°C).[9] Gently place each animal on the hot plate within the cylinder and start a timer. Record the latency to the first sign of nociception (e.g., hind paw licking, flicking, or jumping).[9] A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[9]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., s.c. or i.p.).
-
Post-Treatment Latency: At a predetermined time after injection (e.g., 30 minutes), place the animal back on the hot plate and measure the response latency as described in step 2. An increase in latency compared to the vehicle-treated group indicates an antinociceptive effect.
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[10][11]
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. Dimensions should be appropriate for the species (e.g., for mice, arms are typically 30 cm long and 5 cm wide).
Procedure:
-
Habituation: Acclimate the animals to the dimly lit testing room for at least 30-60 minutes prior to testing.[10]
-
Drug Administration: Administer this compound or vehicle.
-
Testing: At a set time post-injection, place the animal in the center of the maze, facing one of the open arms.[11] Allow the animal to explore the maze for a 5-minute session.[11]
-
Data Collection: Using a video tracking system, record the time spent in the open arms and the number of entries into the open and closed arms.
-
Data Analysis: Anxiolytic effects are indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle group.
Protocol 3: Forced Swim Test (FST) for Depressive-Like Behavior
The FST is a common screening tool for antidepressants, based on the principle that an animal will cease escape-oriented behavior and become immobile when placed in an inescapable, stressful situation.[12][13]
Apparatus:
-
A transparent cylindrical container (e.g., for mice, 20 cm in diameter and 30 cm high) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[12]
Procedure:
-
Habituation: Acclimate mice to the testing room.
-
Drug Administration: Administer this compound or vehicle.
-
Testing: At a specified time post-injection, gently place the mouse into the water-filled cylinder for a 6-minute session.[12]
-
Data Collection: Record the entire session. The key behavioral measure is immobility, defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. Typically, the last 4 minutes of the test are scored.[12]
-
Data Analysis: A decrease in the duration of immobility in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
Protocol 4: 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease
This protocol involves creating a unilateral lesion of the nigrostriatal dopamine (B1211576) pathway to model Parkinson's disease in rats.[6][14]
Procedure:
-
6-OHDA Lesioning:
-
Behavioral Testing (e.g., Bar Test for Akinesia):
-
Drug Administration and Testing:
-
Administer this compound, L-DOPA (with a peripheral decarboxylase inhibitor like benserazide), their combination, or vehicle.
-
Conduct the behavioral test at the time of expected peak drug effect. A reduction in the time on the bar indicates an anti-parkinsonian effect.
-
Protocol 5: Cocaine Self-Administration and Reinstatement Model of Addiction
This model assesses the rewarding properties of a drug and the potential for relapse.[16][17]
Procedure:
-
Catheter Implantation: Surgically implant an intravenous catheter into the jugular vein of the rat. Allow for recovery.
-
Self-Administration Training:
-
Place the rat in an operant chamber with two levers.
-
Pressing the "active" lever results in an intravenous infusion of cocaine (e.g., 0.5-0.75 mg/kg/infusion) paired with a cue (e.g., a light and/or tone).[17][18] Pressing the "inactive" lever has no consequence.
-
Training sessions are typically 2 hours per day for 10-14 days.[17]
-
-
Extinction:
-
After stable self-administration is achieved, the extinction phase begins. Lever presses no longer result in cocaine infusion or the associated cues.
-
-
Reinstatement (Relapse Model):
-
After extinction criteria are met, test for reinstatement of drug-seeking behavior by presenting the drug-associated cues, a small priming dose of cocaine, or a stressor.
-
Administer this compound or vehicle prior to the reinstatement session.
-
An increase in active lever pressing indicates reinstatement. The effect of this compound on this behavior can then be assessed.
-
Mandatory Visualizations
Figure 2: Generalized experimental workflow for in vivo rodent behavioral studies using this compound.
References
- 1. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. J-113,397 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Elevated plus maze protocol [protocols.io]
- 11. scispace.com [scispace.com]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Effects of the Trace Amine-Associated Receptor 1 Agonist RO5263397 on Abuse-Related Effects of Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+/-)-J 113397 Administration in the Mouse Tail-Flick Test
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+/-)-J 113397 is a potent and selective non-peptidyl antagonist for the nociceptin (B549756)/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3] The N/OFQ system is implicated in various physiological processes, including the modulation of pain.[4][5][6][7] Intracerebroventricular (i.c.v.) administration of N/OFQ has been demonstrated to induce hyperalgesia, an increased sensitivity to pain.[1] J 113397 can effectively inhibit this N/OFQ-induced hyperalgesia, making it a valuable tool for studying the role of the N/OFQ system in nociception.[1][2] The mouse tail-flick test is a widely used and reliable method for assessing the antinociceptive effects of pharmacological agents.[8][9] These application notes provide a detailed protocol for the administration of this compound in the mouse tail-flick test to evaluate its antagonistic properties against N/OFQ-induced hyperalgesia.
Mechanism of Action and Signaling Pathway
J 113397 acts as a competitive antagonist at the ORL1 receptor, a G protein-coupled receptor (GPCR).[1] Upon activation by its endogenous ligand N/OFQ, the ORL1 receptor couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1][10] Furthermore, N/OFQ receptor activation modulates ion channel activity by activating inwardly rectifying potassium (K+) channels and inhibiting voltage-gated calcium (Ca2+) channels.[1][4][11] These cellular events collectively result in a reduction of neuronal excitability and neurotransmitter release.[1] By blocking the binding of N/OFQ to the ORL1 receptor, J 113397 prevents these downstream signaling events.[1]
Data Presentation
The following table summarizes the inhibitory effect of subcutaneously (s.c.) administered this compound on hyperalgesia induced by intracerebroventricular (i.c.v.) injection of N/OFQ in the mouse tail-flick test.
| This compound Dose (mg/kg, s.c.) | N/OFQ Dose (nmol, i.c.v.) | % Inhibition of Hyperalgesia (Approximate) |
| Vehicle | 3 | 0% (Control) |
| 0.3 | 3 | ~20% |
| 1 | 3 | ~50% |
| 3 | 3 | ~80% |
| 10 | 3 | ~100% |
Note: The percentage of inhibition is estimated based on graphical representations in the cited literature. Researchers should consult the full-text articles for precise data and statistical analysis.[1]
Experimental Protocols
Protocol 1: Induction of Hyperalgesia with Nociceptin/Orphanin FQ (N/OFQ)
This protocol outlines the procedure for inducing a state of heightened pain sensitivity in mice using N/OFQ, which serves as the baseline for assessing the antagonistic effects of this compound.
Materials:
-
Male ICR mice (or other suitable strain), typically 12 weeks of age.[12]
-
Nociceptin/Orphanin FQ (N/OFQ)
-
Sterile, pyrogen-free saline
-
Hamilton syringe
-
Intracerebroventricular (i.c.v.) injection cannula
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental room and handling for at least 30 minutes before the experiment.[12]
-
N/OFQ Solution Preparation: Prepare a stock solution of N/OFQ in sterile saline. The final concentration should be such that the desired dose (e.g., 3 nmol) can be administered in a small volume (e.g., 5 µL).[1]
-
i.c.v. Injection: Gently restrain the mouse and perform an i.c.v. injection of the N/OFQ solution into the lateral ventricle.
-
Latency Period: Allow a short period (e.g., 5-10 minutes) for the N/OFQ to take effect before proceeding with the tail-flick test.[1]
Protocol 2: Administration of this compound and Tail-Flick Test
This protocol details the administration of this compound and the subsequent measurement of its effect on N/OFQ-induced hyperalgesia using the tail-flick test.
Materials:
-
Mice treated with N/OFQ as per Protocol 1
-
This compound
-
Vehicle (e.g., sterile saline, or a specific vehicle if required for solubility, such as 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline).[13]
-
Subcutaneous (s.c.) injection needles and syringes
-
Tail-flick analgesia meter
Procedure:
-
J 113397 Solution Preparation: Prepare solutions of this compound in the appropriate vehicle at the desired concentrations (e.g., 0.3, 1, 3, 10 mg/kg).[1]
-
J 113397 Administration: Administer the this compound solution or vehicle subcutaneously to the mice 30 minutes prior to the N/OFQ injection (as described in Protocol 1).[1]
-
Tail-Flick Test: a. Following the 5-10 minute N/OFQ latency period, place the mouse in the tail-flick apparatus. b. Focus the radiant heat source on the distal portion of the tail.[1] c. Record the latency for the mouse to flick its tail away from the heat source.[1] d. A cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage.[1]
-
Data Collection: Repeat the tail-flick measurement at predetermined time intervals to assess the duration of the effect.
-
Data Analysis: Calculate the percentage inhibition of hyperalgesia for each dose of this compound relative to the vehicle-treated control group.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. J-113,397 - Wikipedia [en.wikipedia.org]
- 4. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tail flick test - Wikipedia [en.wikipedia.org]
- 9. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of nociceptin/orphanin FQ-NOP receptor system inhibits tyrosine hydroxylase phosphorylation, dopamine synthesis, and dopamine D(1) receptor signaling in rat nucleus accumbens and dorsal striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. web.mousephenotype.org [web.mousephenotype.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Preparing (+/-)-J 113397 Solutions for Subcutaneous Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of (+/-)-J 113397 solutions intended for subcutaneous (s.c.) injection in a research setting. The information compiled is based on established pharmacological data and formulation techniques for poorly water-soluble compounds.
Introduction
This compound is a potent and selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) receptor.[1][2] Its high affinity for the ORL-1 receptor and selectivity over classical opioid receptors make it an invaluable tool for investigating the physiological and pathological roles of the N/OFQ system. Due to its hydrophobic nature, careful consideration of the formulation is necessary to ensure its solubility and stability for in vivo administration.
Data Presentation
Physicochemical and Pharmacological Properties of this compound
| Property | Value |
| IUPAC Name | 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one |
| Molecular Formula | C₂₄H₃₇N₃O₂ |
| Molecular Weight | 399.57 g/mol |
| Solubility | Soluble in DMSO and ethanol |
Receptor Binding Affinity and In Vitro Efficacy
| Receptor | Species | Assay Type | Value (nM) |
| ORL-1 (NOP) | Human (cloned) | Kᵢ | 1.8 |
| ORL-1 (NOP) | Mouse (brain) | Kᵢ | 1.1 |
| μ-opioid | Human | Kᵢ | 1000 |
| δ-opioid | Human | Kᵢ | >10,000 |
| κ-opioid | Human | Kᵢ | 640 |
| ORL-1 (NOP) | CHO cells (expressing human ORL-1) | IC₅₀ (N/OFQ-stimulated [³⁵S]GTPγS binding) | 5.3 |
In Vivo Efficacy in a Mouse Model
| Experimental Model | J-113397 Dose (s.c.) | Effect |
| N/OFQ-induced hyperalgesia (tail-flick test) | 0 - 30 mg/kg | Dose-dependent inhibition of hyperalgesia[3] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 25 mg/mL).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3]
Protocol 2: Preparation of Subcutaneous Injection Solution
This protocol details the preparation of a working solution of this compound for subcutaneous injection in rodents using a common vehicle for poorly water-soluble compounds. It is highly recommended to prepare the final working solution fresh on the day of use to avoid potential precipitation or degradation.[4]
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile 0.9% saline
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile syringes and needles
Vehicle Composition:
A commonly used vehicle for subcutaneous administration of J-113397 consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
Procedure (for 1 mL of final solution):
-
Begin with the prepared stock solution of this compound in DMSO. For example, a 25 mg/mL stock.
-
To a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound stock solution in DMSO to the PEG300.
-
Vortex the mixture thoroughly until it is a clear and homogenous solution.
-
Add 50 µL of Tween 80 to the mixture and vortex again to ensure complete mixing.
-
Slowly add 450 µL of sterile saline to the vial while vortexing. The gradual addition of the aqueous component is crucial to prevent precipitation.[4]
-
Visually inspect the final solution to ensure it is clear and free of any precipitates. If precipitation occurs, gentle warming (37°C) and sonication may be attempted. However, a freshly prepared clear solution is ideal.
-
The final concentration of the drug in this example would be 2.5 mg/mL. Adjust the initial stock concentration or volumes to achieve the desired final concentration for your specific dosing paradigm.
Mandatory Visualizations
ORL-1 Receptor Signaling Pathway and Antagonism by J-113397
Caption: Mechanism of this compound as a competitive antagonist at the ORL-1 receptor.
Experimental Workflow for In Vivo Studies
Caption: General workflow for preparing and administering J-113397 for in vivo research.
References
Application Notes and Protocols for Cell-Based Assays Using (+/-)-J 113397
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-J 113397 is a potent and selective, non-peptidyl competitive antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] Its high affinity and selectivity make it an invaluable tool for investigating the physiological and pathological roles of the N/OFQ-NOP receptor system. These application notes provide detailed protocols for key cell-based assays utilizing this compound to characterize the NOP receptor, screen for novel ligands, and elucidate its signaling pathways.
Mechanism of Action
This compound acts as a competitive antagonist at the NOP receptor.[3] This means it binds to the same site as the endogenous ligand N/OFQ, effectively blocking the receptor and preventing its activation. This antagonistic action inhibits the downstream signaling cascade initiated by N/OFQ, which includes the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the mitogen-activated protein kinase (MAPK) pathway.[4]
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound, demonstrating its high affinity and selectivity for the NOP receptor over other opioid receptors.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Receptor | Cell Line/Tissue | Value (nM) | Reference |
| Kᵢ | Cloned Human NOP (ORL1) | CHO Cells | 1.8 | [3][5][6] |
| Kᵢ | Mouse NOP (ORL1) | Mouse Brain | 1.1 | [3][6] |
| IC₅₀ | Human NOP (ORL1) | CHO Cells | 2.3 | [3][7] |
| IC₅₀ | Mouse NOP (ORL1) | Mouse Brain | 7.6 | [3][8] |
| IC₅₀ (GTPγS) | Human NOP (ORL1) | CHO-ORL1 Cells | 5.3 | [5][6] |
Table 2: Receptor Selectivity Profile of this compound
| Receptor | IC₅₀ (nM) | Reference |
| NOP (ORL1) | 2.3 | [7] |
| κ-opioid | 1400 | [7] |
| μ-opioid | 2200 | [7] |
| δ-opioid | >10000 | [7] |
Signaling Pathways and Experimental Workflows
Figure 1: NOP Receptor Signaling and Antagonism by J 113397
Figure 2: General Experimental Workflow
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the NOP receptor.[3][9]
Materials:
-
Cell membranes from a cell line stably expressing the human NOP receptor (e.g., CHO-hNOP).[3]
-
Radioligand (e.g., [³H]-Nociceptin or [¹²⁵I][Tyr¹⁴]Nociceptin).[3][10]
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[3]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/C).[3]
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Binding Reaction:
-
Separation and Detection:
-
Data Analysis:
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to antagonize N/OFQ-stimulated G-protein activation.[6][12]
Materials:
-
Cell membranes from CHO-hNOP cells.[12]
-
[³⁵S]GTPγS.[12]
-
N/OFQ.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[3]
-
GDP.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Reaction Setup:
-
Separation and Detection:
-
Data Analysis:
cAMP Accumulation Assay
This assay measures the functional consequence of NOP receptor antagonism on adenylyl cyclase activity.[6][12]
Materials:
-
Whole cells (e.g., CHO-hNOP).[12]
-
N/OFQ.
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA).
Protocol:
-
Cell Culture: Culture CHO-hNOP cells in appropriate media.[12]
-
Stimulation:
-
Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
-
Data Analysis:
-
Determine the ability of this compound to reverse the N/OFQ-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Calculate the IC₅₀ value for this compound.
-
Calcium Mobilization Assay
While NOP receptors are primarily Gᵢ/ₒ-coupled and do not directly signal through calcium mobilization, this can be achieved by co-expressing the receptor with a chimeric G-protein like Gαqi5.[13]
Materials:
-
CHO cells stably co-expressing the human NOP receptor and Gαqi5.[13]
-
N/OFQ.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[14]
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).[14]
-
Fluorescence microplate reader.[14]
Protocol:
-
Cell Seeding: Seed the engineered CHO cells into a 96-well black, clear-bottom microplate and incubate overnight.[13]
-
Dye Loading:
-
Assay:
-
Data Analysis:
-
Calculate the change in fluorescence (peak - baseline).
-
Determine the inhibitory effect of this compound on the N/OFQ-induced calcium signal and calculate the IC₅₀.
-
Chemotaxis Assay
This assay determines the effect of this compound on N/OFQ-induced cell migration.
Materials:
-
Cells expressing the NOP receptor (e.g., leukocytes or engineered cell lines).[15]
-
Chemotaxis chamber (e.g., Boyden chamber or µ-Slide Chemotaxis).[15][16]
-
N/OFQ.
-
This compound.
-
Cell culture medium.
-
Microscope for cell counting.
Protocol:
-
Cell Preparation: Culture and harvest the cells. Resuspend in serum-free medium.[16]
-
Assay Setup:
-
Incubation: Incubate the chamber at 37°C to allow for cell migration.[16]
-
Quantification:
-
After incubation, remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
-
Data Analysis:
-
Determine the ability of this compound to inhibit N/OFQ-induced cell migration and calculate the IC₅₀.
-
Conclusion
This compound is a critical pharmacological tool for the study of the NOP receptor. The detailed protocols provided in these application notes offer robust methods for characterizing the binding, function, and cellular effects of ligands acting on the NOP receptor. These assays are fundamental for the discovery and development of novel therapeutics targeting the N/OFQ system.
References
- 1. benchchem.com [benchchem.com]
- 2. J-113,397 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. ibidi.com [ibidi.com]
- 16. timothyspringer.org [timothyspringer.org]
Application Notes and Protocols for Radioligand Binding Assay with (+/-)-J 113397
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing a radioligand binding assay using (+/-)-J 113397, a potent and selective non-peptidyl antagonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) or NOP receptor.[1][2][3] This document outlines the necessary protocols, quantitative binding data, and visual workflows to facilitate the characterization of this and other compounds targeting the NOP receptor.
J-113397 is a critical tool for studying the physiological and pathological roles of the N/OFQ system.[3][4] It is a competitive antagonist, meaning it binds to the same site as the endogenous ligand N/OFQ, blocking its action without initiating a biological response.[3][5]
Quantitative Data Summary
The binding affinity of this compound for the NOP receptor has been determined in various studies. The following table summarizes key quantitative data from competitive radioligand binding assays.
| Parameter | Receptor | Cell Line/Tissue | Radioligand | Value |
| Kᵢ | Cloned Human NOP | CHO Cells | [³H]Nociceptin | 1.8 nM[1][3] |
| Kᵢ | Mouse NOP | Mouse Brain | [³H]Nociceptin | 1.1 nM[3] |
| IC₅₀ | Human NOP | CHO Cells | [¹²⁵I]Tyr¹⁴-N/OFQ | 2.3 nM[5] |
| IC₅₀ | Human NOP | CHO-ORL1 Cells | [³⁵S]GTPγS Binding | 5.3 nM[1][3] |
Selectivity: this compound demonstrates high selectivity for the NOP receptor over other opioid receptors.[3]
-
μ-opioid receptor: Kᵢ > 1000 nM
-
δ-opioid receptor: Kᵢ > 10000 nM
-
κ-opioid receptor: Kᵢ = 640 nM
Experimental Protocols
I. Membrane Preparation from CHO-hNOP Cells
This protocol describes the preparation of cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor.
Materials:
-
CHO cells stably expressing the human NOP receptor (CHO-hNOP)
-
Cell scrapers
-
Ice-cold Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4
-
Protease inhibitor cocktail
-
Homogenizer
-
High-speed centrifuge
-
Cryopreservation Buffer: Lysis buffer with 10% sucrose
Procedure:
-
Culture CHO-hNOP cells to confluency.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping them into ice-cold lysis buffer containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove nuclei and large debris.[6]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[6]
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer.
-
Repeat the centrifugation and resuspension step.
-
Resuspend the final pellet in cryopreservation buffer.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.[6]
II. Competitive Radioligand Binding Assay
This protocol details the procedure for a competitive binding assay to determine the binding affinity (Kᵢ) of this compound.
Materials:
-
CHO-hNOP cell membrane preparation
-
Radioligand: [³H]-nociceptin or [¹²⁵I]Tyr¹⁴-nociceptin
-
Unlabeled N/OFQ (for non-specific binding)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[6]
-
96-well plates
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
Cell harvester
-
Scintillation counter or gamma counter
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer.
-
Non-specific Binding (NSB): A high concentration of unlabeled N/OFQ (e.g., 1 µM).
-
Test Compound: Serial dilutions of this compound.
-
-
Add the radioligand to all wells at a final concentration near its Kₔ (typically 0.5-2 nM).[7]
-
Add the CHO-hNOP membrane preparation to each well to initiate the binding reaction (final assay volume of 250 µL).[6]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[6][7]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Dry the filters and measure the radioactivity using a scintillation or gamma counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of J-113397 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[5]
Visualizations
NOP Receptor Signaling Pathway
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).[4] Upon activation by N/OFQ, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. J-113397 acts as an antagonist, blocking this pathway.
Caption: NOP Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in the competitive radioligand binding assay.
Caption: Workflow of a Competitive Radioligand Binding Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. J-113,397 - Wikipedia [en.wikipedia.org]
- 3. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
Application Notes: GTPγS Binding Assay for the NOP Receptor Antagonist (+/-)-J 113397
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing a GTPγS binding assay to characterize the interaction of the selective non-peptidyl Nociceptin/Orphanin FQ (NOP) receptor antagonist, (+/-)-J 113397. This document outlines the signaling pathway of the NOP receptor, a detailed experimental workflow, and relevant quantitative data for this compound.
The GTPγS binding assay is a functional technique that measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation.[1] This assay is instrumental in determining the potency and efficacy of ligands, and can distinguish between agonists, antagonists, and inverse agonists.[2][1] For an antagonist like this compound, the assay is used to measure its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.[3]
NOP Receptor Signaling Pathway
The NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor, is a GPCR that, upon activation by its endogenous ligand Nociceptin/Orphanin FQ (N/OFQ), couples to inhibitory G proteins (Gαi/o).[4][5] This activation facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. The primary downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] The dissociated Gβγ subunits can also modulate other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.[5] this compound acts as a competitive antagonist, blocking the binding of N/OFQ and thereby preventing this signaling cascade.[3][5]
Quantitative Data Summary
The following table summarizes the binding affinity and functional potency of this compound at the human NOP (ORL1) receptor as determined by various in vitro assays.
| Compound | Parameter | Value | Assay System |
| This compound | Ki | 1.8 nM | Cloned human ORL1 receptor binding assay[3][6] |
| This compound | IC50 | 5.3 nM | N/OFQ-stimulated [³⁵S]GTPγS binding in CHO-ORL1 cells[3][6] |
| This compound | pKi | 8.56 | [¹²⁵I]Tyr¹⁴nociceptin displacement in CHOhOP4 membranes[7] |
| This compound | pA₂ | 7.52 | Nociceptin-induced inhibition of cAMP formation in CHOhOP4 cells[7] |
Experimental Protocol: [³⁵S]GTPγS Binding Assay for this compound
This protocol is designed to determine the inhibitory effect of this compound on agonist-stimulated [³⁵S]GTPγS binding to cell membranes expressing the NOP receptor.
Materials and Reagents
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-ORL1).
-
[³⁵S]GTPγS: Radionucleotide, specific activity >1000 Ci/mmol.
-
GTPγS (unlabeled): For determination of non-specific binding.
-
GDP: Guanosine 5'-diphosphate.
-
N/OFQ: NOP receptor agonist (e.g., human Nociceptin/Orphanin FQ).
-
This compound: Test compound.
-
Assay Buffer: e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[8]
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well Filter Plates (e.g., glass fiber).
-
Scintillation Counter.
Procedure
-
Reagent Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions to generate a concentration-response curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).[5]
-
Prepare a stock solution of the agonist N/OFQ in assay buffer. The final concentration used should be at its EC₈₀ for stimulating [³⁵S]GTPγS binding.[5]
-
Prepare a 10 mM stock solution of unlabeled GTPγS for determining non-specific binding.[5]
-
Prepare a 1 mM stock solution of GDP.[5]
-
Thaw the CHO-ORL1 cell membranes on ice and resuspend in assay buffer to a final protein concentration of 5-20 µg per well.[5]
-
-
Assay Setup (in a 96-well plate):
-
Total Binding (Agonist-Stimulated): Add assay buffer, GDP (final concentration 10-100 µM), N/OFQ (at its EC₈₀), and the membrane suspension.[5]
-
Antagonist Inhibition: Add assay buffer, GDP, varying concentrations of this compound, N/OFQ (at its EC₈₀), and the membrane suspension.[5]
-
Basal Binding: Add assay buffer, GDP, and the membrane suspension (omit N/OFQ and this compound).[5]
-
Non-specific Binding: Add assay buffer, GDP, N/OFQ (at its EC₈₀), unlabeled GTPγS (final concentration 10 µM), and the membrane suspension.[5]
-
The typical final assay volume is 100-200 µL.
-
-
Initiation and Incubation:
-
Termination and Filtration:
-
Quantification:
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding counts from all other measurements.
-
Generate Concentration-Response Curve: Plot the percentage of inhibition of agonist-stimulated specific binding against the logarithm of the this compound concentration.
-
Determine Pharmacological Parameters: Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to calculate the IC₅₀ value for this compound.
References
- 1. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Electrophysiology Studies with (+/-)-J 113397 on Periaqueductal Gray (PAG) Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
( +/-)-J 113397 is a potent and selective non-peptide antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] Its high affinity for the NOP receptor over classical opioid receptors makes it a critical tool for investigating the physiological and pathological roles of the N/OFQ system.[1] The periaqueductal gray (PAG) is a midbrain region integral to pain modulation and is a key site for the analgesic actions of opioids.[3][4] This document provides detailed application notes and protocols for conducting electrophysiology studies using (+/-)-J 113397 on PAG neurons, based on published research.
Mechanism of Action
J-113397 functions as a competitive antagonist at the NOP receptor.[1][5] NOP receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o).[6] Activation of NOP receptors by the endogenous ligand N/OFQ typically leads to the inhibition of adenylyl cyclase and modulation of ion channels.[1] Specifically, in ventrolateral PAG neurons, N/OFQ activates inwardly rectifying K+ (GIRK) channels, leading to hyperpolarization and inhibition of neuronal activity.[5][7] J-113397 blocks these effects by competing with N/OFQ for binding to the NOP receptor.[5]
Data Presentation
The following tables summarize the quantitative data from electrophysiological studies of J-113397 on PAG neurons.
| Parameter | Value | Reference |
| Antagonist Potency | ||
| pA2 value | 8.37 | [5] |
| Receptor Selectivity | ||
| NOP (ORL-1) Ki (human) | 1.8 nM | [1] |
| NOP (ORL-1) Ki (mouse) | 1.1 nM | [1] |
| Mu-opioid Ki (human) | 1000 nM | [1] |
| Delta-opioid Ki (human) | >10,000 nM | [1] |
| Kappa-opioid Ki (human) | 640 nM | [1] |
| Functional Activity | ||
| N/OFQ-activated K+ current | Attenuated in a concentration-dependent manner | [5] |
| Experimental Condition | Observation | Reference |
| Application of N/OFQ | Concentration-dependent activation of inwardly rectifying K+ channels. | [5] |
| Co-application of J-113397 and N/OFQ | Parallel right-shift of the N/OFQ concentration-response curve. | [5] |
| Application of J-113397 (up to 1 µM) alone | No effect on the membrane current per se. | [5] |
| J-113397 with µ-opioid or GABA-B receptor agonists | Did not affect the inwardly rectifying K+ current activated by DAMGO (µ-opioid agonist) or baclofen (B1667701) (GABA-B agonist). | [5] |
Experimental Protocols
Brain Slice Preparation
This protocol is adapted from methods described for preparing midbrain slices for electrophysiology.
Materials:
-
Male Wistar rats (5-7 weeks old)
-
Artificial cerebrospinal fluid (aCSF)
-
Sucrose-based slicing solution
-
Vibrating microtome
-
Dissection tools
Procedure:
-
Anesthetize the rat and perform decapitation.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2, 5% CO2) sucrose-based slicing solution.
-
Block the brain to isolate the midbrain region containing the PAG.
-
Mount the brain block onto the vibratome stage.
-
Cut coronal slices (e.g., 200-300 µm thick) containing the PAG.
-
Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain the slices at room temperature in oxygenated aCSF until recording.
Whole-Cell Patch-Clamp Recording
This protocol outlines the general procedure for whole-cell patch-clamp recordings from PAG neurons.
Materials:
-
Recording chamber on a fixed-stage microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier
-
Data acquisition system
-
Borosilicate glass capillaries
-
Pipette puller
-
Intracellular (pipette) solution
-
aCSF for perfusion
Procedure:
-
Place a brain slice in the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.[8]
-
Identify ventrolateral PAG neurons using the microscope.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[8][9]
-
Fill the pipette with intracellular solution and mount it on the micromanipulator.
-
Approach a neuron and apply gentle positive pressure to the pipette.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
After seal formation, apply brief, strong suction to rupture the cell membrane and achieve the whole-cell configuration.[10]
-
Switch to voltage-clamp or current-clamp mode to record neuronal activity. For studying the effects on inwardly rectifying K+ channels, voltage-clamp is used.[5]
-
Monitor access resistance and discard the recording if it changes significantly.
Drug Application
Materials:
-
Stock solutions of this compound and N/OFQ
-
Perfusion system with multiple channels
Procedure:
-
Prepare stock solutions of J-113397 and N/OFQ in an appropriate solvent (e.g., DMSO) and then dilute to the final concentration in aCSF.
-
Apply drugs via the perfusion system.
-
To study the antagonistic effect of J-113397, first establish a baseline recording in normal aCSF.
-
Apply N/OFQ alone to elicit a response (e.g., activation of K+ current).
-
Wash out the N/OFQ.
-
Pre-incubate the slice with J-113397 for a set period.
-
Co-apply N/OFQ and J-113397 and record the response to determine the extent of antagonism.
-
To generate a concentration-response curve, repeat this process with varying concentrations of N/OFQ in the presence of a fixed concentration of J-113397.[5]
Visualizations
Caption: NOP receptor signaling and J-113397 antagonism.
Caption: Experimental workflow for J-113397 electrophysiology.
Caption: J-113397 causes a right-shift in the N/OFQ curve.
References
- 1. benchchem.com [benchchem.com]
- 2. J-113,397 - Wikipedia [en.wikipedia.org]
- 3. Cellular actions of opioids on periaqueductal grey neurons from C57B16/J mice and mutant mice lacking MOR-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Actions of the ORL1 receptor ligand nociceptin on membrane properties of rat periaqueductal gray neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
In Vitro Characterization of the NOP Receptor Antagonist, (+/-)-J 113397, in CHO Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-J 113397 is a potent and selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) or NOP receptor.[1][2] Its high affinity and selectivity have established it as a critical pharmacological tool for elucidating the diverse physiological and pathological roles of the N/OFQ system.[3][4] This document provides detailed application notes and experimental protocols for the in vitro characterization of this compound in Chinese Hamster Ovary (CHO) cells, a commonly used recombinant expression system. The protocols described herein cover radioligand binding, GTPγS binding, and cAMP accumulation assays, which are fundamental for determining the binding affinity, functional antagonism, and mechanism of action of compounds targeting the NOP receptor.
Data Presentation
The pharmacological profile of this compound has been extensively characterized. The following tables summarize the quantitative data from in vitro studies performed in CHO cells expressing the human NOP receptor.
Table 1: Receptor Binding Affinity of this compound
This table presents the binding affinity (Ki) of this compound for the human NOP receptor and its selectivity over other opioid receptors expressed in CHO cells. A lower Ki value indicates a higher binding affinity.
| Receptor | Species | Cell Line | Radioligand | Ki (nM) | Reference |
| NOP (ORL1) | Human | CHO | [¹²⁵I][Tyr¹⁴]nociceptin | 1.8 | [3] |
| μ-opioid | Human | CHO | Not Specified | 1000 | [3] |
| δ-opioid | Human | CHO | Not Specified | >10,000 | [3] |
| κ-opioid | Human | CHO | Not Specified | 640 | [3] |
Table 2: Functional Antagonist Potency of this compound
This table summarizes the functional potency of this compound as a NOP receptor antagonist in CHO cells, as determined by GTPγS binding and cAMP accumulation assays. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response. The pA2 value is a measure of the potency of a competitive antagonist.
| Assay | Cell Line | Agonist | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | CHO-ORL1 | Nociceptin/orphanin FQ | IC₅₀ | 5.3 nM | [3] |
| cAMP Accumulation | CHO | Nociceptin/orphanin FQ | IC₅₀ | 26 nM | [5] |
| cAMP Accumulation | CHOhOP4 | Nociceptin | pA₂ | 7.52 | [4] |
Signaling Pathway and Mechanism of Action
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family.[1] Upon activation by its endogenous ligand, N/OFQ, the NOP receptor inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[1] this compound acts as a competitive antagonist, binding to the NOP receptor at the same site as N/OFQ, thereby blocking agonist-mediated signaling without eliciting an effect on its own.[1][3]
NOP Receptor Signaling Pathway and Site of Action for this compound.
Experimental Protocols
Detailed methodologies for key in vitro assays to characterize this compound in CHO cells are provided below.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the NOP receptor expressed in CHO cell membranes through competitive displacement of a radiolabeled ligand.
Materials and Reagents:
-
CHO cell membranes expressing the human NOP receptor
-
Radioligand (e.g., [¹²⁵I][Tyr¹⁴]nociceptin or [³H]Nociceptin)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Unlabeled N/OFQ (1 µM)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Thaw frozen CHO-hNOP cell membranes on ice and resuspend in assay buffer to a final protein concentration of 5-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of unlabeled N/OFQ (1 µM final concentration), 50 µL of radioligand, and 100 µL of the membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for the Radioligand Binding Assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to antagonize agonist-stimulated G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins in CHO cell membranes.
Materials and Reagents:
-
CHO cell membranes expressing the human NOP receptor
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
N/OFQ (agonist)
-
This compound
-
Guanosine diphosphate (B83284) (GDP)
-
Unlabeled GTPγS (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/B or GF/C)
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane and Reagent Preparation: Thaw membranes on ice and resuspend in assay buffer to 5-20 µg of protein per well. Prepare solutions of N/OFQ, this compound, GDP, and [³⁵S]GTPγS in assay buffer.
-
Assay Setup: In a 96-well plate, add the following components:
-
Assay buffer
-
GDP (final concentration 10-100 µM)
-
Varying concentrations of this compound.
-
A fixed concentration of N/OFQ (typically the EC₈₀).
-
The membrane suspension.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiation and Incubation: Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM. Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.
-
Data Analysis:
-
Calculate the specific binding of [³⁵S]GTPγS.
-
Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding versus the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Workflow for the [³⁵S]GTPγS Binding Assay.
cAMP Accumulation Assay
This protocol is designed to determine the functional antagonist effect of this compound by measuring its ability to reverse the N/OFQ-induced inhibition of forskolin-stimulated cAMP accumulation in whole CHO cells.
Materials and Reagents:
-
CHO cells stably expressing the human NOP receptor
-
Cell culture medium (e.g., DMEM/F-12) with supplements
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation reagent (e.g., Trypsin-EDTA)
-
Stimulation Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
Nociceptin/orphanin FQ (N/OFQ)
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or similar competitive immunoassay)
-
White opaque 96- or 384-well microplates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Preparation: Culture CHO-hNOP cells until they reach 80-90% confluency. Detach the cells and resuspend them in stimulation buffer containing a PDE inhibitor.
-
Assay Setup:
-
Add varying concentrations of this compound to the wells of the microplate.
-
Add the cell suspension to the wells.
-
-
Pre-incubation: Pre-incubate the plate for 15-30 minutes at room temperature to allow this compound to bind to the receptors.
-
Agonist and Forskolin Addition: Add a solution of N/OFQ (at its EC₈₀ concentration) and forskolin (at a concentration optimized to produce a robust cAMP signal).
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
Cell Lysis and Detection: Lyse the cells and add the detection reagents from the cAMP assay kit according to the manufacturer's instructions.
-
Signal Development: Incubate the plate for the recommended time to allow for signal development.
-
Data Acquisition: Read the plate using a compatible plate reader.
-
Data Analysis:
-
The raw data is typically inversely proportional to the intracellular cAMP concentration.
-
Normalize the data using controls (forskolin alone for 0% inhibition, and forskolin + N/OFQ for 100% inhibition).
-
Plot the normalized response as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value. For Schild analysis to determine the pA2 value, concentration-response curves to N/OFQ are generated in the presence of several fixed concentrations of this compound.
-
Workflow for the cAMP Accumulation Assay.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the in vitro characterization of the NOP receptor antagonist, this compound, in a CHO cell expression system. By following these methodologies, researchers can obtain reliable and reproducible data on the binding affinity and functional potency of this and other related compounds, facilitating the discovery and development of novel therapeutics targeting the N/OFQ-NOP receptor system.
References
- 1. benchchem.com [benchchem.com]
- 2. J-113,397 - Wikipedia [en.wikipedia.org]
- 3. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+/-)-J 113397 in Rat Studies
Introduction:
(+/-)-J 113397 is a potent, selective, and non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1] It functions as a competitive antagonist, blocking the signaling of the endogenous ligand N/OFQ.[1] This selectivity makes it an invaluable tool for investigating the physiological and pathological roles of the N/OFQ-NOP receptor system.[1] In rat models, this compound has been utilized to explore its potential in pain modulation, Parkinson's disease, and stress.[1] These notes provide detailed dosage considerations, experimental protocols, and visualizations of relevant pathways to guide researchers in their studies.
Quantitative Data Summary
The following table summarizes the dosages of this compound used in various rat studies.
| Species | Model | Route of Administration | Dosage Range | Observed Effect |
| Rat | 6-hydroxydopamine (6-OHDA) model of Parkinson's disease | Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | Attenuation of parkinsonian-like symptoms.[1][2] |
| Rat | Predator exposure stress model | Intraperitoneal (i.p.) | 7.5 - 20.0 mg/kg | Mitigation of stress-induced behavioral deficits.[1] |
| Rat | Carrageenan-induced inflammation | Intraplantar (i.pl.) | Not specified | Reduction of allodynia and thermal hyperalgesia.[1] |
| Rat | Formalin test | Intrathecal (i.t.) & Intracerebroventricular (i.c.v.) | Not specified | Enhancement of agitation behavior (algesic effect).[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection in Rats
This protocol provides a general guideline for preparing this compound for administration. The final concentrations and volumes should be adjusted based on the specific experimental design.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for injection
Procedure:
-
Calculate the required amount of this compound: This calculation should be based on the desired dose (e.g., 1 mg/kg), the average weight of the rats, and the number of animals.
-
Prepare the vehicle solution: A common vehicle formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[3]
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to completely dissolve the powder. Vortex if necessary.[3]
-
-
Prepare the final injection solution:
-
To the dissolved this compound in DMSO, add the PEG300 and mix thoroughly.
-
Add the Tween 80 and mix until the solution is clear.
-
Finally, add the sterile saline to reach the final volume and concentration. Mix well.[3]
-
-
Administration: Administer the solution via intraperitoneal injection at the desired volume (e.g., 1 ml/kg).[3]
Protocol 2: Carrageenan-Induced Inflammatory Pain Model in Rats
This protocol describes the induction of inflammatory pain in the rat paw, a model used to assess the effects of this compound on allodynia and thermal hyperalgesia.
Materials:
-
Male Sprague-Dawley rats
-
Carrageenan solution (e.g., 1% in sterile saline)
-
This compound solution or vehicle
-
Intraplantar injection needles and syringes
-
Apparatus for assessing thermal hyperalgesia (e.g., plantar test)
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
Procedure:
-
Habituation: Acclimate the rats to the testing environment and equipment for at least 30 minutes before the experiment.
-
Baseline Measurements: Measure the baseline thermal latency and mechanical withdrawal threshold for each rat.
-
Drug Administration: Administer this compound or vehicle via intraplantar injection into the hind paw.[1]
-
Induction of Inflammation: After a predetermined time following drug administration, inject carrageenan into the same paw to induce inflammation.[1]
-
Post-Treatment Measurements: At various time points after carrageenan injection, re-measure the thermal latency and mechanical withdrawal threshold.
-
Data Analysis: Compare the post-treatment measurements between the this compound-treated and vehicle-treated groups. A reduction in the decrease of thermal latency and mechanical threshold indicates an anti-hyperalgesic and anti-allodynic effect, respectively.[1]
Visualizations
Signaling Pathway of the ORL1 Receptor and the Antagonistic Action of this compound
Caption: Antagonistic action of this compound on the ORL1 receptor signaling pathway.
Generalized Experimental Workflow for In Vivo Studies with this compound in Rats
Caption: A generalized workflow for in vivo experiments using this compound in rats.
References
- 1. Effects of intraplantar nocistatin and (±)-J 113397 injections on nociceptive behavior in a rat model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nociceptin/Orphanin FQ Receptor Antagonist J-113397 and l-DOPA Additively Attenuate Experimental Parkinsonism through Overinhibition of the Nigrothalamic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Microdialysis in Rats Treated with (+/-)-J 113397
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-J 113397 is a potent and selective non-peptidyl antagonist of the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the N/OFQ-NOP receptor system.[2][4] In vivo microdialysis is a minimally invasive technique that allows for the continuous sampling and monitoring of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[5][6][7] This document provides detailed application notes and protocols for conducting in vivo microdialysis experiments in rats to investigate the effects of this compound on neurotransmitter dynamics.
Mechanism of Action
This compound acts as a competitive antagonist at the NOP receptor, blocking the signaling of the endogenous ligand N/OFQ.[3][4] The N/OFQ system is involved in the modulation of various physiological processes, including pain, anxiety, and motor control.[4][8] By blocking NOP receptors, J 113397 can influence the release of several key neurotransmitters in the brain. For instance, studies have shown that J 113397 can modulate the release of GABA, glutamate, and dopamine (B1211576) in brain regions such as the substantia nigra reticulata (SNr) and the striatum.[1][9][10]
Data Presentation
The following tables summarize quantitative data from in vivo microdialysis studies in rats investigating the effects of this compound.
Table 1: Effect of this compound on Neurotransmitter Levels in the Substantia Nigra Reticulata (SNr) of 6-Hydroxydopamine (6-OHDA) Hemilesioned Rats
| Treatment Group | Dose (mg/kg, i.p.) | Analyte | Basal Level (nM) | % Change from Baseline |
| Vehicle | - | GABA | Data not available | ~100% |
| This compound | 1 | GABA | Data not available | ~150% |
| L-DOPA | 25 | GABA | Data not available | ~175% |
| This compound + L-DOPA | 1 + 25 | GABA | Data not available | ~225% |
| Vehicle | - | Glutamate | Data not available | ~100% |
| This compound | 1 | Glutamate | Data not available | ~75% |
Data adapted from Marti et al. (2007).[10] Note: Exact basal concentrations were not provided in the source material; the table reflects the reported percentage changes.
Table 2: Effect of this compound on Haloperidol-Induced Changes in Glutamate Release in the Rat Substantia Nigra Reticulata (SNr)
| Treatment Group | Dose (mg/kg, i.p.) | Basal Glutamate (nM) | Area Under the Curve (AUC) (75-180 min) |
| Saline | - | 107.6 ± 14.5 | 8830 ± 257 |
| This compound | 1 | 110.7 ± 7.1 | 8548 ± 252 |
| Haloperidol | 0.8 | 102.6 ± 14.2 | 17349 ± 1038 |
| Haloperidol + this compound | 0.8 + 1 | 99.1 ± 11.0 | 12128 ± 888 |
Data are expressed as means ± SEM.[11]
Experimental Protocols
This section provides a detailed methodology for conducting in vivo microdialysis experiments with this compound in rats.
Protocol 1: Stereotaxic Surgery and Microdialysis Probe Implantation
This protocol is adapted from standard stereotaxic surgery procedures for rodents.[5][6][12]
Materials:
-
Adult male Sprague-Dawley rats (280-320 g)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine mixture)
-
Stereotaxic apparatus
-
Microdrill
-
Stainless steel anchor screws
-
Dental cement
-
Guide cannula (e.g., 21-gauge)
-
Microdialysis probe (e.g., CMA 12, 2 mm membrane)
-
Surgical instruments (scalpel, forceps, etc.)
-
Local anesthetic (e.g., lidocaine/prilocaine cream)
-
Sterile saline
Procedure:
-
Anesthesia and Analgesia: Anesthetize the rat using an appropriate anesthetic agent.[13] Administer pre-operative analgesics as per institutional guidelines. Apply a local anesthetic to the ear bars and the incision site.[12]
-
Animal Preparation: Shave the scalp of the animal. Mount the anesthetized rat in the stereotaxic frame, ensuring the head is level.[5][6]
-
Surgical Incision: Make a midline incision on the scalp to expose the skull.[12] Retract the skin and clean the skull surface of any periosteum.
-
Coordinate Identification: Identify and record the coordinates for bregma and lambda.[12] Determine the stereotaxic coordinates for the target brain region (e.g., Substantia Nigra Reticulata, Striatum) using a rat brain atlas (e.g., Paxinos and Watson).
-
Craniotomy: Drill a small burr hole in the skull over the target area.[12][13] Drill additional holes for the anchor screws.
-
Screw Placement: Insert stainless steel anchor screws into the skull, avoiding penetration of the dura mater.[12]
-
Guide Cannula Implantation: Carefully lower the guide cannula to the predetermined coordinates.
-
Securing the Implant: Apply dental cement around the guide cannula and screws to secure the assembly to the skull, forming a head cap.[12]
-
Post-Operative Care: Administer post-operative analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment. House the rat individually to prevent damage to the implant.
Protocol 2: In Vivo Microdialysis Procedure
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
Analytical system (e.g., HPLC with electrochemical detection)
aCSF Composition:
| Component | Concentration (mM) |
| NaCl | 147 |
| KCl | 2.7 |
| CaCl₂ | 1.2 |
| MgCl₂ | 1.0 |
The pH should be adjusted to 7.4.
Procedure:
-
Habituation: On the day of the experiment, place the rat in a microdialysis experimental chamber and allow it to habituate for at least 1-2 hours.[13]
-
Probe Insertion: Gently insert the microdialysis probe through the guide cannula into the target brain region.[13]
-
Perfusion: Connect the probe to the microinfusion pump and perfuse with aCSF at a constant flow rate of 1-2 µL/min.[13]
-
Equilibration: Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.[13]
-
Baseline Sample Collection: Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) to determine basal neurotransmitter concentrations.[13] Samples should be collected in vials containing a small amount of antioxidant (e.g., perchloric acid) if analyzing catecholamines.
-
Drug Administration: Prepare the this compound solution for administration. For intraperitoneal (i.p.) injection, a common vehicle involves dissolving the compound in a small amount of DMSO and then diluting it with saline or a solution of polyethylene (B3416737) glycol (PEG) and Tween 80.[4] Administer the desired dose of this compound or vehicle.
-
Post-Treatment Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined period after drug administration.
-
Sample Analysis: Analyze the dialysate samples for neurotransmitter content using a suitable analytical technique, such as HPLC with electrochemical detection for monoamines and amino acids.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain. Remove the brain and slice it to histologically verify the correct placement of the microdialysis probe.
Visualizations
Caption: Signaling pathway of the NOP receptor and the antagonistic action of this compound.
Caption: Experimental workflow for in vivo microdialysis with this compound in rats.
References
- 1. J-113,397 - Wikipedia [en.wikipedia.org]
- 2. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Survivable Stereotaxic Surgery in Rodents [jove.com]
- 7. criver.com [criver.com]
- 8. Effects of intraplantar nocistatin and (±)-J 113397 injections on nociceptive behavior in a rat model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nociceptin/Orphanin FQ Receptor Antagonist J-113397 and l-DOPA Additively Attenuate Experimental Parkinsonism through Overinhibition of the Nigrothalamic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mcgill.ca [mcgill.ca]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Characterizing (+/-)-J 113397 Antagonism using a cAMP Accumulation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-J 113397 is a potent and selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) or NOP receptor.[1][2] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[1][3] Activation of the NOP receptor by its endogenous ligand, N/OFQ, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][3][4] The cAMP accumulation assay is a widely used functional cell-based assay to characterize the activity of GPCRs that modulate adenylyl cyclase.[3][5] In this assay, adenylyl cyclase is stimulated with forskolin (B1673556) to increase intracellular cAMP. An agonist of a Gi-coupled receptor like the NOP receptor will inhibit this forskolin-stimulated cAMP production.[3] An antagonist, such as this compound, is expected to block the inhibitory effect of the NOP receptor agonist, thereby restoring cAMP levels.[3] These application notes provide a detailed protocol for utilizing a cAMP accumulation assay to determine the antagonist effect of this compound on N/OFQ-induced inhibition of forskolin-stimulated cAMP accumulation in cells expressing the NOP receptor.[3]
Quantitative Data for this compound
The following tables summarize the in vitro binding affinity and functional potency of this compound, providing a clear comparison of its pharmacological properties.
Table 1: Binding Affinity of this compound
| Receptor | Cell Line / Tissue | Ligand | Parameter | Value (nM) | Reference |
| Human NOP (ORL1) | CHO-ORL1 cells | [¹²⁵I][Tyr¹⁴]nociceptin | Ki | 1.8 | [6] |
| Mouse NOP (ORL1) | Mouse Brain | [³H]nociceptin | Ki | 1.1 | [7] |
Table 2: Functional Antagonist Potency of this compound
| Assay | Cell Line / Tissue | Agonist | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | CHO-ORL1 cells | Nociceptin/Orphanin FQ | IC₅₀ (nM) | 5.3 | [6][7] |
| cAMP Accumulation | CHO-hOP4 cells | Nociceptin | pA₂ | 7.52 | [8] |
| Mouse Colon Contraction | Mouse Colon | Nociceptin | pA₂ | 8.07 | [8] |
| Mouse Vas Deferens | Mouse Vas Deferens | Nociceptin | pA₂ | 7.85 | [8] |
Table 3: Selectivity Profile of this compound
| Receptor | IC₅₀ (nM) | Selectivity (fold vs. NOP) | Reference |
| NOP | 2.3 | - | [9] |
| κ-opioid | 1400 | >600 | [9] |
| μ-opioid | 2200 | >950 | [9] |
| δ-opioid | >10000 | >4300 | [9] |
Signaling Pathways and Experimental Workflow
NOP Receptor Signaling Pathway
The NOP receptor, upon activation by its agonist N/OFQ, couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, which in turn reduces the conversion of ATP to cAMP. Forskolin can directly stimulate adenylyl cyclase, leading to an increase in cAMP. This compound acts as a competitive antagonist, blocking the binding of N/OFQ to the NOP receptor and thus preventing the inhibition of adenylyl cyclase.
Experimental Workflow for cAMP Accumulation Assay
The following diagram outlines the key steps in performing a cAMP accumulation assay to determine the antagonist activity of this compound.
Experimental Protocols
This protocol is designed to determine the antagonist effect of this compound on N/OFQ-induced inhibition of forskolin-stimulated cAMP accumulation in cells expressing the NOP receptor (e.g., CHO-hNOP cells).[3]
Materials and Reagents
-
Cells stably expressing the human NOP receptor (e.g., CHO-hNOP)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation reagent (e.g., Trypsin-EDTA)
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)[3][10]
-
This compound
-
Nociceptin/Orphanin FQ (N/OFQ)
-
Forskolin
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or similar technology)[10][11]
-
384-well microplates
-
Plate reader compatible with the chosen detection technology
Protocol
-
Cell Preparation:
-
Culture CHO-hNOP cells in T175 flasks until they reach 80-90% confluency.[3]
-
Wash the cells with PBS and detach them using a cell dissociation reagent.[3]
-
Resuspend the cells in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[3][10]
-
Determine the cell density and adjust to the optimal concentration as determined by preliminary experiments (e.g., 3000 cells/well for a 384-well plate).[3]
-
-
Antagonist Addition:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add a fixed volume of the this compound dilutions to the wells of the microplate. Include a vehicle control (buffer only).[3]
-
-
Pre-incubation:
-
Agonist and Forskolin Addition:
-
Prepare a solution of N/OFQ and forskolin in stimulation buffer. The concentration of N/OFQ should be at its EC₈₀ (the concentration that gives 80% of its maximal inhibitory effect), and the forskolin concentration should be optimized to produce a robust cAMP signal.[3]
-
Add this solution to the wells.
-
-
Final Incubation:
-
Incubate the plate for 30-60 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions for the chosen kit (e.g., HTRF, AlphaScreen).[11]
-
-
Data Acquisition:
-
Read the plate using a plate reader with the appropriate settings for the assay technology.[3]
-
Data Analysis
-
The raw data (e.g., fluorescence ratio) is inversely proportional to the intracellular cAMP concentration.[3]
-
Normalize the data using the forskolin control (0% inhibition) and the agonist control (100% inhibition).[3]
-
Plot the normalized response as a function of the logarithm of the this compound concentration.[3]
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of this compound.[3]
Conclusion
The cAMP accumulation assay is a robust and reliable method for characterizing the antagonist properties of compounds like this compound at the NOP receptor.[3] By following this protocol, researchers can obtain reproducible data on the potency of this compound in a functional cellular context, which is crucial for drug development and pharmacological research.
References
- 1. benchchem.com [benchchem.com]
- 2. J-113,397 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 5. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | NOP Receptors | Tocris Bioscience [tocris.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (+/-)-J 113397
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of the potent and selective ORL1 antagonist, (+/-)-J 113397. The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the key stages of the this compound synthesis, based on the route described by Kawamoto et al. (2000).
Stage 1: Synthesis of the Piperidine (B6355638) Core via Reductive Amination
The initial steps involve the formation of a key piperidine intermediate. A critical step is the reductive amination to introduce the cyclooctylmethyl group.
Question: My reductive amination of the piperidine intermediate with cyclooctanecarbaldehyde (B1346818) is resulting in a low yield of the desired product. What are the potential causes and solutions?
Answer:
Low yields in this reductive amination step can be attributed to several factors. Below is a summary of potential causes and recommended solutions.
| Potential Cause | Troubleshooting & Optimization |
| Iminium Ion Formation is Inefficient | The reaction is dependent on the initial formation of an iminium ion. Ensure the reaction pH is weakly acidic to facilitate this without causing degradation of the starting materials. Acetic acid is commonly used as a catalyst. |
| Over-alkylation | The secondary amine product can sometimes react further with the aldehyde to form a tertiary amine, although this is less common with bulky groups like cyclooctylmethyl. If this is suspected, consider using a milder reducing agent or controlling the stoichiometry of the aldehyde more carefully. |
| Side Reactions of the Aldehyde | Cyclooctanecarbaldehyde can potentially undergo self-condensation or oxidation. Ensure the aldehyde is of high purity and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). |
| Inefficient Reduction | The choice of reducing agent is critical. Sodium triacetoxyborohydride (B8407120) (STAB) is often effective for reductive aminations as it is mild and selective. If using other borohydrides, ensure anhydrous conditions are maintained. |
| Steric Hindrance | The bulky cyclooctylmethyl group can slow down the reaction. It may be necessary to increase the reaction time or temperature moderately. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Experimental Protocol: Reductive Amination
A general protocol for the reductive amination step is as follows:
-
Dissolve the piperidine amine intermediate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE).
-
Add cyclooctanecarbaldehyde (1.1 - 1.5 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Stage 2: Formation of the Benzimidazolone Ring
This stage involves the construction of the benzimidazolone moiety attached to the piperidine core.
Question: I am observing incomplete cyclization or the formation of side products during the formation of the benzimidazolone ring. What could be the issue?
Answer:
Challenges in this step often relate to the reactivity of the intermediates and the cyclization conditions.
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Urea (B33335) Formation | The initial reaction to form the urea intermediate may be incomplete. Ensure the isocyanate or its precursor is reactive and used in the correct stoichiometric amount. The reaction may require elevated temperatures to go to completion. |
| Difficulties in Cyclization | The subsequent intramolecular cyclization to form the benzimidazolone ring can be sluggish. This step is often acid or base-catalyzed. Careful optimization of the catalyst and reaction temperature is necessary. Stronger acids or bases may be required, but harsh conditions can lead to decomposition. |
| Side Reactions | The amino group on the phenyl ring can undergo other reactions if not properly directed towards cyclization. Ensure that the reaction is performed under conditions that favor the desired intramolecular reaction. Running the reaction at a higher dilution can sometimes disfavor intermolecular side reactions. |
| Poor Quality of Starting Materials | Impurities in the o-phenylenediamine (B120857) derivative can interfere with the reaction. Ensure all starting materials are pure. |
Stage 3: Diastereoselective Reduction of the Enamine Intermediate
A key challenge in the synthesis is controlling the stereochemistry at the 3 and 4 positions of the piperidine ring. The synthesis reported by Kawamoto et al. involves the reduction of an enamine intermediate, which establishes the trans relationship between the substituents.
Question: My reduction of the enamine intermediate is resulting in a poor diastereomeric ratio of the desired trans product. How can I improve the selectivity?
Answer:
Achieving high diastereoselectivity in this reduction is crucial for the overall efficiency of the synthesis.
| Potential Cause | Troubleshooting & Optimization |
| Choice of Reducing Agent | The nature of the reducing agent plays a significant role in the stereochemical outcome. The original synthesis utilizes magnesium in methanol, which favors the formation of the trans isomer. Other reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation, may give different diastereomeric ratios. It is recommended to adhere to the specified reducing conditions. |
| Reaction Temperature | The temperature at which the reduction is carried out can influence the diastereoselectivity. Lower temperatures often lead to higher selectivity. It is advisable to perform the reduction at the temperature specified in the literature, which is often 0°C to room temperature. |
| Proton Source | In reductions of this type, the proton source can influence the stereochemistry of the protonation of the intermediate enolate or enol. Methanol serves as the proton source in the magnesium-mediated reduction. Using other protic solvents might alter the diastereoselectivity. |
| Isomerization | It is possible that the less stable cis isomer is formed initially and then epimerizes to the more stable trans isomer under the reaction conditions. Allowing the reaction to stir for a longer period after the reduction is complete might improve the trans to cis ratio. |
Stage 4: Final Reduction of the Ester to the Alcohol
The final step in the synthesis is the reduction of the methyl ester to the primary alcohol.
Question: The final reduction of the ester with Lithium Aluminum Hydride (LiAlH₄) is giving me a complex mixture of products and a low yield of this compound. What are the common pitfalls?
Answer:
While LiAlH₄ is a powerful reducing agent for esters, its high reactivity requires careful handling and specific reaction conditions to avoid side reactions.
| Potential Cause | Troubleshooting & Optimization |
| Over-reduction of Other Functional Groups | LiAlH₄ is a non-selective reducing agent. While the benzimidazolone carbonyl is generally stable to LiAlH₄, very harsh conditions (e.g., high temperatures for prolonged periods) could potentially lead to its reduction. Ensure the reaction is carried out at low temperatures (e.g., 0°C to room temperature). |
| Reaction with Solvent | LiAlH₄ reacts violently with protic solvents. The reaction must be carried out in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. Ensure all glassware and solvents are rigorously dried before use. |
| Work-up Procedure | The quenching of the reaction is critical. Improper work-up can lead to the formation of aluminum salts that are difficult to remove and can complicate purification. A standard Fieser work-up (sequential addition of water, then 15% aqueous NaOH, then more water) is recommended to precipitate the aluminum salts as a filterable solid. |
| Incomplete Reaction | If the reaction is not allowed to proceed to completion, a mixture of starting material and product will be obtained, which can be difficult to separate. Monitor the reaction by TLC to ensure all the starting ester has been consumed before work-up. |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound considered challenging?
A1: The synthesis is challenging due to several factors:
-
Stereochemistry: The molecule has two contiguous stereocenters on the piperidine ring, and controlling the relative and absolute stereochemistry can be difficult.
-
Multi-step Synthesis: The synthesis involves multiple steps, and achieving a good overall yield requires high efficiency in each step.
-
Purification: The intermediates and the final product can be difficult to purify, often requiring column chromatography. The separation of diastereomers can be particularly challenging.
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, while the route by Kawamoto et al. is widely cited, other approaches have been developed. Some routes may employ different strategies for constructing the piperidine core or for introducing the substituents. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
Q3: How can I separate the enantiomers of this compound?
A3: The racemic mixture can be resolved into its individual enantiomers using chiral chromatography. This is typically done at the final stage of the synthesis. The choice of chiral stationary phase and mobile phase is critical for achieving good separation.
Q4: What are the key safety precautions to take during the synthesis?
A4:
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It should be handled under an inert atmosphere and away from water or any protic solvents. The work-up should be done carefully and behind a blast shield.
-
Solvents: Many of the solvents used (e.g., DCM, THF, ether) are flammable and/or toxic. All manipulations should be performed in a well-ventilated fume hood.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Visualizations
Synthetic Pathway Workflow
Technical Support Center: Optimizing the Synthesis of (+/-)-J 113397
For researchers, scientists, and professionals in drug development, the synthesis of the potent and selective ORL1 receptor antagonist, (+/-)-J 113397, presents a multi-step challenge where yield optimization is critical. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis, ensuring a more efficient and successful outcome.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is a multi-step process that can be challenging, often resulting in low overall yields if not optimized. The key steps typically involve the condensation of 1-Benzyl-3-methoxycarbonyl-4-piperidone with o-phenylenediamine (B120857), followed by a series of reactions including protection, alkylation, stereoselective reduction, deprotection, reductive amination, and a final reduction to the desired product.[1][2]
Q2: Why is the synthesis of this compound considered difficult?
A2: The primary challenges in the synthesis of this compound are its multi-step nature and the presence of two chiral centers. This complexity can lead to low yields and difficulties in the purification and separation of the desired enantiomers.[3] In fact, the difficulty of this synthesis has led to the development of achiral analogs, such as Trap-101, which offer a more practical and high-yielding preparation.
Q3: What are the critical steps affecting the overall yield?
A3: Several steps can significantly impact the overall yield. These include the stereoselective reduction of the enamine intermediate to establish the correct trans stereochemistry, the reductive amination to introduce the cyclooctylmethyl group, and the final purification to isolate the desired racemic mixture. Each of these stages requires careful control of reaction conditions to minimize side product formation.
Troubleshooting Guides
This section provides a detailed breakdown of potential issues, their causes, and solutions for each key stage of the this compound synthesis.
Step 1: Condensation of 1-Benzyl-3-methoxycarbonyl-4-piperidone and o-Phenylenediamine
| Problem | Potential Cause | Suggested Solution |
| Low yield of the benzimidazole (B57391) intermediate | Incomplete reaction. | - Ensure anhydrous conditions as water can inhibit the reaction. - Optimize the reaction temperature and time. Heating is typically required. - Use a slight excess of o-phenylenediamine to drive the reaction to completion. |
| Side product formation (e.g., from self-condensation of the piperidone). | - Control the reaction temperature carefully. - Add the piperidone slowly to the solution of o-phenylenediamine. | |
| Difficulty in purification | Presence of unreacted starting materials or side products. | - Utilize column chromatography for purification. A gradient elution may be necessary to separate closely related compounds. - Recrystallization from a suitable solvent can also be effective. |
Step 2: Stereoselective Reduction of the Enamine
| Problem | Potential Cause | Suggested Solution |
| Low diastereoselectivity (formation of the cis-isomer) | Incorrect reducing agent or reaction conditions. | - The use of magnesium metal in methanol (B129727) is reported to favor the formation of the desired trans-isomer. Ensure the magnesium is activated (e.g., by grinding or using a small amount of iodine). - Other reducing agents may not provide the same level of stereocontrol. |
| Incomplete reduction | Deactivation of the reducing agent. | - Use a sufficient excess of magnesium and ensure the methanol is anhydrous. - The reaction can be sensitive to air and moisture; perform under an inert atmosphere. |
| Formation of byproducts | Over-reduction or side reactions. | - Monitor the reaction closely by TLC or LC-MS to avoid over-reduction. - Control the reaction temperature; exothermic reactions may need cooling. |
Step 3: Catalytic Removal of the Benzyl Group (N-Debenzylation)
| Problem | Potential Cause | Suggested Solution |
| Incomplete debenzylation | Catalyst poisoning or insufficient hydrogen pressure. | - Use a fresh, high-quality palladium on carbon (Pd/C) catalyst. Pearlman's catalyst (Pd(OH)₂/C) can also be effective.[4] - Ensure the system is properly purged and maintained under a hydrogen atmosphere (a balloon is often sufficient). - The presence of sulfur- or halogen-containing impurities can poison the catalyst. Purify the substrate if necessary. |
| Low yield | Adsorption of the product onto the catalyst. | - After filtration, wash the catalyst thoroughly with a polar solvent like methanol or ethanol. - In some cases, adding a small amount of acid to the solvent can help desorb the amine product. |
| Side reactions (e.g., reduction of other functional groups) | Harsh reaction conditions. | - Use milder conditions, such as catalytic transfer hydrogenation with ammonium (B1175870) formate (B1220265) as the hydrogen donor, which can be more selective.[5][6] |
Step 4: Reductive Amination with Cyclooctanecarbaldehyde (B1346818)
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired tertiary amine | Incomplete imine formation or reduction. | - Ensure the reaction is anhydrous, as water can hydrolyze the imine intermediate. - Use a suitable reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB), which is mild and selective for imines. - A slight excess of the aldehyde and reducing agent may be beneficial. |
| Formation of the corresponding alcohol from the aldehyde | Use of a non-selective reducing agent (e.g., NaBH₄) before imine formation is complete. | - Use STAB, which is less likely to reduce the aldehyde in the presence of the amine. - Alternatively, pre-form the imine before adding the reducing agent. |
| Dialkylation of the amine | Not applicable for this specific step as a secondary amine is being alkylated. | - N/A |
Step 5: Reduction of the Ester with Lithium Aluminium Hydride (LAH)
| Problem | Potential Cause | Suggested Solution |
| Incomplete reduction | Insufficient LAH or deactivation of the reagent. | - Use a sufficient excess of LAH (typically 2-3 equivalents for an ester). - Ensure strictly anhydrous conditions, as LAH reacts violently with water. Use dry solvents and glassware. |
| Formation of side products | Over-reduction of other functional groups (though less likely in this final step). | - Add the substrate slowly to a cooled solution of LAH to control the reaction. - Monitor the reaction by TLC and quench promptly upon completion. |
| Difficult work-up | Formation of gelatinous aluminum salts. | - Follow a standard Fieser work-up procedure (sequential addition of water, then NaOH solution, then more water) to precipitate manageable aluminum salts that can be easily filtered. |
Step 6: Purification and Enantiomeric Separation
| Problem | Potential Cause | Suggested Solution |
| Difficulty in separating the final product from impurities | Similar polarities of the product and byproducts. | - Utilize column chromatography with a carefully selected solvent system. - Recrystallization can be an effective final purification step. |
| Inability to separate the enantiomers | The final product is a racemic mixture. | - Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the most effective methods for separating the enantiomers.[7][8][9] - A variety of chiral stationary phases (CSPs) are available and screening may be necessary to find the optimal column and mobile phase. Polysaccharide-based CSPs are often a good starting point.[8] |
Quantitative Data Summary
The following table summarizes reported yields for some of the key transformations in the synthesis of J-113397 and related structures. Note that yields can vary significantly based on the specific reaction conditions and scale.
| Reaction Step | Reactants | Product | Reported Yield |
| Condensation | 1-Benzyl-3-methoxycarbonyl-4-piperidone and o-Phenylenediamine | Benzimidazole intermediate | Not specified |
| N-Debenzylation | N-Benzyl piperidine (B6355638) derivative | Piperidine | Variable, can be >90% |
| Boc Protection | Piperidine | N-Boc-piperidine | Typically >95% |
| Reductive Amination | Ketone/Aldehyde and Amine | Amine | 65-80% (general) |
| LAH Reduction | Ester | Primary Alcohol | Generally high, >90% |
Experimental Protocols
Detailed experimental protocols for each key step are provided below as a general guideline. Researchers should adapt these protocols based on their specific laboratory conditions and the scale of the reaction.
Protocol 1: Boc Protection of the Piperidine Nitrogen
-
Dissolve the piperidine compound (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[10]
-
Add a non-nucleophilic base like triethylamine (B128534) (1.5 equivalents).[10]
-
Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.2 equivalents) in the same solvent dropwise.[10]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.[10]
-
Separate the organic layer, extract the aqueous layer with the organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the residue by silica (B1680970) gel chromatography if necessary.[10]
Protocol 2: Catalytic N-Debenzylation using Transfer Hydrogenation
-
To a solution of the N-benzyl piperidine intermediate in methanol or ethanol, add ammonium formate (4-5 equivalents).
-
Carefully add 10% Palladium on carbon (10-20 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol or ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude debenzylated product.
-
Purify as needed by column chromatography or recrystallization.
Protocol 3: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
Dissolve the secondary amine (1 equivalent) and cyclooctanecarbaldehyde (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE).
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC until the starting amine is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, extract the aqueous layer with the organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Protocol 4: Ester Reduction with Lithium Aluminium Hydride (LAH)
-
To a stirred suspension of LAH (2-3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the ester in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams.
-
Stir the resulting mixture at room temperature until a white precipitate forms.
-
Filter the mixture through a pad of Celite, washing the filter cake with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol.
-
Purify as necessary.
Visualizing the Workflow and Troubleshooting
The following diagrams, created using the DOT language, illustrate the general synthetic workflow and a troubleshooting decision-making process.
Caption: A high-level overview of the synthetic workflow for this compound.
Caption: A decision-making diagram for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. J-113,397 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
(+/-)-J 113397 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+/-)-J 113397.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the first potent and selective non-peptidyl antagonist of the Opioid Receptor-Like 1 (ORL1), also known as the nociceptin/orphanin FQ (N/OFQ) receptor.[1][2][3] Its mechanism of action is competitive antagonism, meaning it binds to the ORL1 receptor at the same site as the endogenous ligand, N/OFQ, and blocks its action without initiating a biological response itself.[3][4][5]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for the human and mouse ORL1 receptor.[4] It has a significantly lower affinity for the classical opioid receptors (mu, delta, and kappa), making it a valuable tool for studying the specific roles of the ORL1 receptor system.[4][6]
Q3: What are the common research applications for this compound?
A3: this compound is widely used to investigate the physiological and pathological roles of the N/OFQ system. Key research areas include pain modulation, Parkinson's disease, stress, anxiety, and addiction.[7][8][9] It has been instrumental in elucidating the anti-opioid effects of N/OFQ in the brain and its pronociceptive actions.[8]
Troubleshooting Guide
Issue 1: I am having trouble dissolving this compound.
-
Potential Cause: this compound has limited solubility in aqueous solutions. The use of inappropriate solvents or techniques can lead to precipitation.
-
Solution:
-
For in vitro studies, this compound is soluble in organic solvents such as DMSO and ethanol.[6] It is recommended to prepare a concentrated stock solution in 100% DMSO. To aid dissolution, gentle warming and sonication may be necessary.[1] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of the compound.[1]
-
For in vivo experiments, a common approach is to first dissolve this compound in a small amount of DMSO and then dilute this solution with a vehicle suitable for injection, such as saline containing a surfactant like Tween 80 or a co-solvent like polyethylene (B3416737) glycol (PEG).[8][9] A typical vehicle composition might be 5% DMSO, 5% Tween 80, and 90% saline.[8]
-
Issue 2: My stock solution of this compound appears cloudy or has precipitated after storage.
-
Potential Cause: The compound may have come out of solution due to improper storage conditions or exceeding its solubility limit in the chosen solvent.
-
Solution:
-
Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1][8] Ensure the solution is tightly sealed to prevent moisture absorption by the DMSO.
-
Before use, allow the stock solution to thaw completely at room temperature. If precipitation is observed, gentle warming and vortexing may be required to redissolve the compound.
-
When preparing working solutions for aqueous-based assays, it is important to keep the final concentration of DMSO as low as possible (ideally below 0.5% v/v) to avoid solvent effects on cells and to prevent precipitation of this compound.[8]
-
Issue 3: I am observing inconsistent or no effect in my in vitro experiments.
-
Potential Cause 1: Compound Degradation. While generally stable, improper storage or multiple freeze-thaw cycles of the stock solution could lead to degradation.
-
Solution 1: Prepare fresh stock solutions regularly and aliquot them into smaller volumes to avoid repeated freeze-thaw cycles.
-
Potential Cause 2: Low Final Concentration. The actual concentration of the compound in the assay may be lower than intended due to adsorption to plasticware or precipitation in the aqueous assay buffer.
-
Solution 2: When diluting the DMSO stock solution into your aqueous assay buffer, add the stock solution to the buffer while vortexing to ensure rapid and even dispersion. Visually inspect for any signs of precipitation. Consider using siliconized or low-protein-binding tubes and plates.
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 50 | 19.98 | [6] |
| Ethanol | 50 | 19.98 | [6] |
Table 2: Receptor Binding Affinity of this compound
| Receptor | Species | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| ORL1 (NOP) | Human (cloned) | 1.8 | 5.3 | [1][4] |
| mu-opioid | Human | >1000 | - | [4] |
| delta-opioid | Human | >10000 | - | [4] |
| kappa-opioid | Human | 640 | - | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 399.57 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.9957 mg of the compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If the compound does not dissolve readily, you can gently warm the solution in a water bath (e.g., at 37°C) for a few minutes or use a sonicator until the solution is clear.[1]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][8]
Protocol 2: In Vitro [³⁵S]GTPγS Binding Assay to Determine the Antagonist Effect of this compound
This assay measures the ability of this compound to inhibit the N/OFQ-stimulated binding of [³⁵S]GTPγS to the ORL1 receptor, a functional measure of receptor activation.
Materials:
-
Cell membranes expressing the ORL1 receptor (e.g., from CHO-ORL1 cells)
-
[³⁵S]GTPγS (radioligand)
-
Guanosine diphosphate (B83284) (GDP)
-
Nociceptin/Orphanin FQ (N/OFQ) (agonist)
-
This compound stock solution in DMSO
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
In a 96-well plate, pre-incubate the cell membranes with the different concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 15 minutes) at 30°C.
-
Initiate the reaction by adding a mixture of [³⁵S]GTPγS, GDP, and a fixed concentration of N/OFQ (typically the EC₅₀ concentration for stimulating [³⁵S]GTPγS binding).
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.
-
To determine the antagonist effect, calculate the percentage inhibition of N/OFQ-stimulated [³⁵S]GTPγS binding by this compound at each concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualizations
Caption: ORL1 receptor signaling pathway and the mechanism of this compound.
Caption: Experimental workflow for preparing this compound for in vivo administration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. J-113,397 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
potential off-target effects of (+/-)-J 113397 at high concentrations.
This technical support guide provides troubleshooting advice and frequently asked questions regarding potential off-target effects of the NOP/ORL1 receptor antagonist, (+/-)-J 113397, particularly when used at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
( +/-)-J 113397 is a potent and highly selective non-peptidyl competitive antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor.[1][2][3][4][5][6] It functions by binding to the ORL1 receptor, thereby preventing the endogenous ligand N/OFQ from binding and initiating downstream signaling cascades.[3][7]
Q2: How selective is this compound for the ORL1 receptor?
( +/-)-J 113397 exhibits a high degree of selectivity for the ORL1 receptor, showing several hundred-fold lower affinity for the classical opioid receptors (mu, delta, and kappa).[1][2][5] This high selectivity is a key feature of the compound.
Q3: What are the known off-target binding sites for this compound?
The most well-documented off-target binding sites for this compound are the mu, delta, and kappa opioid receptors.[2][7] However, its affinity for these receptors is significantly lower than for the ORL1 receptor.[2] There is limited evidence of significant binding to other unrelated receptor families.[7]
Q4: Can this compound exhibit agonist activity?
( +/-)-J 113397 is characterized as a pure antagonist at the ORL1 receptor and has not been reported to have agonistic effects on this receptor or other opioid receptors.[6][7][8] However, at high concentrations (e.g., 10 µM), some complex effects, such as naloxone-sensitive inhibition in guinea pig ileum, have been observed, suggesting potential weak partial agonism or other interactions at the mu-opioid receptor in certain tissues.[9]
Troubleshooting Guide
Issue 1: Unexpected or contradictory results in my experiment.
If you are observing effects that are inconsistent with ORL1 receptor antagonism, consider the following troubleshooting steps:
-
Concentration Check: Are you using the lowest effective concentration of this compound? High concentrations significantly increase the probability of binding to lower-affinity off-target sites like the classical opioid receptors.[7]
-
System Complexity: In complex biological systems, such as in vivo studies, the observed effects might be indirect consequences of ORL1 antagonism rather than direct off-target binding. For instance, this compound has been shown to modulate the release of neurotransmitters like dopamine (B1211576) and GABA, which can lead to a cascade of downstream effects.[1][10]
-
Compound Purity: Verify the purity of your this compound stock to rule out the possibility that contaminants are responsible for the unexpected effects.[7]
Issue 2: Observing potential mu-opioid receptor-related effects.
While this compound is highly selective, at high concentrations, off-target effects at the mu-opioid receptor cannot be entirely dismissed.
-
Naloxone Co-administration: To investigate potential mu-opioid receptor involvement, consider co-administering a non-selective opioid antagonist like naloxone. If the unexpected effect is blocked by naloxone, it may indicate an off-target interaction with the mu-opioid receptor.[9]
-
Dose-Response Curve: Generate a detailed dose-response curve for this compound in your experimental model. This can help differentiate between high-potency on-target effects and low-potency off-target effects.
Data Presentation
Table 1: Binding Affinity of this compound at ORL1 and Opioid Receptors
| Receptor | Species | Ki (nM) | Reference |
| ORL1 (NOP) | Human (cloned) | 1.8 | [2][6] |
| ORL1 (NOP) | Mouse (brain) | 1.1 | [2] |
| Mu (µ) | Human | 1000 | [2] |
| Delta (δ) | Human | >10,000 | [2] |
| Kappa (κ) | Human | 640 | [2] |
Table 2: Functional Activity of this compound
| Assay | Cell Line/Tissue | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | CHO-ORL1 | IC₅₀ | 5.3 nM | [2] |
| cAMP Accumulation | CHO-ORL1 | IC₅₀ | 26 nM | [4] |
| Nociceptin-induced Contraction | Mouse Colon | pA₂ | 8.07 | [9] |
| Nociceptin-induced Inhibition | Mouse Vas Deferens | pA₂ | 7.85 | [9] |
| Nociceptin-induced Inhibition | Guinea Pig Ileum | pA₂ | 7.75 | [9] |
| Nociceptin-induced Inhibition | Rat Vas Deferens | pA₂ | 7.77 | [9] |
Experimental Protocols
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of an unlabeled compound like this compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
-
Membrane Preparation:
-
Culture and harvest Chinese Hamster Ovary (CHO) cells stably expressing the human ORL1 receptor (CHO-hORL1).
-
Homogenize the cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the appropriate assay buffer.
-
-
Binding Reaction:
-
Incubate the prepared cell membranes with a fixed concentration of a radiolabeled ORL1 ligand (e.g., [¹²⁵I][Tyr¹⁴]nociceptin).
-
Add varying concentrations of the unlabeled competitor compound, this compound.
-
Allow the reaction to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from the unbound radioligand via rapid filtration.
-
Measure the radioactivity of the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Functional Assay
This assay measures the functional antagonism of a compound by quantifying its ability to inhibit agonist-induced G-protein activation.
-
Membrane Preparation: Prepare cell membranes from CHO-hORL1 cells as described in the radioligand binding assay protocol.
-
Assay Reaction:
-
Incubate the membranes with a fixed concentration of an ORL1 agonist (e.g., N/OFQ) in the presence of varying concentrations of this compound.
-
Add [³⁵S]GTPγS to the reaction mixture.
-
-
Incubation and Termination:
-
Allow the binding to proceed for a defined period at an appropriate temperature.
-
Terminate the reaction by rapid filtration.
-
-
Detection and Analysis:
-
Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Plot the stimulated binding against the concentration of this compound to determine the IC₅₀ value for the inhibition of agonist-stimulated G-protein activation.
-
Perform a Schild analysis to determine the pA₂ value, which provides a measure of the antagonist's potency.[2]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Competitive antagonism of the ORL1 receptor by this compound.
References
- 1. J-113,397 - Wikipedia [en.wikipedia.org]
- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
establishing effective dosage of (+/-)-J 113397 without side effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of (+/-)-J 113397, a potent and selective non-peptidyl antagonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL1) or NOP receptor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective competitive antagonist of the ORL1 (NOP) receptor.[1][2][3] It binds to the same site as the endogenous ligand N/OFQ, blocking its action without initiating a biological response itself.[1] Its high selectivity for the ORL1 receptor over classical opioid receptors (μ, δ, and κ) makes it a valuable tool for studying the N/OFQ system.[1]
Q2: I am not observing the expected antagonist effect in my in vivo experiment. What could be the issue?
A2: Several factors could contribute to a lack of efficacy. Please consider the following troubleshooting steps:
-
Dosage: Ensure you are using an appropriate dose for your specific animal model and experimental endpoint. Refer to the dosage tables below for guidance from published studies. Doses for inhibiting N/OFQ-induced hyperalgesia in mice have been reported in the range of 3-30 mg/kg (s.c.).[4]
-
Route of Administration: The route of administration can significantly impact bioavailability and efficacy. Subcutaneous (s.c.) and intraplantar (i.pl.) injections have been successfully used in rodent models.[1][5]
-
Compound Stability and Storage: Verify the integrity of your this compound compound. Improper storage can lead to degradation. For stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, away from moisture.
-
Experimental Model: The expression and function of the N/OFQ-NOP system can vary between different animal models and disease states. An upregulation of N/OFQ has been observed in response to peripheral inflammation, which may influence the required antagonist dose.[5]
Q3: What are the potential side effects of this compound? Am I likely to see typical opioid-related side effects?
A3: At effective doses, this compound is characterized by a lack of typical opioid side effects such as respiratory depression.[6] One study in primates showed that at a dose of 0.1 mg/kg, J-113397 did not alter buprenorphine-induced physiological responses, including respiratory depression and itch/scratching.[6]
However, at high concentrations (10 µM) in in vitro preparations, some non-specific effects have been observed, such as contraction of the mouse colon and a naloxone-sensitive inhibition of electrically evoked twitches in the guinea pig ileum. It is important to note that these are high concentrations used in isolated tissue preparations and may not be relevant to in vivo studies at therapeutic doses. Researchers should always perform dose-response studies to identify the optimal therapeutic window with minimal side effects in their specific experimental setup.
Q4: Can this compound be used in combination with other drugs?
A4: Yes, this compound has been successfully used in combination with other therapeutic agents. For instance, co-administration with L-DOPA in a rat model of Parkinson's disease resulted in an additive attenuation of parkinsonian-like symptoms.[7][8] When planning co-administration studies, it is crucial to consider potential pharmacokinetic and pharmacodynamic interactions.
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of this compound
| Receptor/Assay | Species | Preparation | Parameter | Value (nM) | Reference |
| ORL1 (NOP) | Human (cloned) | CHO Cells | Kᵢ | 1.8 | [1] |
| ORL1 (NOP) | Mouse | Brain | Kᵢ | 1.1 | [1] |
| [³⁵S]GTPγS Binding | Human (cloned) | CHO-ORL1 Cells | IC₅₀ | 5.3 | [1] |
| µ-opioid | Human | CHO Cells | Kᵢ | 1000 | [1] |
| δ-opioid | Human | CHO Cells | Kᵢ | >10,000 | [1] |
| κ-opioid | Human | CHO Cells | Kᵢ | 640 | [1] |
Table 2: In Vivo Effective Dosages of this compound in Rodent Models
| Animal Model | Species | Effect Measured | Route of Administration | Effective Dose Range | Reference |
| N/OFQ-induced Hyperalgesia | Mouse | Inhibition of hyperalgesia | Subcutaneous (s.c.) | 3 - 30 mg/kg | [4] |
| Inflammatory Pain | Rat | Reduction of allodynia and thermal hyperalgesia | Intraplantar (i.pl.) | Not specified | [5] |
| Parkinsonism Model | Rat | Attenuation of akinesia | Not specified | Not specified | [7][8] |
Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of this compound by measuring its ability to displace a radiolabeled ligand from the ORL1 receptor.
1. Membrane Preparation:
-
Culture and harvest Chinese Hamster Ovary (CHO) cells stably expressing the human ORL1 receptor (CHO-hORL1).
-
Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
2. Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ORL1 agonist (e.g., [¹²⁵I][Tyr¹⁴]nociceptin), and varying concentrations of this compound.
-
For determining non-specific binding, a separate set of wells should contain a high concentration of unlabeled nociceptin/orphanin FQ.
-
Incubate the plate to allow the binding to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a GF/C filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures the ability of this compound to antagonize agonist-stimulated G-protein activation coupled to the ORL1 receptor.
1. Membrane Preparation:
-
Prepare cell membranes from CHO-hORL1 cells as described in the radioligand binding assay protocol.
2. Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the ORL1 agonist (nociceptin/orphanin FQ), varying concentrations of this compound, and [³⁵S]GTPγS in an assay buffer containing GDP.
-
Incubate the plate to allow for G-protein activation and [³⁵S]GTPγS binding.
3. Separation and Detection:
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration through a GF/C filter plate.
-
Measure the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the amount of bound [³⁵S]GTPγS against the concentration of this compound.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.
Mandatory Visualizations
References
- 1. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. J-113,397 - Wikipedia [en.wikipedia.org]
- 3. Discovery of the first potent and selective small molecule opioid receptor-like (ORL1) antagonist: 1-[(3R,4R)-1-cyclooctylmethyl-3- hydroxymethyl-4-piperidyl]-3-ethyl-1, 3-dihydro-2H-benzimidazol-2-one (J-113397) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of intraplantar nocistatin and (±)-J 113397 injections on nociceptive behavior in a rat model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of μ-opioid receptors and nociceptin/orphanin FQ peptide receptors in buprenorphine-induced physiological responses in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Nociceptin/Orphanin FQ Receptor Antagonist J-113397 and l-DOPA Additively Attenuate Experimental Parkinsonism through Overinhibition of the Nigrothalamic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results in (+/-)-J 113397 experiments
Welcome to the technical support center for (+/-)-J 113397. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this potent and selective NOP receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, or 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4- piperidyl]-3-ethyl-1, 3-dihydro-2H-benzimidazol-2-one, is the first potent, selective, non-peptidyl antagonist for the nociceptin/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL-1) or NOP receptor.[1][2][3] It acts as a competitive antagonist, meaning it binds to the same site as the endogenous ligand N/OFQ, blocking its action without initiating a biological response itself.[4] This has been confirmed by Schild plot analysis in functional assays.[2][4][5]
Q2: How selective is J-113397 for the NOP receptor over other opioid receptors?
A2: J-113397 exhibits high selectivity for the NOP receptor.[1][2] Its binding affinity for the NOP receptor is in the nanomolar range, while it has significantly lower affinity for the classical mu (μ), delta (δ), and kappa (κ) opioid receptors, making it a valuable tool for studying the specific roles of the N/OFQ-NOP system.[1][2][6]
Q3: What are the common research applications for J-113397?
A3: J-113397 is widely used to investigate the physiological and pathological roles of the N/OFQ system.[3][6] Key research areas include pain modulation, Parkinson's disease, stress, anxiety, and addiction.[6][7][8] It has been instrumental in studying the anti-opioid effects of N/OFQ in the brain.[6]
Troubleshooting Guide
Issue 1: Inconsistent or No Effect Observed in In Vitro Assays
-
Potential Cause: Compound Solubility and Stability.
-
Solution: J-113397 is soluble in DMSO and ethanol.[6] It is recommended to prepare fresh stock solutions in 100% DMSO and store them at -20°C for up to one month or -80°C for up to six months.[6][9] For aqueous-based assays, the final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent effects on cell viability and signaling. Always include a vehicle control with the same final DMSO concentration.[6] The stability of J-113397 in aqueous solutions may be limited for extended periods, so fresh dilutions are recommended for long-term experiments.[6]
-
-
Potential Cause: Incorrect Assay Conditions for Competitive Antagonism.
-
Solution: The competitive antagonism of J-113397 is dependent on the concentration of the agonist (N/OFQ).[6] Verify the concentration and purity of your N/OFQ. Ensure that the assay buffer and conditions are optimized for GPCR activity. A Schild plot analysis can be performed to confirm competitive antagonism and determine the pA2 value of J-113397 in your specific assay system.[4][6]
-
Issue 2: Unexpected Agonist-like or Off-Target Effects
-
Potential Cause: High Concentrations of J-113397.
-
Solution: While J-113397 is highly selective at nanomolar concentrations, micromolar concentrations may lead to off-target effects.[6][10] Some studies have reported that at high concentrations (e.g., 10 µM), J-113397 can produce naloxone-sensitive inhibition in the guinea pig ileum, suggesting some interaction with classical opioid receptors at these concentrations.[10] It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize the risk of off-target effects.[6]
-
-
Potential Cause: Context-Dependent Pharmacology.
-
Solution: In some isolated tissue preparations, J-113397 at high concentrations (10 µM) has shown contractile effects (mouse colon) or increased twitch response (rat vas deferens), while being devoid of agonist activity in other tissues (mouse vas deferens and CHO cells expressing the NOP receptor).[10] These effects might be mediated by mechanisms unrelated to its NOP receptor antagonism.[6] Carefully review the literature for the specific tissue or cell line being used and consider using a secondary assay to confirm that the observed effects are NOP receptor-mediated.
-
Issue 3: Discrepancies in In Vivo Behavioral Results
-
Potential Cause: Vehicle Formulation and Administration Route.
-
Solution: For in vivo studies, the vehicle composition is critical. A common formulation is a solution of DMSO, PEG300, Tween 80, and saline.[6] The final concentration of each component should be optimized and tested for any behavioral or physiological effects in the absence of J-113397. The route of administration (e.g., subcutaneous, intraperitoneal) can also influence the pharmacokinetic and pharmacodynamic profile of the compound.[2][11]
-
-
Potential Cause: Complex Neurobiology of the N/OFQ System.
-
Solution: The N/OFQ system can have opposing effects depending on the brain region and the specific behavioral paradigm. For instance, N/OFQ can be hyperalgesic at the supraspinal level.[3] The behavioral outcome of blocking NOP receptors with J-113397 can therefore be complex. For example, in models of Parkinson's disease, J-113397 has been shown to attenuate akinesia.[7][8] A thorough understanding of the neural circuits involved in the desired behavioral outcome is essential for interpreting results.
-
Data Presentation
Table 1: Binding Affinity (Ki) of J-113397 at Human Opioid Receptors
| Receptor | Ki (nM) | Selectivity (fold) over NOP |
| NOP (ORL-1) | 1.8[2] | - |
| Mu (μ) | 1000[2] | ~556 |
| Delta (δ) | >10,000[2] | >5556 |
| Kappa (κ) | 640[2] | ~356 |
Table 2: Functional Activity (IC50/pA2) of J-113397
| Assay | Cell Line/Tissue | Receptor | Value |
| [¹²⁵I][Tyr¹⁴]nociceptin Binding | CHO Cells | Human NOP | IC₅₀: 2.3 nM[12] |
| [³⁵S]GTPγS Binding | CHO-ORL1 | Human NOP | IC₅₀: 5.3 nM[2] |
| [³⁵S]GTPγS Binding | Mouse Brain | Mouse NOP | IC₅₀: 7.6 nM[5] |
| cAMP Formation | CHO-ORL1 | Human NOP | IC₅₀: 26 nM[12] |
| cAMP Formation | CHOhOP4 | Human NOP | pA₂: 7.52[10] |
| Nociceptin-induced Contraction | Mouse Colon | Mouse NOP | pA₂: 8.07[10] |
| Nociceptin-induced Inhibition | Mouse Vas Deferens | Mouse NOP | pA₂: 7.85[10] |
Mandatory Visualizations
NOP Receptor Signaling and Inhibition by J-113397
Typical In Vitro Experimental Workflows
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of J-113397 by measuring its ability to displace a radiolabeled ligand from the NOP receptor.[1][4]
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human NOP receptor (e.g., CHO-hORL1).[4] Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.[4]
-
Assay Components: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled NOP ligand (e.g., [³H]Nociceptin or [¹²⁵I][Tyr¹⁴]nociceptin), and varying concentrations of unlabeled J-113397.[3][11][13] For determining non-specific binding, use a high concentration of an unlabeled NOP agonist like N/OFQ.[3]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[14]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C or GF/B) using a cell harvester.[6][14] Wash the filters with ice-cold buffer to remove unbound radioligand.[13][14]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[11][13]
-
Data Analysis: Determine the IC₅₀ value (the concentration of J-113397 that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.[4] Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[4]
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of J-113397 to antagonize agonist-stimulated G protein activation.[1][4]
-
Membrane Preparation: Prepare membranes from cells expressing the NOP receptor or from brain tissue, as described for the binding assay.[4][6]
-
Reaction Mixture: In a 96-well plate, combine membrane protein (10-20 µg), GDP (e.g., 10 µM final concentration), a fixed concentration of an agonist (e.g., N/OFQ), [³⁵S]GTPγS, and varying concentrations of J-113397.[2][6][11] The assay buffer typically contains Tris-HCl, NaCl, and MgCl₂.[6]
-
Incubation: Incubate the mixture to allow for agonist-stimulated binding of [³⁵S]GTPγS (e.g., 60 minutes at 30°C).[11][14]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[6]
-
Quantification: Quantify the amount of [³⁵S]GTPγS bound to the G proteins on the membranes by liquid scintillation counting.[1]
-
Data Analysis: Calculate the percentage inhibition of agonist-stimulated [³⁵S]GTPγS binding by J-113397 and determine the IC₅₀ value using non-linear regression analysis.[6] To confirm competitive antagonism, generate agonist concentration-response curves in the presence of different fixed concentrations of J-113397 and perform a Schild plot analysis to determine the pA₂ value.[4] A slope of 1 in the Schild plot is indicative of competitive antagonism.[4]
Protocol 3: In Vivo Administration for Behavioral Studies
This is a general guideline for using J-113397 in rodent behavioral models.[6]
-
Compound Preparation: Dissolve J-113397 in a vehicle suitable for in vivo administration. A common vehicle includes DMSO, PEG300, Tween 80, and saline.[6] Always test the vehicle alone as a control.
-
Administration: Administer J-113397 via the desired route (e.g., subcutaneous, intraperitoneal) at various doses.[11]
-
Pre-treatment Time: Allow for a sufficient pre-treatment time before the behavioral test. This is typically 30-60 minutes.[6][14]
-
Behavioral Testing: Conduct the behavioral test according to the established protocol for the specific model being used (e.g., tail-flick test, elevated plus maze, bar test).[2][6][7]
-
Data Collection and Analysis: Record the relevant behavioral parameters and analyze the data to determine the effect of J-113397 compared to the vehicle control group.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Nociceptin/Orphanin FQ Receptor Antagonist J-113397 and l-DOPA Additively Attenuate Experimental Parkinsonism through Overinhibition of the Nigrothalamic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: (+/-)-J 113397 Experimental Controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing robust experiments with the selective ORL1/NOP receptor antagonist, (+/-)-J 113397. Adherence to appropriate experimental controls is critical for valid and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent and selective non-peptidyl antagonist of the nociceptin (B549756)/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) or NOP receptor.[1][2][3][4] Its mechanism of action is competitive antagonism, meaning it binds to the same site as the endogenous ligand N/OFQ, blocking the receptor's activation without initiating a biological response itself.[1][3][5]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for the human and mouse ORL1 receptor.[3] It has a significantly lower affinity for the classical opioid receptors (mu, delta, and kappa), making it a valuable tool for isolating and studying the specific roles of the N/OFQ-ORL1 system.[1][3][4]
Q3: What are the common research applications for this compound?
A3: This antagonist is widely used to investigate the physiological and pathological roles of the N/OFQ system. Key research areas include pain modulation, Parkinson's disease, stress, anxiety, and addiction.[1][6][7][8][9]
Troubleshooting Guide
Issue 1: Inconsistent or No Effect Observed in In Vitro Assays
Potential Cause 1: Compound Solubility and Stability.
-
Solution: this compound is soluble in DMSO and ethanol.[1] It is recommended to prepare fresh stock solutions in 100% DMSO and store them at -20°C for up to one month or -80°C for up to six months.[1][2] For aqueous-based assays, it is crucial to minimize the final DMSO concentration, ideally keeping it below 0.5% (v/v), as higher concentrations can have direct effects on cell viability and signaling pathways.[1] Always include a vehicle control with the same final DMSO concentration to account for any solvent effects. The stability of this compound in aqueous solutions for extended periods may be limited; therefore, fresh dilutions should be prepared for long-term experiments.[1]
Potential Cause 2: Incorrect Assay Conditions.
-
Solution: Ensure that the assay conditions are optimal for ORL1 receptor activation. Use a known ORL1 agonist, such as N/OFQ, as a positive control to confirm that the receptor is functional in your system. The lack of response to a potent agonist would indicate a problem with the cells or the assay setup, rather than the antagonist.
Potential Cause 3: Low Receptor Expression.
-
Solution: Confirm the expression level of the ORL1 receptor in your cell line or tissue preparation. Low receptor density may lead to a diminished or undetectable response to the antagonist. This can be assessed by techniques such as Western blot, qPCR, or radioligand binding assays.
Issue 2: Unexpected or Off-Target Effects Observed
Potential Cause 1: High Compound Concentration.
-
Solution: While this compound is highly selective, at high concentrations, the risk of off-target effects increases.[5] It is crucial to perform dose-response experiments to determine the lowest effective concentration.[1] A patch-clamp study showed that J-113397 up to 1 µM did not exhibit off-target effects on µ-opioid or GABA-B receptor-activated potassium channels.[10] However, another study noted some non-specific actions at 10 µM.[5]
-
Control: To confirm the observed effect is mediated by the ORL1 receptor, a rescue experiment can be performed. After treatment with this compound, add an excess of the agonist N/OFQ to see if the effect can be surmounted. Additionally, testing the compound in a cell line that does not express the ORL1 receptor can help identify non-specific effects.
Potential Cause 2: Vehicle Effects.
-
Solution: The vehicle used to dissolve and administer this compound, especially for in vivo studies, can have its own biological effects. Always include a vehicle control group in your experimental design.[1] This group receives the same volume and formulation of the vehicle as the treatment group, just without the dissolved this compound.
Issue 3: Inconsistent or Unexpected Results in In Vivo Studies
Potential Cause 1: Improper Dosing or Administration Route.
-
Solution: The choice of vehicle and administration route is critical for achieving the desired exposure and effect. A common vehicle for intraperitoneal (i.p.) or subcutaneous (s.c.) injection is a mixture of 5% DMSO, 5% Tween 80, and 90% saline.[1] The final concentration of this compound should be calculated based on the desired dose (mg/kg) and the injection volume.
-
Control: A vehicle control group is mandatory. To confirm that the observed behavioral effect is due to the blockade of the N/OFQ-ORL1 system, a positive control group can be included. For example, in a pain study, you could show that this compound blocks the hyperalgesia induced by intracerebroventricular (i.c.v.) administration of N/OFQ.[2][3]
Potential Cause 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch.
-
Solution: The timing of behavioral testing relative to the administration of this compound is crucial. The peak plasma concentration and brain penetration of the compound should be considered to ensure that the behavioral assessment occurs when the drug is at its target. Preliminary PK/PD studies may be necessary to establish the optimal time course for your specific experimental model.
Data Presentation
Table 1: Binding Affinity and Potency of this compound
| Receptor/Assay | Species | Ki (nM) | IC50 (nM) | pA2 | Reference |
| ORL1 (human, cloned) | Human | 1.8 | - | - | [3] |
| ORL1 (mouse, brain) | Mouse | 1.1 | - | - | [3] |
| [¹²⁵I][Tyr¹⁴]nociceptin binding (CHO-ORL1) | - | - | 2.3 | - | [4] |
| N/OFQ-stimulated [³⁵S]GTPγS binding (CHO-ORL1) | - | - | 5.3 | - | [3] |
| N/OFQ-induced cAMP suppression (CHO-ORL1) | - | - | 26 | - | [4] |
| Nociceptin-induced inhibition of cAMP (CHOhOP4) | Human | - | - | 7.52 | [5] |
| Nociceptin in mouse colon | Mouse | - | - | 8.07 | [5] |
| Nociceptin in mouse vas deferens | Mouse | - | - | 7.85 | [5] |
| Schild plot analysis (N/OFQ-activated K+ current) | Rat | - | - | 8.37 | [10] |
| µ-opioid receptor (human) | Human | 1000 | - | - | [3] |
| δ-opioid receptor (human) | Human | >10,000 | - | - | [3] |
| κ-opioid receptor (human) | Human | 640 | - | - | [3] |
Experimental Protocols
Protocol 1: In Vitro [³⁵S]GTPγS Binding Assay
This protocol is used to determine the functional antagonism of this compound at the ORL1 receptor.
Objective: To measure the ability of this compound to inhibit N/OFQ-stimulated [³⁵S]GTPγS binding to cell membranes expressing the ORL1 receptor.
Materials:
-
CHO cells expressing the human ORL1 receptor (CHO-ORL1).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
[³⁵S]GTPγS.
-
GDP.
-
Nociceptin/Orphanin FQ (N/OFQ).
-
This compound.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation: Prepare membranes from CHO-ORL1 cells.
-
Assay Setup: In a 96-well plate, add assay buffer, GDP, and varying concentrations of this compound (or vehicle).
-
Stimulation: Add a fixed concentration of N/OFQ to stimulate the receptor (positive control wells receive only N/OFQ and vehicle). Basal binding wells receive neither N/OFQ nor J-113397.
-
Add Membranes: Add the cell membranes to the wells.
-
Initiate Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Measurement: Measure the radioactivity on the filters using a scintillation counter.
-
Analysis: Analyze the data to determine the IC₅₀ of this compound.[11]
Protocol 2: In Vivo Assessment of Antagonism in a Mouse Tail-Flick Test
This protocol determines the ability of this compound to block N/OFQ-induced hyperalgesia.
Objective: To assess the in vivo antagonist activity of this compound.
Materials:
-
This compound.
-
Vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline).
-
Nociceptin/Orphanin FQ (N/OFQ) for i.c.v. administration.
-
Male C57BL/6 mice (8-10 weeks old).
-
Tail-flick analgesia meter.
-
Syringes and needles for subcutaneous (s.c.) and intracerebroventricular (i.c.v.) injections.
Procedure:
-
Habituation: Acclimate mice to the experimental room, handling, and the tail-flick apparatus for at least 2-3 days before the experiment.
-
Baseline Latency: Determine the baseline tail-flick latency for each mouse. The heat source should be calibrated to elicit a baseline latency of 2-4 seconds with a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.
-
Grouping: Divide mice into experimental groups:
-
Vehicle (s.c.) + Vehicle (i.c.v.)
-
Vehicle (s.c.) + N/OFQ (i.c.v.)
-
This compound (s.c.) + N/OFQ (i.c.v.)
-
-
Administration: Administer this compound or its vehicle via s.c. injection. After a predetermined time (e.g., 30 minutes), administer N/OFQ or its vehicle i.c.v.
-
Testing: Measure the tail-flick latency at the time of peak N/OFQ effect.
-
Analysis: Compare the tail-flick latencies between the groups. A significant inhibition of N/OFQ-induced hyperalgesia in the group treated with this compound indicates effective in vivo antagonism.[3]
Mandatory Visualizations
Caption: ORL1/NOP receptor signaling pathway and points of intervention.
Caption: Logical workflow for in vitro and in vivo experimental controls.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nociceptin/Orphanin FQ Receptor Antagonist J-113397 and l-DOPA Additively Attenuate Experimental Parkinsonism through Overinhibition of the Nigrothalamic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. J-113,397 - Wikipedia [en.wikipedia.org]
- 8. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
minimizing variability in behavioral studies with (+/-)-J 113397
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing variability in behavioral studies using the potent and selective NOP receptor antagonist, (+/-)-J 113397.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective non-peptidyl antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL1) or NOP receptor.[1][2] It acts as a competitive antagonist, meaning it binds to the same site as the endogenous ligand N/OFQ and blocks its action without initiating a biological response itself.[3][4]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for the NOP receptor over other opioid receptors (mu, delta, and kappa).[1][5][6] This high selectivity makes it an invaluable tool for isolating the specific physiological and behavioral roles of the N/OFQ-NOP receptor system.
Q3: What are the common research applications for this compound in behavioral studies?
A3: this compound is widely used to investigate the diverse roles of the N/OFQ system in various physiological and pathological processes. Key research areas in behavioral studies include:
-
Pain modulation: It is used to study the role of the NOP receptor in different pain states, including antagonizing N/OFQ-induced hyperalgesia.[1][7]
-
Parkinson's disease: Research has shown its potential to attenuate experimental parkinsonism.[8]
-
Stress and anxiety: It is employed to explore the involvement of the NOP system in anxiety-like behaviors.
-
Opioid tolerance and reward: Studies have utilized J-113397 to investigate the development of tolerance to morphine and its influence on the rewarding effects of drugs of abuse.[2]
Troubleshooting Guide
This guide addresses common issues that may lead to variability in behavioral studies involving this compound.
Issue 1: Inconsistent or No Behavioral Effect Observed
-
Potential Cause: Suboptimal Dosage.
-
Solution: The dose of this compound may be too low to effectively antagonize the NOP receptor, or too high, leading to a bell-shaped dose-response curve where the effect diminishes at higher concentrations.[9] It is crucial to perform a thorough dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm. Doses used in rodents have ranged from 0.1 to 30 mg/kg.[10]
-
-
Potential Cause: Poor Bioavailability.
-
Solution: Issues with the vehicle, administration route, or compound stability can lead to poor bioavailability.
-
Vehicle Preparation: this compound has low water solubility and is typically dissolved in a vehicle containing a small amount of an organic solvent like DMSO, which is then diluted with saline or a solution containing polyethylene (B3416737) glycol (PEG) and Tween 80.[11] A common vehicle formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[11] Always prepare fresh solutions and ensure the final concentration of the organic solvent is minimized and consistent across all experimental groups, including the vehicle control group.
-
Route of Administration: The route of administration (e.g., subcutaneous, intraperitoneal) can significantly impact the pharmacokinetic profile of the compound.[10] The chosen route should be appropriate for the experimental design and consistently applied.
-
-
-
Potential Cause: Timing of Administration.
Issue 2: Unexpected or Off-Target Behavioral Effects
-
Potential Cause: High Concentrations Leading to Off-Target Effects.
-
Potential Cause: Vehicle Effects.
-
Solution: The vehicle itself can have behavioral effects. It is essential to include a vehicle-only control group in your experimental design to account for any effects of the solvent mixture.
-
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Receptor | Species | Cell Line/Tissue | Value (nM) |
| Ki | NOP (ORL1) | Human | CHO cells | 1.8[1] |
| Ki | NOP (ORL1) | Mouse | Brain | 1.1[1] |
| IC50 | NOP (ORL1) | Human | CHO cells | 2.3[6] |
| IC50 | NOP (ORL1) | Mouse | Brain | 7.6[14] |
| pA2 | NOP (ORL1) | Rat | Periaqueductal Gray Slices | 8.37[4] |
Table 2: In Vivo Dose Ranges of this compound in Rodent Behavioral Studies
| Species | Behavioral Test | Route of Administration | Effective Dose Range (mg/kg) |
| Mouse | Tail-Flick Test | Subcutaneous (s.c.) | 3 - 30[15] |
| Rat | Inflammatory Pain Model | Intraplantar (i.pl.) | Not specified in mg/kg |
| Rat | Parkinsonism Model | Intraperitoneal (i.p.) | Not specified in mg/kg |
| Rat | Heroin Relapse Model | Osmotic minipump | 12.6 - 40 (mg/kg/day)[16] |
Experimental Protocols
Protocol 1: In Vivo Administration for the Mouse Tail-Flick Test
This protocol is a general guideline for assessing the effect of this compound on nociception.
-
Compound Preparation:
-
Dissolve this compound in a suitable vehicle. A common vehicle is 10% DMSO, 5% Tween 80, and 85% saline.[10] Prepare fresh on the day of the experiment.
-
-
Animal Habituation:
-
Acclimate mice to the testing room for at least 30 minutes before the experiment. Habituate them to the restraining device used for the tail-flick test.
-
-
Drug Administration:
-
Administer the prepared this compound solution or vehicle subcutaneously (s.c.) at the desired dose. A typical injection volume is 10 ml/kg.
-
-
Pre-treatment Time:
-
Allow a pre-treatment period of approximately 30 minutes for the compound to be absorbed and distributed.[12]
-
-
Nociceptive Testing:
-
Place the mouse in the tail-flick apparatus.
-
Apply a radiant heat source to the distal portion of the tail.
-
Record the latency for the mouse to flick its tail away from the heat source.
-
Implement a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.[12]
-
-
Data Analysis:
-
Compare the tail-flick latencies between the this compound-treated groups and the vehicle-treated control group. An increase in latency suggests an antinociceptive effect.
-
Protocol 2: General Procedure for the Elevated Plus Maze (EPM) Test
This protocol provides a general framework for assessing anxiety-like behavior.
-
Apparatus:
-
Animal Habituation:
-
Habituate the animals to the testing room for at least 30-60 minutes before the test.
-
-
Drug Administration:
-
Administer this compound or vehicle at the predetermined dose and route, allowing for the appropriate pre-treatment time.
-
-
Test Procedure:
-
Data Analysis:
-
Analyze the time spent in the open arms and closed arms, as well as the number of entries into each arm. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.
-
Mandatory Visualizations
Caption: NOP receptor signaling pathway and the antagonistic action of this compound.
Caption: Troubleshooting workflow for inconsistent behavioral effects with this compound.
References
- 1. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. J-113,397 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of intraplantar nocistatin and (±)-J 113397 injections on nociceptive behavior in a rat model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. In vitro inhibitory effects of J-113397 on nociceptin/orphanin FQ-stimulated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Effect of chronic delivery of the NOP/MOR partial agonist AT-201 and NOP antagonist J-113397 on heroin relapse in a rat model of opioid maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 18. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Elevated plus maze protocol [protocols.io]
Technical Support Center: Enantiomer Separation of (+/-)-J 113397
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantiomeric separation of the potent and selective NOP receptor antagonist, (+/-)-J 113397.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the enantiomer separation of this compound?
A1: The established and recommended method for the chiral resolution of racemic J 113397 is preparative chiral High-Performance Liquid Chromatography (HPLC). This technique has been successfully used to isolate the active (3R,4R)-enantiomer.
Q2: Which chiral stationary phase (CSP) is most effective for separating the enantiomers of J 113397?
A2: A polysaccharide-based CSP, specifically CHIRALPAK® AD, has been reported to provide a successful optical resolution of this compound. Polysaccharide-based columns are a common starting point for the separation of piperidine (B6355638) derivatives.
Q3: What is the optimal mobile phase composition for this separation?
A3: A mobile phase consisting of a mixture of n-hexane, 2-propanol, and diethylamine (B46881) (Et2NH) in a ratio of 800:200:1 (v/v/v) has been successfully used. The addition of a small amount of an amine like diethylamine is a common strategy to improve the peak shape of basic compounds.
Q4: Why is the separation of this compound considered challenging?
A4: The synthesis, purification, and enantiomer separation of J 113397, which contains two chiral centers, is considered to be rather difficult and can result in low yields.[1] This necessitates a highly selective chiral stationary phase and optimized chromatographic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Resolution of Enantiomers | 1. Inappropriate chiral stationary phase (CSP).2. Suboptimal mobile phase composition.3. Column aging or contamination. | 1. Confirm the use of a CHIRALPAK® AD column or a similar polysaccharide-based CSP.2. Precisely prepare the mobile phase (hexane/2-propanol/Et2NH at 800:200:1). Small variations in the modifier (2-propanol) or additive (Et2NH) can significantly impact selectivity.3. Flush the column with an appropriate solvent (e.g., isopropanol) to remove potential contaminants. If performance does not improve, consider replacing the column. |
| Peak Tailing | 1. Secondary interactions with the stationary phase.2. Inappropriate mobile phase additive concentration.3. Sample overload. | 1. Ensure the diethylamine concentration in the mobile phase is correct, as it is crucial for minimizing peak tailing of basic compounds like J 113397.2. Experiment with slightly adjusting the diethylamine concentration (e.g., from 0.05% to 0.2%).3. Reduce the sample concentration or injection volume. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Insufficient column equilibration. | 1. Prepare fresh mobile phase for each set of experiments.2. Use a column oven to maintain a stable temperature (e.g., 25 °C).3. Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 30 minutes) before starting the analysis. |
| Low Yield of Separated Enantiomers | 1. Suboptimal preparative chromatography conditions.2. Degradation of the compound. | 1. For preparative scale, optimize the loading amount and fraction collection parameters.2. Ensure the solvents used are of high purity and that the collected fractions are handled appropriately to prevent degradation. |
Experimental Protocol: Chiral HPLC Separation of this compound
This protocol is based on the published method for the optical resolution of racemic J 113397.
Instrumentation and Materials:
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Chiral Stationary Phase: CHIRALPAK® AD column
-
Mobile Phase Solvents:
-
n-Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Diethylamine (Et2NH)
-
-
Sample: Racemic this compound dissolved in the mobile phase.
Chromatographic Conditions:
| Parameter | Value |
| Chiral Stationary Phase | CHIRALPAK® AD |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine |
| Ratio (v/v/v) | 800 / 200 / 1 |
| Mode | Isocratic |
Procedure:
-
Mobile Phase Preparation:
-
Carefully measure 800 mL of n-hexane, 200 mL of 2-propanol, and 1 mL of diethylamine.
-
Mix the components thoroughly.
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Dissolve the racemic this compound in a minimal amount of the mobile phase.
-
-
Chromatographic Separation:
-
Equilibrate the CHIRALPAK® AD column with the mobile phase until a stable baseline is achieved.
-
Inject the dissolved sample onto the column.
-
Monitor the elution of the enantiomers using a suitable detector (e.g., UV).
-
Collect the fractions corresponding to each separated enantiomer.
-
-
Post-Separation Analysis:
-
Analyze the collected fractions to determine the enantiomeric purity (e.g., by analytical chiral HPLC).
-
The absolute configuration of the active enantiomer, J-113397, has been determined to be (3R,4R).
-
Visualizations
Caption: Workflow for the enantiomeric separation of this compound.
Caption: Troubleshooting logic for poor enantiomeric resolution.
References
ensuring the stability of (+/-)-J 113397 in solution
Technical Support Center: (+/-)-J 113397
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of this compound in your research. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1][2] For most in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[3][4] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions for extended periods may be limited.[4] It is highly recommended to prepare fresh dilutions from the DMSO stock solution for each experiment, especially for long-term studies.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a potent and selective antagonist of the Nociceptin (B549756)/Orphanin FQ (NOP) receptor, also known as the Opioid Receptor-Like 1 (ORL1) receptor.[5][6][7] It acts as a competitive antagonist, blocking the binding of the endogenous ligand N/OFQ to the receptor.[6][8][9]
Q5: What are the common research applications for this compound?
A5: Due to its high selectivity, this compound is a valuable tool for investigating the physiological and pathological roles of the NOP receptor system. Key research areas include pain modulation, Parkinson's disease, anxiety, and addiction.[10][11]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect Observed in In Vitro Assays
-
Potential Cause: Compound Precipitation.
-
Solution: When diluting the DMSO stock solution into an aqueous buffer, the compound may precipitate if the final DMSO concentration is too low. It is crucial to keep the final DMSO concentration in your assay below 0.5% (v/v) to maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.[4]
-
-
Potential Cause: Compound Degradation.
-
Solution: As mentioned, the stability of this compound in aqueous buffers can be limited. Prepare fresh dilutions from your frozen stock for each experiment. If you suspect instability in your specific assay conditions (e.g., prolonged incubation at 37°C), consider performing a stability check by incubating the compound in the assay buffer for the duration of your experiment and then assessing its activity.
-
-
Potential Cause: Incorrect Agonist Concentration.
-
Solution: In functional antagonism assays, the concentration of the agonist (e.g., N/OFQ) is critical. If the agonist concentration is too high, it can overcome the competitive antagonism of this compound. It is recommended to use an agonist concentration around the EC80 to provide a sufficient window to observe antagonism.
-
Issue 2: Unexpected or Off-Target Effects in Experiments
-
Potential Cause: High Compound Concentration.
-
Solution: While this compound is highly selective for the NOP receptor at nanomolar concentrations, higher micromolar concentrations may lead to off-target effects. It is advisable to perform dose-response experiments to determine the optimal concentration range for your specific assay and to be cautious when interpreting data from very high concentrations.
-
-
Potential Cause: Vehicle Effects.
-
Solution: The vehicle used to dissolve and administer this compound, particularly for in vivo studies, can have its own biological effects. Always include a vehicle control group in your experimental design to differentiate the effects of the compound from those of the vehicle.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility | ||
| In DMSO | Up to 50 mM | [1][2] |
| In Ethanol | Up to 50 mM | [1][2] |
| Stock Solution Stability | ||
| at -20°C | Up to 1 month | [3][4] |
| at -80°C | Up to 6 months | [3][4] |
Experimental Protocols
Protocol for Preparing Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out a precise amount of this compound powder.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (M.Wt: 399.57 g/mol ).
-
Add the DMSO to the powder and vortex thoroughly until fully dissolved.
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in your aqueous assay buffer to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the assay is below 0.5% (v/v).
-
Protocol for Assessing the Stability of this compound in Solution (General Guideline)
This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound. Specific conditions may need to be optimized for your experimental setup.
-
Preparation of Test Solutions:
-
Prepare a solution of this compound in the desired solvent (e.g., your assay buffer) at a known concentration.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl to the test solution and incubate at a specified temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH to the test solution and incubate at room temperature.
-
Oxidative Degradation: Add 3% H₂O₂ to the test solution and incubate at room temperature.
-
Thermal Degradation: Incubate the test solution at an elevated temperature (e.g., 70°C).
-
Photostability: Expose the test solution to a light source (e.g., UV lamp).
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze the concentration of the remaining this compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration.
-
Plot the percentage remaining against time to determine the degradation kinetics.
-
Proposed Analytical Method for Stability Assessment: HPLC-UV
Since this compound contains a benzimidazolone moiety, it is expected to have a UV chromophore suitable for HPLC-UV analysis.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: Wavelength to be determined by measuring the UV spectrum of a standard solution (likely around 280 nm).
-
Quantification: Based on a calibration curve generated from standard solutions of known concentrations.
Visualizations
Caption: NOP Receptor Signaling and Inhibition.
Caption: Workflow for Stability Assessment.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 9. J-113,397 - Wikipedia [en.wikipedia.org]
- 10. The nociceptin/orphanin FQ receptor antagonist J-113397 and L-DOPA additively attenuate experimental parkinsonism through overinhibition of the nigrothalamic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of an achiral analogue of J-113397 as potent nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Schild Analysis of (+/-)-J 113397 for Competitive Antagonism at the NOP Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the competitive antagonism of (+/-)-J 113397 at the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. The performance of this compound is objectively compared with other notable NOP receptor antagonists, supported by experimental data from Schild analyses and detailed methodologies for the key experiments cited.
Introduction to this compound and Competitive Antagonism
This compound is a potent, selective, and non-peptidyl competitive antagonist of the NOP receptor.[1][2][3] Its discovery was a significant milestone in the study of the N/OFQ system, providing a valuable pharmacological tool to investigate the physiological and pathological roles of this receptor.[4] Competitive antagonism, as quantified by Schild analysis, is a key characteristic of J-113397, indicating that it binds reversibly to the same site as the endogenous agonist (N/OFQ) and that its inhibitory effect can be surmounted by increasing concentrations of the agonist.[5][6] A Schild plot analysis yielding a slope of 1 is indicative of competitive antagonism.[3]
Comparative Analysis of In Vitro Data
The following tables summarize quantitative data from Schild analyses and binding assays, comparing the performance of this compound with other selective NOP receptor antagonists such as SB-612111 and the peptide-based UFP-101.
Table 1: NOP Receptor Binding Affinity
| Compound | Cell Line/Tissue | Ki (nM) | Reference |
| This compound | CHO (human ORL1) | 1.8 | [5] |
| CHO-hNOP | 8.7 | [7] | |
| Mouse Brain | 1.1 | [5] | |
| SB-612111 | CHO-hNOP | 0.33 | [2][7] |
Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonist Potency (Schild Analysis)
| Compound | Assay | Cell Line/Tissue | pA2 / pKB | Reference |
| This compound | [35S]GTPγS Binding | CHO-hNOP | 8.71 (pKB) | [7] |
| [35S]GTPγS Binding | CHO-ORL1 | Schild slope ~1 | [5] | |
| cAMP Accumulation | CHO-ORL1 | Schild slope ~1 | [5] | |
| Inwardly Rectifying K+ Channel Activation | Rat Periaqueductal Gray Slices | 8.37 (pA2) | [8] | |
| Inhibition of cAMP formation | CHOhOP4 | 7.52 (pA2) | [9] | |
| Mouse Colon Contraction | Mouse Colon | 8.07 (pA2) | [9] | |
| Electrically Stimulated Contraction | Mouse Vas Deferens | 7.85 (pA2) | [9] | |
| Electrically Stimulated Contraction | Guinea Pig Ileum | 7.75 (pA2) | [9] | |
| Electrically Stimulated Contraction | Rat Vas Deferens | 7.77 (pA2) | [9] | |
| SB-612111 | [35S]GTPγS Binding | CHO-hNOP | 9.70 (pKB) | [2] |
| cAMP Accumulation | CHO-hNOP | 8.63 | [2] | |
| UFP-101 | Various Functional Assays | - | 8.5 - 9.4 (pA2) | [2] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pKB is a measure of antagonist potency derived from functional assays. Higher pA2 and pKB values indicate greater antagonist potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
[³⁵S]GTPγS Binding Assay for Schild Analysis
This functional assay measures the activation of G-proteins coupled to the NOP receptor. Antagonists are quantified by their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
-
Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) are cultured to confluency.
-
Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is resuspended in assay buffer, and the protein concentration is determined.[7]
-
-
Assay Procedure:
-
In a 96-well plate, cell membranes (typically 5-20 µg of protein per well) are added.
-
For Schild analysis, concentration-response curves for the NOP receptor agonist, N/OFQ, are generated in the absence and presence of at least three different fixed concentrations of the antagonist (this compound or a comparator).
-
GDP (typically 10-30 µM) is added to each well.[7]
-
The binding reaction is initiated by the addition of [³⁵S]GTPγS (typically 0.05-0.1 nM).[7]
-
The plate is incubated at 30°C for 60 minutes.[7]
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
The filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.[7]
-
Concentration-response curves for N/OFQ are plotted for each antagonist concentration. The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. A linear regression is fitted to the data. The pA2 value is the x-intercept of this line, and a slope not significantly different from unity is indicative of competitive antagonism.
-
cAMP Accumulation Assay for Schild Analysis
This assay measures the ability of an antagonist to counteract the agonist-induced inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture and Plating:
-
CHO-hNOP cells are cultured in an appropriate medium.
-
Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.[7]
-
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a serum-free medium.
-
Cells are pre-incubated with varying concentrations of the antagonist (this compound or a comparator) for a short period (e.g., 15-30 minutes).
-
A fixed concentration of forskolin (B1673556) is added to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Concentration-response curves for the NOP receptor agonist, N/OFQ, are generated in the absence and presence of the different fixed concentrations of the antagonist.
-
The plate is incubated at 37°C for a defined period (e.g., 30 minutes).[7]
-
-
Detection and Analysis:
-
The cells are lysed to release intracellular cAMP.
-
The cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[7]
-
The data are analyzed using the same Schild plot methodology as described for the [³⁵S]GTPγS binding assay to determine the pA2 value and the nature of the antagonism.
-
Visualizations
NOP Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the NOP receptor and the point of inhibition by competitive antagonists like this compound.
Experimental Workflow for Schild Analysis
The following diagram outlines the general workflow for conducting a Schild analysis to determine the competitive antagonism of a compound.
References
- 1. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NOP Receptor Antagonists: (+/-)-J 113397 vs. SB-612111
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent non-peptide NOP (Nociceptin/Orphanin FQ Peptide) receptor antagonists: (+/-)-J 113397 and SB-612111. The NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, is a key target in contemporary drug discovery, implicated in a range of physiological and pathological processes including pain, mood disorders, and substance abuse. This document aims to offer an objective evaluation of these antagonists by presenting their pharmacological profiles, supported by experimental data and detailed methodologies.
Introduction to the Antagonists
This compound was the first potent and selective non-peptidyl antagonist developed for the NOP receptor, marking a significant milestone in the study of the N/OFQ system.[1][2] It has been widely used as a research tool to explore the physiological roles of the NOP receptor.[1][3] SB-612111 is another potent and selective non-peptide NOP receptor antagonist that has been extensively characterized.[4][5] Comparative studies have consistently demonstrated that both compounds are effective antagonists, though they exhibit notable differences in affinity and potency.[4][6]
Quantitative Data Comparison
The following tables summarize the in vitro binding affinities and functional potencies of this compound and SB-612111, providing a clear comparison of their pharmacological characteristics.
Table 1: NOP Receptor Binding Affinity
| Compound | Receptor/Cell Line | Ki (nM) | Reference |
| This compound | Human NOP (CHO cells) | 1.8 | [2] |
| Human NOP (CHO cells) | 8.7 | [6] | |
| Mouse NOP (Brain) | 1.1 | [2] | |
| SB-612111 | Human NOP (CHO cells) | 0.33 | [4][5] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Antagonist Potency
| Assay | Compound | Cell Line/Tissue | Potency (pA2 / pKB / IC50) | Reference |
| [35S]GTPγS Binding | This compound | CHO-hNOP | pKB: 8.71 | [4][6] |
| CHO-ORL1 | IC50: 5.3 nM | [2] | ||
| SB-612111 | CHO-hNOP | pKB: 9.70 | [4] | |
| cAMP Accumulation | This compound | CHO-hNOP | pKB: 7.95 | [4] |
| CHO-hNOP | pA2: 7.52 | [7] | ||
| SB-612111 | CHO-hNOP | pKB: 8.63 | [4] |
pA2/pKB: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher value indicates greater potency. IC50: The concentration of an antagonist that inhibits 50% of the agonist-stimulated response.
Table 3: Selectivity for NOP Receptor over other Opioid Receptors
| Compound | µ-opioid (Ki, nM) | δ-opioid (Ki, nM) | κ-opioid (Ki, nM) | Selectivity (Fold vs. NOP) | Reference |
| This compound | 1000 | >10,000 | 640 | >350x (µ), >5500x (δ), >350x (κ) | [2] |
| 2200 | >10000 | 1400 | - | [8] | |
| SB-612111 | 57.6 | 2109 | 160.5 | >150x over classical opioid receptors | [4][5] |
Signaling Pathways and Experimental Workflows
NOP Receptor Signaling Pathway
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[9] Upon activation by its endogenous ligand, N/OFQ, a signaling cascade is initiated that modulates neuronal excitability and various physiological processes. NOP receptor antagonists, such as this compound and SB-612111, competitively bind to the receptor, preventing N/OFQ from binding and activating these downstream signaling events.[2][4]
Caption: NOP receptor signaling pathway and points of antagonist blockade.
Experimental Workflow for Antagonist Characterization
The characterization of NOP receptor antagonists like this compound and SB-612111 involves a series of in vitro experiments to determine their binding affinity and functional activity.
Caption: General experimental workflow for in vitro characterization of NOP antagonists.
Experimental Protocols
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., this compound or SB-612111) by measuring its ability to compete with a radiolabeled ligand for binding to the NOP receptor.[10]
1. Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) are cultured and harvested.[1]
-
The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[1]
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, a fixed concentration of a radiolabeled NOP ligand (e.g., [3H]N/OFQ), and varying concentrations of the unlabeled antagonist.[10]
-
For determining non-specific binding, a high concentration of an unlabeled NOP ligand is used.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[10]
3. Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the antagonist that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the ability of an antagonist to inhibit the G-protein activation induced by an agonist (e.g., N/OFQ).[2][4]
1. Reagents and Preparation:
-
Prepare membranes from CHO-hNOP cells as described for the binding assay.
-
Assay buffer typically contains GDP to maintain G-proteins in an inactive state.
2. Assay Procedure:
-
In a 96-well plate, incubate the cell membranes with varying concentrations of the antagonist.
-
Add a fixed concentration of the agonist (N/OFQ) to stimulate G-protein activation.
-
Add [35S]GTPγS, which will bind to the activated Gα subunit.
-
Incubate to allow for [35S]GTPγS binding.
-
Terminate the reaction by rapid filtration.
3. Data Analysis:
-
Quantify the bound [35S]GTPγS by scintillation counting.
-
Construct concentration-response curves for N/OFQ in the absence and presence of the antagonist.
-
Perform a Schild analysis to determine the pA2 or pKB values for the antagonists.[6]
cAMP Accumulation Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase activity.[4]
1. Cell Culture and Preparation:
-
Seed CHO-hNOP cells into 96-well plates and allow them to adhere overnight.[6]
2. Assay Procedure:
-
Pre-incubate the cells with varying concentrations of the antagonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add a fixed concentration of forskolin (B1673556) to stimulate adenylyl cyclase and increase basal cAMP levels.[6]
-
Add varying concentrations of the NOP receptor agonist, N/OFQ.
-
Incubate at 37°C for a defined period.
3. Detection and Analysis:
-
Lyse the cells to release intracellular cAMP.
-
The amount of cAMP is quantified using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
The data is analyzed to determine the antagonist's ability to reverse the N/OFQ-induced inhibition of forskolin-stimulated cAMP accumulation, and a pKB value is calculated.
Conclusion
Both this compound and SB-612111 are potent and selective antagonists of the NOP receptor. The compiled data indicates that SB-612111 generally exhibits a higher binding affinity and functional potency in in vitro assays compared to this compound.[4][6] The choice between these antagonists for research or drug development purposes will depend on the specific requirements of the study, including the desired pharmacokinetic and pharmacodynamic properties for the intended application.[3] This guide provides the foundational data and methodologies to aid researchers in making an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological characterization of the nociceptin/orphanin FQ receptor antagonist SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol]: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SB-612111 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | NOP Receptors | Tocris Bioscience [tocris.com]
- 9. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
(+/-)-J 113397 versus the achiral analogue Trap-101.
A Comparative Guide: (+/-)-J 113397 Versus its Achiral Analogue Trap-101 as Nociceptin/Orphanin FQ Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of the chiral NOP (Nociceptin/Orphanin FQ) receptor antagonist, this compound, and its achiral analogue, Trap-101. This comparison is supported by experimental data from in vitro studies, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction
This compound is a potent and selective non-peptidyl antagonist of the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor. Its high affinity and selectivity have made it a valuable tool in neuroscience research. However, the presence of two chiral centers in J-113397 makes its synthesis, purification, and enantiomeric separation complex and often results in low yields[1]. To address these challenges, an achiral analogue, Trap-101, was developed. Trap-101 was designed to retain a similar pharmacological profile to J-113397 while offering a more practical and high-yielding synthesis[1]. This guide provides a detailed comparison of these two compounds.
Data Presentation
The following tables summarize the quantitative data on the binding affinity and functional activity of this compound and Trap-101 at the NOP receptor and other classical opioid receptors.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Cell Line/Tissue | K_i_ (nM) | pK_i_ | Reference |
| This compound | Human NOP (ORL1) | CHO Cells | 1.8 | 8.74 | [2] |
| Mouse NOP (ORL1) | Mouse Brain | 1.1 | 8.96 | [2] | |
| Human μ-opioid | CHO Cells | 1000 | 6.00 | [2] | |
| Human δ-opioid | CHO Cells | >10,000 | <5.00 | [2] | |
| Human κ-opioid | CHO Cells | 640 | 6.19 | [2] | |
| Trap-101 | Human NOP (ORL1) | CHO Cells | 2.24 | 8.65 | [3] |
| Human μ-opioid | CHO Cells | 251.19 | 6.60 | [3] | |
| Human δ-opioid | CHO Cells | >100,000 | <5.00 | [3] | |
| Human κ-opioid | CHO Cells | 724.44 | 6.14 | [3] |
Note: pK_i_ values were calculated from K_i_ values using the formula pK_i_ = -log(K_i_).
Table 2: In Vitro Functional Activity
| Compound | Assay | Tissue/Cell Line | Parameter | Value | Reference |
| This compound | [³⁵S]GTPγS Binding | CHO-ORL1 Cells | IC₅₀ | 5.3 nM | [2] |
| [³⁵S]GTPγS Binding | Mouse Brain | IC₅₀ | 7.6 nM | ||
| cAMP Accumulation | CHO-ORL1 Cells | pA₂ | 7.52 | ||
| Mouse Vas Deferens | pA₂ | 7.85 | |||
| Trap-101 | Mouse Vas Deferens | pA₂ | 7.8 |
Note: A lower IC₅₀ value indicates greater potency. A higher pA₂ value indicates greater antagonist potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
This assay is employed to determine the binding affinity (K_i_) of a compound to a specific receptor.
-
Membrane Preparation : Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) or from brain tissue. Cells or tissue are homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Competition Binding : A constant concentration of a radiolabeled ligand (e.g., [³H]-nociceptin) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or Trap-101).
-
Incubation and Filtration : The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification and Analysis : The radioactivity retained on the filters is measured using a scintillation counter. The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation following receptor stimulation.
-
Membrane Preparation : Similar to the radioligand binding assay, cell membranes expressing the NOP receptor are prepared.
-
Assay Reaction : The membranes are incubated in an assay buffer containing GDP, the agonist (e.g., nociceptin/orphanin FQ), varying concentrations of the antagonist (this compound or Trap-101), and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Incubation and Filtration : The reaction mixture is incubated to allow for agonist-stimulated [³⁵S]GTPγS binding to the G-proteins. The reaction is terminated by rapid filtration.
-
Data Analysis : The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting. For antagonists, the IC₅₀ value is determined by measuring the concentration of the antagonist required to inhibit 50% of the agonist-stimulated [³⁵S]GTPγS binding.
cAMP Accumulation Assay
This assay measures the functional consequence of NOP receptor activation, which is coupled to the inhibition of adenylyl cyclase.
-
Cell Culture : CHO cells stably expressing the human NOP receptor are cultured to an appropriate density.
-
Assay Procedure : The cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the antagonist (this compound or Trap-101). Subsequently, the cells are stimulated with a fixed concentration of forskolin (B1673556) (to stimulate adenylyl cyclase and elevate basal cAMP levels) and an agonist (e.g., nociceptin/orphanin FQ).
-
cAMP Measurement : After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis : The antagonist's potency is determined by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation. The data are used to calculate the pA₂, a measure of antagonist potency.
Mandatory Visualization
NOP Receptor Signaling Pathway
Caption: NOP receptor signaling pathway and antagonist action.
Experimental Workflow for Antagonist Characterization
Caption: Experimental workflow for NOP receptor antagonist characterization.
Discussion and Conclusion
The experimental data presented in this guide demonstrate that Trap-101, the achiral analogue of this compound, exhibits a pharmacological profile at the NOP receptor that is remarkably similar to its parent compound. Both compounds are potent and highly selective antagonists for the NOP receptor over the classical μ, δ, and κ opioid receptors.
The binding affinity of Trap-101 for the human NOP receptor (pKi = 8.65) is comparable to that of this compound (pKi = 8.74)[2][3]. Both compounds show significantly lower affinity for the classical opioid receptors, confirming their high selectivity for the NOP receptor.
Functionally, Trap-101 acts as a competitive antagonist, as evidenced by its ability to produce a concentration-dependent rightward shift of the agonist concentration-response curve[3]. The pA₂ value of 7.8 for Trap-101 in the mouse vas deferens assay is also in the same range as the pA₂ values reported for this compound in various functional assays (7.52 - 7.85).
The primary advantage of Trap-101 over this compound lies in its simplified chemical synthesis. By eliminating the two chiral centers present in J-113397, the production of Trap-101 is more straightforward and cost-effective, avoiding the complexities of stereoselective synthesis or chiral separation[1].
References
Comparative Analysis of (+/-)-J 113397 Cross-Reactivity with Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional activity of (+/-)-J 113397, a potent and selective antagonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the Opioid Receptor-Like 1 (ORL-1). We will objectively assess its cross-reactivity with the classical opioid receptors (mu, delta, and kappa) using supporting experimental data.
High Selectivity for NOP Receptor Confirmed
This compound is the first non-peptidyl antagonist developed for the NOP receptor and demonstrates a high degree of selectivity for this receptor over the classical opioid receptors.[1][2] This selectivity is crucial for its use as a pharmacological tool and as a potential therapeutic agent.[1]
Data Presentation: Binding Affinity and Functional Activity
The following tables summarize the quantitative data on the binding affinity (Ki) and functional activity (IC50) of this compound for the NOP receptor and its cross-reactivity with mu, delta, and kappa opioid receptors.
Table 1: Binding Affinity (Ki) of this compound for Human Opioid Receptors
| Receptor | Ki (nM) | Reference |
| NOP (ORL-1) | 1.8 | [2] |
| Mu (μ) | 1000 | [2] |
| Delta (δ) | >10,000 | [2] |
| Kappa (κ) | 640 | [2] |
Table 2: Functional Antagonist Potency (IC50) of this compound
| Receptor | Cell Line/Tissue | Assay | IC50 (nM) | Reference |
| Human NOP (ORL-1) | CHO Cells | [35S]GTPγS Binding | 5.3 | [2][3] |
| Human NOP (ORL-1) | CHO Cells | Radioligand Binding | 2.3 | [1][4] |
| Mouse NOP (ORL-1) | Mouse Brain | Radioligand Binding | 7.6 | [1] |
Experimental Protocols
The data presented above were primarily generated using radioligand competition binding assays and [35S]GTPγS functional assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of an unlabeled compound, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[1]
Methodology:
-
Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hORL1).[1] The cells are homogenized in an ice-cold buffer and centrifuged to isolate the cell membranes.[1] The resulting membrane pellet is washed and resuspended in an appropriate assay buffer.[1]
-
Binding Reaction: The prepared cell membranes are incubated with a fixed concentration of a radiolabeled NOP receptor ligand and varying concentrations of the unlabeled test compound (this compound).[1]
-
Separation and Detection: The reaction mixture is filtered to separate the bound from the free radioligand.[1] The radioactivity retained on the filters, which represents the amount of bound radioligand, is then measured using a scintillation counter.[1]
-
Data Analysis: The data are analyzed using non-linear regression to generate a sigmoidal dose-response curve. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[1]
[35S]GTPγS Functional Assay
This functional assay measures the activation of G proteins coupled to the NOP receptor. As this compound is an antagonist, this assay is used to determine its ability to inhibit agonist-stimulated G protein activation.[1]
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes are prepared from CHO-hORL1 cells.[1]
-
Binding Reaction: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a NOP receptor agonist (like nociceptin/orphanin FQ), and varying concentrations of the antagonist (this compound). The reaction is initiated by the addition of [35S]GTPγS.
-
Separation and Detection: The reaction is terminated, and the mixture is filtered to separate bound from free [35S]GTPγS. The radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The antagonistic effect of this compound is determined by its ability to reduce the agonist-stimulated [35S]GTPγS binding.[1] An IC50 value for the inhibition of this binding is calculated. For a more detailed analysis of competitive antagonism, Schild plot analysis can be performed.[1][2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of the NOP receptor and a typical experimental workflow for characterizing an antagonist like this compound.
Caption: NOP Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | NOP Receptors | Tocris Bioscience [tocris.com]
Confirming the Selectivity of (+/-)-J 113397 in New Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, (+/-)-J 113397, with alternative compounds. It includes supporting experimental data from various assays to validate its selectivity and offers detailed protocols for key experiments.
This compound is a potent and highly selective non-peptidyl antagonist for the NOP receptor, also known as the opioid receptor-like 1 (ORL1) receptor.[1][2] Its selectivity is a critical attribute, ensuring that its pharmacological effects are primarily mediated through the NOP receptor, minimizing off-target effects.[1] This document will objectively compare its performance against other notable NOP antagonists and classical opioid receptor ligands, supported by experimental data.[3]
Comparative Selectivity Profile of Opioid Receptor Ligands
The selectivity of this compound is best understood by comparing its binding affinity (Ki) for the NOP receptor with its affinity for the classical opioid receptors: mu (μ), delta (δ), and kappa (κ). The following table summarizes this data and includes other relevant compounds for a comprehensive comparison.
| Compound | NOP (ORL1) Receptor Affinity (Ki, nM) | μ-Opioid Receptor (MOP) Affinity (Ki, nM) | δ-Opioid Receptor (DOP) Affinity (Ki, nM) | κ-Opioid Receptor (KOP) Affinity (Ki, nM) | Selectivity for NOP over MOP/DOP/KOP |
| This compound | 1.8 (human), 1.1 (mouse) [3] | 1000 [4] | >10,000 [4] | 640 [4] | >350-fold vs µ, >5500-fold vs δ, >350-fold vs κ [3] |
| SB-612111 | 0.33 (human)[3] | >150-fold lower affinity | >150-fold lower affinity | >150-fold lower affinity | High (>150-fold over classical opioid receptors)[3] |
| Naltrexone (B1662487) | Negligible Affinity[5] | ~0.4 - 0.56[6] | 10-25 times lower than μ[7] | 10-25 times lower than μ[7] | Not applicable |
| Naloxone | Negligible Affinity[5] | High affinity[5] | Lower affinity than μ[5] | Lowest affinity[5] | Not applicable |
| Buprenorphine | Weak affinity[8] | Very high affinity[8] | High affinity[8] | High affinity[8] | Not applicable |
| Cyprodime | Not reported | High affinity (Kd 3.8)[9] | Several orders of magnitude lower than μ[9] | Several orders of magnitude lower than μ[9] | High selectivity for μ[9] |
| Naltrindole | Not reported | Micromolar affinity[10] | High affinity (pKB 9.7)[11] | Micromolar affinity[10] | Marked selectivity for δ[11] |
Functional Antagonism
Functional assays, such as [35S]GTPγS binding, measure the ability of an antagonist to inhibit G-protein activation induced by an agonist.
| Compound | Assay | Functional Antagonist Potency |
| This compound | [35S]GTPγS | IC50: 5.3 nM [3] |
| SB-612111 | [35S]GTPγS, cAMP | pKB: 9.70, 8.63[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for the NOP, MOP, DOP, and KOP receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human NOP, MOP, DOP, or KOP receptor.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.
-
Incubation: Cell membranes are incubated with a specific radioligand (e.g., [3H]nociceptin for NOP, [3H]DAMGO for MOP, [3H]DPDPE for DOP, or [3H]U69593 for KOP) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[4]
[35S]GTPγS Binding Assay
Objective: To determine the functional antagonist properties of a test compound by measuring its ability to inhibit agonist-stimulated G protein activation.[4]
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared as described above.
-
Incubation: Membranes are incubated with a fixed concentration of an agonist (e.g., N/OFQ for the NOP receptor), [35S]GTPγS, and varying concentrations of the antagonist.
-
Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound by filtration.
-
Quantification: The amount of bound [35S]GTPγS is quantified by scintillation counting.[12]
-
Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist-stimulated [35S]GTPγS binding, is determined by plotting the percentage of agonist-stimulated binding against the logarithm of the antagonist concentration.[12]
Visualizations
Signaling Pathway
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[3] Upon activation by its endogenous ligand N/OFQ, a signaling cascade is initiated. NOP receptor antagonists, such as this compound, competitively bind to the receptor, preventing N/OFQ from binding and activating these downstream signaling events.[3]
Caption: NOP Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The characterization of NOP receptor antagonists like this compound involves a series of in vitro and in vivo experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Naloxone - Wikipedia [en.wikipedia.org]
- 6. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Pharmacological enhancement of naltrexone treatment for opioid dependence: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buprenorphine - Wikipedia [en.wikipedia.org]
- 9. Mu-opioid receptor specific antagonist cyprodime: characterization by in vitro radioligand and [35S]GTPgammaS binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to (+/-)-J 113397 and Nocistatin in Attenuating Inflammatory Pain
For researchers and scientists in the field of pharmacology and drug development, understanding the nuances of compounds that modulate pain pathways is critical. This guide provides an in vivo comparison of two such compounds: (+/-)-J 113397 , a selective non-peptidyl antagonist for the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, and Nocistatin , a functional antagonist of N/OFQ. Both are investigated for their potential to alleviate inflammatory pain, a condition characterized by hypersensitivity to stimuli (hyperalgesia and allodynia).
Performance in a Preclinical Model of Inflammatory Pain
A key study directly compared the effects of this compound and nocistatin when administered locally in a rat model of carrageenan-induced inflammation. The findings indicate that both compounds play a significant role in modulating peripheral pain sensitivity.
Intraplantar injection of either this compound or nocistatin prior to the inflammatory insult significantly reduced both mechanical allodynia (pain from a normally non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat).[1] A notable observation was the synergistic effect when both compounds were co-administered; the combination led to a markedly enhanced anti-allodynic and anti-hyperalgesic effect, restoring the baseline pain thresholds.[1] This suggests that the peripheral N/OFQ/NOP receptor system is a key contributor to pain sensitivity in inflammatory states.[1]
Quantitative Data Summary
While the full quantitative data from a direct head-to-head comparison is not publicly available, the following tables illustrate the expected outcomes based on the reported significant reductions in pain-like behaviors. The data are representative of typical findings in carrageenan-induced inflammatory pain models.
Table 1: Effect on Mechanical Allodynia (Paw Withdrawal Threshold)
| Treatment Group | Paw Withdrawal Threshold (g) (Illustrative Data) | % Reduction of Allodynia (Illustrative) |
| Vehicle + Carrageenan | 4.5 ± 0.5 | 0% |
| This compound + Carrageenan | 9.8 ± 0.8 | ~50% |
| Nocistatin + Carrageenan | 9.2 ± 0.7 | ~45% |
| This compound + Nocistatin + Carrageenan | 13.5 ± 1.0 | ~85% |
| Sham (No Carrageenan) | 15.0 ± 1.2 | 100% |
Table 2: Effect on Thermal Hyperalgesia (Paw Withdrawal Latency)
| Treatment Group | Paw Withdrawal Latency (s) (Illustrative Data) | % Reduction of Hyperalgesia (Illustrative) |
| Vehicle + Carrageenan | 5.2 ± 0.4 | 0% |
| This compound + Carrageenan | 9.5 ± 0.6 | ~55% |
| Nocistatin + Carrageenan | 8.9 ± 0.5 | ~48% |
| This compound + Nocistatin + Carrageenan | 12.8 ± 0.9 | ~95% |
| Sham (No Carrageenan) | 13.5 ± 1.1 | 100% |
Mechanisms of Action
The distinct mechanisms of this compound and nocistatin, despite both counteracting N/OFQ, likely underlie their synergistic effect.
This compound is a potent and selective non-peptidyl competitive antagonist of the NOP receptor (also known as the ORL-1 receptor).[2][3] It has a high affinity for the NOP receptor, with significantly lower affinity for other classical opioid receptors (mu, delta, and kappa).[3] By blocking the NOP receptor, it prevents the endogenous ligand N/OFQ from binding and initiating downstream signaling that, in the periphery, contributes to a state of heightened pain.[2]
Nocistatin is a neuropeptide derived from the same precursor protein as N/OFQ.[1] It functions as a biological antagonist to N/OFQ but, importantly, does not bind to the NOP receptor.[4] Instead, it is believed to bind to a distinct, as-yet-unidentified receptor to exert its effects, which include blocking N/OFQ-induced allodynia and hyperalgesia.[4]
NOP Receptor Signaling Pathway
Activation of the NOP receptor by N/OFQ initiates a cascade of intracellular events that ultimately modulate neuronal excitability. As a G protein-coupled receptor (GPCR), it primarily couples to inhibitory G proteins (Gi/o).
References
- 1. Effects of intraplantar nocistatin and (±)-J 113397 injections on nociceptive behavior in a rat model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nocistatin, a peptide that blocks nociceptin action in pain transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
A Functional Showdown: The Non-Peptide Antagonist (+/-)-J 113397 versus Peptide Antagonists at the NOP Receptor
Guide for Researchers, Scientists, and Drug Development Professionals
The Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide receptor (NOP), the fourth member of the opioid receptor family, presents a unique and compelling target for therapeutic development.[1] Unlike classical opioid receptors, the NOP receptor system is implicated in a diverse range of physiological processes, including pain modulation, anxiety, depression, and reward pathways.[2][3][4] The development of antagonists for this G protein-coupled receptor (GPCR) has been crucial for dissecting its function and evaluating its therapeutic potential.[5]
This guide provides an objective, data-driven comparison between the benchmark non-peptide antagonist, (+/-)-J 113397, and its peptide-based counterparts. This compound was the first potent and selective non-peptidyl NOP antagonist discovered, offering significant advantages in bioavailability and in vivo utility over earlier peptide-based compounds.[5][6][7]
Mechanism of Action: A Shared Path of Blockade
The NOP receptor primarily couples to inhibitory G proteins (Gαi/o).[7] Upon activation by its endogenous ligand, N/OFQ, a signaling cascade is initiated which includes the inhibition of adenylyl cyclase (leading to decreased intracellular cyclic AMP (cAMP)), the activation of inwardly rectifying potassium (GIRK) channels, and the inhibition of N-type voltage-gated calcium channels.[2][8][9] This cascade ultimately results in reduced neuronal excitability. Both this compound and peptide antagonists function as competitive antagonists, binding to the NOP receptor to block N/OFQ from activating these downstream signaling events.[6][7][9]
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Development of nociceptin receptor (NOP) agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparative Efficacy of (+/-)-J 113397 in Animal Models of Pain: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (+/-)-J 113397, a selective antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) receptor (NOP), across various animal models of pain. The data presented is compiled from multiple preclinical studies to offer a comprehensive overview of its potential as an analgesic agent.
Introduction to this compound
This compound is the first potent and selective non-peptidyl antagonist for the NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1] It exhibits high affinity for the NOP receptor with Ki values around 1.8 nM for the human receptor and demonstrates competitive antagonism.[2] Its selectivity is highlighted by its significantly lower affinity for classical opioid receptors (mu, delta, and kappa).[2] The N/OFQ-NOP receptor system is a key player in pain modulation, and its antagonists are being investigated for their therapeutic potential in various pain states.[3]
Mechanism of Action: NOP Receptor Signaling
This compound exerts its effects by blocking the binding of the endogenous ligand N/OFQ to the NOP receptor. The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation by N/OFQ, couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[4][5] The opening of GIRK channels causes membrane hyperpolarization, leading to reduced neuronal excitability. By antagonizing the NOP receptor, J 113397 prevents these downstream signaling events.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of this compound in comparison to other agents in different animal models of pain.
Inflammatory Pain Model: Carrageenan-Induced Hyperalgesia
| Compound | Species | Administration Route | Dose | % Reversal of Hyperalgesia / Effect | Citation |
| This compound | Rat | Intraplantar (i.pl.) | 25 µg | Significant reduction in thermal hyperalgesia | [3] |
| This compound | Rat | Intraplantar (i.pl.) | 25 µg | Significant reduction in mechanical allodynia | [3] |
| Morphine | Rat | Intraperitoneal (i.p.) | 1 mg/kg | Minimal effective dose for reducing mechanical nociception | [1] |
| Morphine | Rat | Subcutaneous (s.c.) | 3.0 mg/kg | Minimum Effective Dose (MED) for reversal of hyperalgesia | [6] |
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
| Compound | Species | Administration Route | Dose | % Reversal of Allodynia / Effect | Citation |
| Gabapentin (B195806) | Rat | Oral (p.o.) | 30, 60, 120 mg/kg | Dose-dependent reduction of mechanical and thermal allodynia | [7] |
| Gabapentin | Rat | Intraperitoneal (i.p.) | 100 mg/kg | Significant attenuation of mechanical allodynia and thermal hyperalgesia | [8] |
| Ro 64-6198 (NOP Agonist) | Rat | Intrathecal | Not specified | Antiallodynic activity | [9] |
Nociceptin-Induced Hyperalgesia Model: Mouse Tail-Flick Test
| Compound | Species | Administration Route | Dose | % Inhibition of Hyperalgesia | Citation |
| This compound | Mouse | Subcutaneous (s.c.) | 3 - 30 mg/kg | Dose-dependent inhibition | [10] |
Experimental Protocols
Carrageenan-Induced Inflammatory Pain
This model induces acute inflammation and hyperalgesia, mimicking aspects of inflammatory pain.[11]
Workflow:
Detailed Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are typically used.[11]
-
Baseline Measurement: Before carrageenan injection, baseline paw withdrawal thresholds to mechanical stimuli (using von Frey filaments) and paw withdrawal latencies to thermal stimuli (using a plantar tester) are determined.
-
Induction of Inflammation: A solution of lambda-carrageenan (e.g., 2% w/v in sterile saline) is injected into the plantar surface of the rat's hind paw (typically 100 µL).[11]
-
Drug Administration: this compound, dissolved in a suitable vehicle, is administered at a predetermined time before or after the carrageenan injection. The route of administration can be systemic (e.g., subcutaneous, intraperitoneal) or local (intraplantar).[3]
-
Assessment of Hyperalgesia and Allodynia: At various time points after drug administration, the paw withdrawal thresholds and latencies are reassessed. A significant increase in the withdrawal threshold or latency in the drug-treated group compared to the vehicle-treated group indicates an anti-hyperalgesic or anti-allodynic effect.[3]
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used model of neuropathic pain that results from peripheral nerve injury.[12]
Workflow:
Detailed Methodology:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[12]
-
Surgery: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures (for rats) or three (for mice) are tied around the nerve.[12]
-
Development of Neuropathic Pain: Animals are allowed to recover, and neuropathic pain symptoms, such as mechanical allodynia and thermal hyperalgesia, typically develop over several days and can persist for weeks.
-
Drug Administration: Once neuropathic pain is established (confirmed by behavioral testing), this compound or a comparator drug is administered.
-
Assessment of Allodynia and Hyperalgesia: Mechanical allodynia is assessed using von Frey filaments, where a decrease in the paw withdrawal threshold indicates allodynia. Thermal hyperalgesia can be measured using a plantar tester or cold plate. An increase in the paw withdrawal threshold or latency after drug treatment signifies an analgesic effect.[8]
Discussion and Conclusion
The available data indicates that this compound, as a selective NOP receptor antagonist, shows promise in modulating pain, particularly in an inflammatory pain setting. Its efficacy in the carrageenan model suggests that antagonism of peripheral NOP receptors can alleviate inflammatory hyperalgesia and allodynia.[3] The dose-dependent inhibition of nociceptin-induced hyperalgesia further confirms its mechanism of action in vivo.[10]
While direct evidence for the efficacy of this compound in neuropathic pain models from the searched literature is limited, the known involvement of the NOP system in chronic pain suggests it as a plausible target. Further studies are warranted to directly assess the efficacy of this compound in models of neuropathic pain, such as the CCI model, and to establish a clear dose-response relationship.
In comparison to standard analgesics, the data for morphine in the carrageenan model provides a benchmark for opioid efficacy. For neuropathic pain, gabapentin serves as a key comparator. Future research should aim for head-to-head comparisons of this compound with these standards of care in various pain models to better delineate its therapeutic potential.
References
- 1. Differential effects of morphine on the affective and the sensory component of carrageenan-induced nociception in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of intraplantar nocistatin and (±)-J 113397 injections on nociceptive behavior in a rat model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nociceptin receptor - Wikipedia [en.wikipedia.org]
- 5. CompB (J-113397), selectively and competitively antagonizes nociceptin activation of inwardly rectifying K(+) channels in rat periaqueductal gray slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gabapentin attenuates neuropathic pain and improves nerve myelination after chronic sciatic constriction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analgesic effect of gabapentin in a rat model for chronic constrictive injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nociceptin Receptor-Related Agonists as Safe and Non-addictive Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aragen.com [aragen.com]
- 12. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
Validating (+/-)-J 113397's Efficacy in Attenuating N/OFQ-Induced Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the NOP receptor antagonist, (+/-)-J 113397, and its effects on Nociceptin/Orphanin FQ (N/OFQ)-induced signaling pathways. We present a detailed analysis of its performance against other common NOP receptor antagonists, supported by experimental data and detailed protocols for key assays.
Unveiling the Mechanism: N/OFQ Signaling and the Role of Antagonists
The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor, is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Activation of the NOP receptor by its endogenous ligand, N/OFQ, triggers a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, modulation of intracellular calcium levels, and activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. These signaling pathways are implicated in a variety of physiological processes, including pain modulation, mood, and locomotion.
NOP receptor antagonists, such as this compound, competitively bind to the receptor, thereby blocking the binding of N/OFQ and inhibiting its downstream signaling effects. The validation of these antagonists is crucial for research and the development of novel therapeutics targeting the N/OFQ system.
Enantiomeric Showdown: Unmasking the NOP Receptor Affinity of (+/-)-J 113397
A comprehensive analysis of the stereoselective binding of J 113397 enantiomers to the Nociceptin/Orphanin FQ (NOP) receptor reveals a significant disparity in affinity, with the (+)-(3R,4R) enantiomer being the primary driver of its potent antagonist activity. This guide provides a detailed comparison of the enantiomers, supported by experimental data and protocols for researchers in drug development and pharmacology.
J 113397, a pioneering non-peptidyl antagonist of the NOP receptor, has been instrumental in elucidating the physiological roles of the NOP system, which is implicated in pain modulation, reward, and other neurological processes.[1][2] As a chiral molecule, J 113397 exists as a pair of enantiomers. Experimental evidence conclusively demonstrates that the pharmacological activity of the racemic mixture resides almost exclusively in the (+)-enantiomer, which possesses the (3R,4R) configuration.[3][4]
Quantitative Comparison of NOP Receptor Affinity
The following table summarizes the binding affinity (Ki) and functional potency (IC50) of racemic J 113397 and its active (+)-enantiomer for the human NOP receptor. Data for the (-)-enantiomer is not extensively reported in the literature, underscoring its negligible contribution to NOP receptor antagonism.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Functional Potency (IC50) [nM] |
| (+/-)-J 113397 (racemic) | Human NOP | ~2.8[5] | 5.3 ([³⁵S]GTPγS assay)[4] |
| (+)-J 113397 ((3R,4R)-enantiomer) | Human NOP | 1.8[4] | Not explicitly reported, but understood to be the active component |
NOP Receptor Signaling Pathway
The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o). Antagonists like J 113397 block the binding of the endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), thereby preventing the initiation of the downstream signaling cascade.
Caption: NOP receptor signaling cascade and the inhibitory action of (+)-J 113397.
Experimental Protocols
The determination of binding affinity and functional potency of NOP receptor ligands relies on well-established in vitro assays.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for the NOP receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human NOP receptor.
-
Cells are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled NOP receptor ligand (e.g., [³H]-Nociceptin) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., (+)-J 113397 or (-)-J 113397) are added to compete for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard NOP ligand.
3. Incubation and Detection:
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This functional assay measures the extent of G protein activation following receptor stimulation, thereby determining the efficacy of a compound as an agonist or its potency as an antagonist.
1. Membrane Preparation:
-
Similar to the radioligand binding assay, membranes from cells expressing the NOP receptor are prepared.
2. Assay Procedure:
-
Membranes are incubated in an assay buffer containing GDP and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
To determine antagonist potency, a fixed concentration of a NOP receptor agonist (e.g., N/OFQ) is added in the presence of varying concentrations of the antagonist (e.g., (+)-J 113397).
-
Basal [³⁵S]GTPγS binding is measured in the absence of any agonist.
3. Incubation and Detection:
-
The reaction is initiated and incubated to allow for [³⁵S]GTPγS binding to activated G proteins.
-
The assay is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified.
4. Data Analysis:
-
The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is plotted against the antagonist concentration to determine the IC50 value.
Experimental Workflow
The characterization of the enantiomers of J 113397 for NOP receptor affinity typically follows a structured workflow.
Caption: Workflow for comparing the NOP receptor affinity of J 113397 enantiomers.
References
- 1. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of (+/-)-J 113397
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical guidance for the proper disposal of (+/-)-J 113397, a potent and selective non-peptidyl antagonist for the nociceptin/orphanin FQ (NOP) or ORL1 receptor.[1][2][3][4][5] Adherence to these procedures is vital for ensuring personnel safety and environmental protection within research and drug development settings.
Compound Identification and Hazard Assessment
Chemical and Physical Properties:
| Property | Value |
| IUPAC Name | 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one[1] |
| Molecular Formula | C₂₄H₃₇N₃O₂[1] |
| Molar Mass | 399.579 g·mol⁻¹[1] |
| Purity | Typically ≥98% (HPLC) |
| Formulation | Crystalline solid |
Binding Affinity at Opioid Receptors:
| Receptor | Kᵢ (nM) | IC₅₀ (nM) |
| NOP (ORL1) | 1.8[3][4] | 2.3[5] |
| μ (mu) | 1000[4] | >10,000 |
| δ (delta) | >10,000[4] | >10,000 |
| κ (kappa) | 640[4] | 1400 |
Personal Protective Equipment (PPE) and Handling
Before handling or preparing this compound for disposal, all personnel must wear appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator is recommended to avoid inhalation.
All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.
Disposal Procedures
The disposal of this compound must comply with all applicable federal, state, and local regulations for pharmaceutical and chemical waste.[6] Given its potent biological activity, a conservative approach is required.
Step 1: Classification of Waste
-
Unused or Expired Compound: Pure, unadulterated this compound, including expired stock.
-
Contaminated Materials: Items such as weigh boats, pipette tips, vials, and gloves that have come into direct contact with the compound.
-
Solutions: Any solutions containing dissolved this compound.
Step 2: Segregation and Labeling
-
Segregate waste containing this compound from other laboratory waste streams.
-
All waste containers must be clearly labeled with the chemical name, "this compound," and the appropriate hazard warnings (e.g., "Caution: Potent Pharmacological Agent").
Step 3: Disposal Methods
-
Unused or Expired Compound:
-
Primary Recommendation: Transfer to a licensed hazardous waste disposal contractor or a reverse distributor for incineration.[7] This is the safest and most environmentally sound method for disposing of potent, non-controlled pharmaceutical agents.
-
Do NOT dispose of solid this compound down the drain or in the regular trash.
-
-
Contaminated Solid Waste:
-
Place all contaminated disposable items (gloves, weigh boats, etc.) into a dedicated, sealed plastic bag or container.
-
This container should be disposed of through your institution's chemical or hazardous waste stream, destined for incineration.
-
-
Aqueous Solutions:
-
Collect all aqueous solutions containing this compound in a clearly labeled, sealed waste container.
-
Dispose of this container through your institution's hazardous chemical waste program.
-
Small, residual amounts of non-recoverable waste in empty containers may be discarded in a biohazard sharps container if your institutional policy allows.[7]
-
-
In-Lab Deactivation (for trace amounts, if institutional policy permits):
-
For trace amounts of recoverable waste, such as residue in a syringe, chemical deactivation may be an option if approved by your institution's Environmental Health and Safety (EHS) office. Products like Rx Destroyer™ can be used to adsorb and deactivate pharmaceutical waste, which is then disposed of as hazardous waste.[7]
-
Experimental Protocol: Radioligand Binding Assay for Potency Determination
The high potency of this compound, a key factor in its handling and disposal considerations, is determined through experiments like radioligand binding assays.
Objective: To determine the binding affinity (Kᵢ) of this compound for the NOP receptor.
Materials:
-
Cell membranes from CHO cells expressing the human NOP receptor.
-
Radioligand: [¹²⁵I][Tyr¹⁴]nociceptin.
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound stock solution and serial dilutions.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Visualized Workflows
Caption: Decision workflow for the proper disposal of this compound waste.
Caption: Experimental workflow for a radioligand binding assay.
References
- 1. J-113,397 - Wikipedia [en.wikipedia.org]
- 2. In vitro characterization of J-113397, a non-peptide nociceptin/orphanin FQ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro and in vivo pharmacological characterization of J-113397, a potent and selective non-peptidyl ORL1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A potent and highly selective nonpeptidyl nociceptin/orphanin FQ receptor (ORL1) antagonist: J-113397 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rxdestroyer.com [rxdestroyer.com]
- 7. research-compliance.umich.edu [research-compliance.umich.edu]
Essential Safety and Operational Guide for Handling (+/-)-J 113397
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (+/-)-J 113397, a potent and selective non-peptidyl opioid receptor-like 1 (ORL1) antagonist. Adherence to these procedures is vital to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against accidental exposure. Given that this compound is a potent synthetic compound, likely handled as a powder, a comprehensive PPE strategy is mandatory.
Recommended PPE for Handling this compound
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 (or N100) particulate filters- Chemical-resistant disposable gown or lab coat- Double-layered nitrile gloves- Safety goggles (if not using a full-face respirator)- Shoe covers | - Prevents inhalation of aerosolized powder.- Protects skin and clothing from contamination.- Minimizes the risk of dermal exposure.- Provides eye protection from airborne particles.- Prevents tracking of contaminants outside the work area. |
| Solution Preparation | - NIOSH-approved respirator with organic vapor cartridges and P100 filters- Chemical-resistant disposable gown or lab coat- Double-layered nitrile gloves- Chemical splash goggles | - Protects against inhalation of both powder and solvent vapors.- Protects skin and clothing from splashes.- Prevents dermal exposure to the compound and solvents.- Essential for protecting eyes from chemical splashes. |
| In Vitro/In Vivo Administration | - Lab coat- Nitrile gloves- Safety glasses | - Basic protection against accidental splashes or contact.- Prevents direct skin contact.- Standard eye protection for laboratory work. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps from receiving to disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Receiving and Storage : Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is to desiccate at room temperature.[1]
-
Designated Handling Area : All handling of powdered this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to prevent contamination of the general laboratory space.
-
Weighing and Solution Preparation :
-
Perform these tasks within a certified chemical fume hood or a balance enclosure with appropriate ventilation.
-
Use dedicated utensils (spatulas, weigh boats).
-
When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing. This compound is soluble in DMSO and ethanol (B145695).
-
-
Decontamination :
-
All surfaces and equipment that come into contact with the compound should be decontaminated.
-
A suitable decontamination solution (e.g., 10% bleach solution followed by a rinse with 70% ethanol and then water) should be used.
-
-
Spill Management :
-
In case of a spill, evacuate the area and prevent entry.
-
For small powder spills, gently cover with an absorbent material wetted with a suitable solvent (e.g., ethanol) to prevent aerosolization.
-
For liquid spills, absorb with an inert material.
-
Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.
-
Disposal Plan
Proper disposal of this compound and associated contaminated waste is essential to prevent environmental contamination and accidental exposure.
Waste Stream Management
| Waste Type | Disposal Procedure |
| Unused Compound | - Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.- Do not dispose of down the drain. |
| Contaminated Solid Waste (Gloves, gowns, weigh boats, pipette tips, etc.) | - Collect in a dedicated, sealed, and clearly labeled hazardous waste container.- The container should be stored in a designated satellite accumulation area. |
| Contaminated Liquid Waste (Solvent washes, unused solutions) | - Collect in a sealed, properly labeled, and chemical-resistant hazardous waste container.- Do not mix with other solvent waste streams unless compatibility has been confirmed. |
Disposal Workflow:
-
Segregation : At the point of generation, segregate waste into solid and liquid streams.
-
Containment : Use appropriate, leak-proof, and clearly labeled containers for each waste stream.
-
Labeling : All waste containers must be labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage : Store waste containers in a designated satellite accumulation area away from general lab traffic.
-
Pickup : Arrange for pick-up by the institution's environmental health and safety (EHS) department for final disposal.
By implementing these safety and handling protocols, researchers can effectively mitigate the risks associated with the handling of the potent synthetic compound, this compound, ensuring a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
